2-Acetyl-5-nitrobenzo[b]furan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-nitro-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFQPLULZFJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334226 | |
| Record name | 2-Acetyl-5-nitrobenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23136-39-2 | |
| Record name | 2-Acetyl-5-nitrobenzo[b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-NITRO-1-BENZOFURAN-2-YL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2), a key heterocyclic building block in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds.[1][2] The introduction of a nitro group at the 5-position and an acetyl group at the 2-position furnishes a molecule with unique electronic properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.[1] This guide details a probable synthetic route, provides an in-depth analysis of its spectroscopic characteristics, and explores its utility in the development of derivatives with potential anticancer and antimicrobial activities. Experimental protocols for its downstream application and a discussion of the plausible mechanisms of action for its derivatives are also presented, offering a vital resource for researchers in organic synthesis and drug development.
Introduction: The Significance of the Nitrobenzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are abundant in nature and have been extensively explored for a wide array of therapeutic applications.[3] The incorporation of a nitro group onto the benzofuran core can significantly influence its biological and chemical properties, often enhancing its pharmacological potency.[1] Nitro-containing compounds have emerged as important agents in therapeutics, particularly in the realm of antimicrobial and anticancer drug discovery.[4]
This compound, appearing as a yellow to orange solid with a melting point of approximately 175°C, serves as a crucial intermediate for the synthesis of more complex molecules.[5] Its acetyl group at the C-2 position provides a reactive handle for a variety of chemical transformations, most notably for the synthesis of chalcone derivatives through Claisen-Schmidt condensation.[5][6] These resulting chalcones and other derivatives have shown promise as potent biological agents.[7] This guide will elucidate the synthesis, characterization, and potential applications of this versatile building block.
Synthesis and Mechanism
A likely synthetic pathway commences with the commercially available 2-hydroxy-5-nitrobenzaldehyde. The reaction with chloroacetone in the presence of a base such as potassium carbonate is a common method for the synthesis of 2-acetylbenzofurans.[8][9]
Diagram 1: Proposed Synthesis of this compound
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure of 2-Acetyl-5-nitrobenzo[b]furan
This document provides an in-depth technical analysis of 2-Acetyl-5-nitrobenzo[b]furan, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will dissect its molecular architecture, explore the methodologies for its structural confirmation, and discuss the chemical properties that designate it as a valuable intermediate for drug discovery and materials science.
Introduction to the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system consisting of a benzene ring fused to a furan ring. This scaffold is ubiquitous in nature and forms the core of numerous compounds with potent biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] Molecules like amiodarone (an antiarrhythmic agent) and angelicin (a photochemotherapeutic) showcase the therapeutic relevance of the benzofuran motif.[1] this compound is a synthetic derivative that combines this important core with functional groups that enhance its utility as a chemical building block. Its structure is a platform for generating diverse molecular libraries, primarily for the development of novel pharmaceutical agents.[3]
Core Molecular Properties and Architecture
This compound is characterized as a yellow to orange crystalline solid.[4] Its structure is defined by the benzofuran core substituted with an acetyl group at the 2-position and a nitro group at the 5-position. Each functional group imparts distinct electronic and chemical characteristics that are critical to its function.
-
Benzofuran Core : Provides a rigid, aromatic framework that is amenable to further chemical modification.
-
2-Acetyl Group : This electron-withdrawing ketone influences the reactivity of the furan ring and serves as a key synthetic handle for reactions like condensation or oxidation/reduction.[4]
-
5-Nitro Group : As a strong electron-withdrawing group, it significantly modulates the electron density of the benzene ring, influencing its reactivity in substitution reactions.[4] The presence of nitroaromatic moieties is also a well-established feature in many antimicrobial agents.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23136-39-2 | [6][7] |
| Molecular Formula | C₁₀H₇NO₄ | [6][8] |
| Molecular Weight | 205.17 g/mol | [6][8] |
| Appearance | Yellow to orange solid / Light yellow crystalline powder | [3][4] |
| IUPAC Name | 1-(5-nitro-1-benzofuran-2-yl)ethanone | [4] |
Synthesis and Structural Elucidation
The validation of a molecule's structure is a cornerstone of chemical research. For this compound, this is achieved through a combination of a logical synthetic pathway and rigorous spectroscopic analysis.
Synthetic Strategy: A Plausible Pathway
While multiple routes to benzofurans exist, a common and effective strategy involves the intramolecular cyclization of substituted phenols.[9] A plausible synthesis for this compound involves the reaction of a 2-hydroxy-5-nitrobenzaldehyde with a halo-ketone followed by cyclization. This approach provides excellent control over the final substitution pattern.
Caption: A plausible two-step synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative workflow based on established benzofuran synthesis methodologies.[2][9]
-
Step 1: Ether Formation : To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromo-2-butanone (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 6-8 hours).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude ether intermediate.
-
Step 2: Cyclization : Dissolve the crude intermediate in ethanol. Add a solution of potassium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-3 hours, monitoring for the formation of the benzofuran product by TLC.
-
Upon completion, cool the reaction mixture and neutralize with dilute HCl. The product will precipitate out of the solution.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain pure this compound.
Spectroscopic Verification
The definitive confirmation of the molecular structure relies on a suite of spectroscopic techniques. The data available from the NIST Chemistry WebBook, including IR and Mass Spectra, provides a foundation for this analysis.[6][10]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 205.17, confirming the elemental formula C₁₀H₇NO₄.
-
Infrared (IR) Spectroscopy : The IR spectrum provides evidence of the key functional groups. Characteristic absorption bands are expected for the carbonyl (C=O) stretch of the acetyl group, the asymmetric and symmetric stretches of the nitro (NO₂) group, the ether (C-O-C) linkage of the furan ring, and aromatic C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of the atoms. The expected signals provide a unique fingerprint of the molecule.
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~2.6 ppm (s, 3H) : Methyl protons of the acetyl group.~7.5-8.5 ppm (m, 4H) : Four distinct signals for the protons on the furan and benzene rings. | The singlet confirms the isolated CH₃ group. The aromatic protons will exhibit complex splitting patterns (doublets, doublets of doublets) based on their coupling with neighbors, confirming their relative positions. |
| ¹³C NMR | ~26 ppm : Acetyl methyl carbon.~110-160 ppm : Multiple signals for the 8 aromatic carbons of the benzofuran core.~187 ppm : Carbonyl carbon of the acetyl group. | The number of distinct signals confirms the molecular symmetry. The chemical shifts are diagnostic for sp³ (methyl), sp² (aromatic), and carbonyl carbons. |
| IR (cm⁻¹) | ~1680 : C=O stretch.~1520 & ~1340 : Asymmetric & Symmetric NO₂ stretch.~1250 : Aryl-O-C stretch. | These frequencies are characteristic of the principal functional groups present in the molecule, providing direct evidence of their existence. |
Chemical Reactivity and Applications
The true value of this compound lies in its potential for chemical transformation, making it a versatile intermediate.[3] The nitro group is particularly important; it can be readily reduced to an amine, which serves as a nucleophilic handle for building more complex structures.[2] This transformation is a gateway to a vast array of derivatives with potential therapeutic applications.
Caption: Derivatization potential via reduction of the nitro group.
This compound's primary application is as a synthesis intermediate for crafting novel molecules in pharmaceutical and chemical research.[3] The broader class of nitrobenzofurans has demonstrated antibacterial and antifungal activities, suggesting that derivatives of this molecule could be explored as potential antimicrobial agents.[5][11]
Conclusion
This compound is a well-defined molecular entity whose structure is unequivocally confirmed through modern spectroscopic methods. Its architecture, featuring the biologically relevant benzofuran core and synthetically versatile acetyl and nitro groups, establishes it as a high-value intermediate. For researchers in drug development, this molecule represents a strategic starting point for the synthesis of new chemical entities aimed at addressing a range of therapeutic targets. The logical application of synthetic chemistry and analytical validation underscores the reliability and potential of this compound in advanced research programs.
References
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
- LookChem. (n.d.). Cas 5275-69-4, 2-ACETYL-5-NITROFURAN. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-nitrofuran. PubChem. [Link]
- Industrial Chemicals. (n.d.).
- Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62. [Link]
- Wang, S., et al. (2019).
- As-Sultany, A. H. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5849. [Link]
- Karaburun, A. Ç. (2018). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering. [Link]
- Yin, J.-Q., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1133. [Link]
- Sinfoo Biotech. (n.d.). This compound, (CAS# 23136-39-2). [Link]
- Various Authors. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]
- Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. [Link]
- Turnbull, O. M., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2739–2743. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 4. CAS 23136-39-2: this compound | CymitQuimica [cymitquimica.com]
- 5. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 23136-39-2 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound [webbook.nist.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to the Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
Foreword: The Strategic Importance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1][2] Their diverse pharmacological profiles, including anticancer, antibacterial, and antifungal activities, make them a subject of intense research.[1][3] The target molecule of this guide, 2-Acetyl-5-nitrobenzo[b]furan, is a valuable intermediate, with the nitro group offering a handle for further functionalization and the acetyl group providing a site for a variety of chemical transformations. This guide provides a comprehensive, field-proven pathway for its synthesis, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively and regioselectively achieved through a two-step process. This pathway prioritizes the introduction of the nitro group onto the aromatic ring prior to the construction of the furan ring, thereby ensuring precise control over the final product's isomerism.
The chosen synthetic route is as follows:
-
Electrophilic Nitration of Salicylaldehyde: This initial step introduces a nitro group at the 5-position of the salicylaldehyde ring, yielding the key intermediate, 2-hydroxy-5-nitrobenzaldehyde.
-
Rap-Stoermer Annulation: The subsequent reaction of 2-hydroxy-5-nitrobenzaldehyde with chloroacetone in the presence of a base facilitates the construction of the furan ring, directly yielding the target molecule, this compound.
This strategic approach is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-5-nitrobenzaldehyde
The initial and critical step in this synthesis is the regioselective nitration of salicylaldehyde. The hydroxyl and formyl groups of salicylaldehyde direct the electrophilic substitution of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the formyl group is a deactivating, meta-directing group. The combined influence of these two groups favors the nitration at the 5-position, which is para to the hydroxyl group and meta to the formyl group.
Experimental Protocol: Nitration of Salicylaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Salicylaldehyde | 122.12 | 12.2 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |
| Crushed Ice | - | 200 g | - |
| Distilled Water | 18.02 | 500 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 12.2 g (0.1 mol) of salicylaldehyde.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add 20 mL of concentrated sulfuric acid to the salicylaldehyde with constant stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the salicylaldehyde solution over a period of 30-45 minutes. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
A yellow precipitate of 2-hydroxy-5-nitrobenzaldehyde will form.
-
Allow the ice to melt completely, then filter the solid product using a Buchner funnel.
-
Wash the crude product with copious amounts of cold distilled water until the washings are neutral to litmus paper.
-
Dry the product in a desiccator over anhydrous calcium chloride. The expected yield is approximately 70-80%.
Self-Validation and Trustworthiness:
-
Temperature Control: Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired isomers.
-
Slow Addition: The dropwise addition of the nitrating mixture ensures a controlled reaction rate and prevents localized overheating.
-
Purity Check: The melting point of the purified 2-hydroxy-5-nitrobenzaldehyde should be in the range of 125-128 °C.[4] Further purification can be achieved by recrystallization from an ethanol-water mixture.
Part 2: Synthesis of this compound via Rap-Stoermer Annulation
The Rap-Stoermer reaction is a classic and reliable method for the synthesis of 2-acylbenzofurans from salicylaldehydes and α-haloketones.[5] In this step, the phenoxide of 2-hydroxy-5-nitrobenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of chloroacetone. This is followed by an intramolecular aldol-type condensation to form the furan ring.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-5-nitrobenzaldehyde | 167.12 | 16.7 g | 0.1 |
| Chloroacetone | 92.52 | 10.2 g (8.6 mL) | 0.11 |
| Anhydrous Potassium Carbonate | 138.21 | 27.6 g | 0.2 |
| Dry Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 16.7 g (0.1 mol) of 2-hydroxy-5-nitrobenzaldehyde, 10.2 g (0.11 mol) of chloroacetone, and 27.6 g (0.2 mol) of anhydrous potassium carbonate in 200 mL of dry acetone.
-
Heat the mixture to reflux with constant stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any other inorganic salts.
-
Wash the residue with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from ethanol to yield pure this compound as a crystalline solid. The expected yield is typically in the range of 60-70%.
Self-Validation and Trustworthiness:
-
Anhydrous Conditions: The use of dry acetone and anhydrous potassium carbonate is important to prevent side reactions.
-
Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide ion.
-
Purification: Recrystallization is an effective method for purifying the final product. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Rap-Stoermer Annulation
Caption: Plausible mechanism for the Rap-Stoermer annulation.
-
Deprotonation: The base, potassium carbonate, deprotonates the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde to form a phenoxide ion.
-
Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile and attacks the α-carbon of chloroacetone in an SN2 reaction, displacing the chloride ion to form an intermediate ether.
-
Intramolecular Aldol Condensation: The intermediate ether undergoes an intramolecular aldol-type condensation. The enolate, formed by deprotonation of the α-carbon of the ketone, attacks the carbonyl carbon of the aldehyde group.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic furan ring of this compound.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying mechanisms, researchers can consistently obtain this valuable intermediate in good yield and high purity. The principles and techniques described herein are broadly applicable to the synthesis of other substituted benzofuran derivatives, further highlighting the versatility of this important heterocyclic scaffold in the pursuit of novel therapeutic agents.
References
- Fengchen Group. (n.d.). 5-Nitrosalicylaldehyde BP EP USP CAS 97-51-8 Manufacturers and Suppliers.
- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
- Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
- Patil, P. S., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OA-Text.
- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540.
- ResearchGate. (n.d.). Scheme 2. Plausible mechanism for the preparation of benzofuran.
- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central.
- Google Patents. (n.d.). CN102633646B - New preparation method of 5-nitro-salicylaldehyde.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Chemistry Stack Exchange. (2022). Mechanism for synthesis of benzofuran.
- ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Eureka | Patsnap. (n.d.). Method for synthesizing 5-nitrosalicylaldehyde.
- ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
- ResearchGate. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
- Rizal, M. Y., et al. (2008). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o3056.
- Chougnet, A., & Woggon, W.-D. (2013). Enantioselective Nitroaldol (Henry) Reaction of p-Nitrobenzaldehyde and Nitromethane Using a Copper (II) Complex Derived from (R,R)-1,2-Diaminocyclohexane: (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol. Organic Syntheses, 90, 52-61.
- Roman, G. (2023). Salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde – synthesis and reactions. Chemistry & Chemical Technology, 17(3), 532-540.
Sources
"2-Acetyl-5-nitrobenzo[b]furan" IUPAC name
An In-Depth Technical Guide to 1-(5-Nitrobenzofuran-2-yl)ethanone
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, functionally rich derivative: 1-(5-nitrobenzofuran-2-yl)ethanone. We will provide a comprehensive overview of its chemical identity, synthesis strategies, and its significant potential as a building block in modern drug discovery programs. The strategic placement of the nitro group and the acetyl moiety on the benzofuran core creates a molecule with distinct electronic properties and versatile reactivity, making it a compound of high interest for medicinal chemists.
Chemical Identity and Physicochemical Properties
Correct nomenclature is critical for scientific communication. The compound commonly referred to as "2-Acetyl-5-nitrobenzo[b]furan" is more formally named under IUPAC conventions as 1-(5-nitrobenzofuran-2-yl)ethanone . Both names refer to the same chemical entity, which possesses the CAS Registry Number 23136-39-2.[5][6]
The structure consists of a benzene ring fused to a furan ring, forming the benzofuran core. An acetyl group (-COCH₃) is attached at the 2-position of the furan ring, and a nitro group (-NO₂) is substituted at the 5-position of the benzene ring.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(5-nitrobenzofuran-2-yl)ethanone | Internal Standard |
| Synonym | This compound | [5][6][7] |
| CAS Number | 23136-39-2 | [5][6][7] |
| Molecular Formula | C₁₀H₇NO₄ | [5][7] |
| Molecular Weight | 205.17 g/mol | [5][7] |
| Appearance | Reported as a solid | [8] |
| Storage | Store in a cool, dry place, away from light and moisture | [9] |
Synthesis Strategies and Methodologies
The synthesis of substituted benzofurans is a well-established field in organic chemistry, often involving cyclization reactions to form the core heterocyclic system.[1] While a specific, dedicated synthesis for 1-(5-nitrobenzofuran-2-yl)ethanone is not detailed in a single source, established methodologies for analogous structures allow for the design of a robust synthetic pathway. A common and effective strategy involves the intramolecular O-arylation of a suitably substituted ketone.
Rationale for Synthetic Approach
The proposed synthesis leverages a transition-metal-catalyzed intramolecular C-O bond formation.[1] This approach is favored for its efficiency and tolerance of various functional groups. The strategy begins with a readily available starting material, 2-hydroxy-5-nitroacetophenone, and introduces the second carbon atom required for the furan ring via a substitution reaction, followed by cyclization. Iron (Fe) and Copper (Cu) catalysts are particularly effective for such transformations, offering a more cost-effective and less toxic alternative to precious metals like palladium.[1]
Conceptual Synthesis Workflow
The logical flow for the synthesis involves two primary stages: the introduction of a two-carbon unit with a leaving group onto the phenolic oxygen, followed by an intramolecular cyclization to form the furan ring.
Caption: Conceptual workflow for the synthesis of 1-(5-nitrobenzofuran-2-yl)ethanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for benzofuran synthesis.[1][3] Researchers should perform optimization studies for reaction conditions.
Step 1: Synthesis of 2-(2-acetyl-4-nitrophenoxy)acetaldehyde
-
To a solution of 2-hydroxy-5-nitroacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure. The crude product is then subjected to acidic workup (e.g., dilute HCl) to hydrolyze the acetal, yielding the intermediate phenoxy ketone, which can be purified by column chromatography.
Step 2: Copper-Catalyzed Intramolecular Cyclization
-
Combine the intermediate phenoxy ketone (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (2.0 eq) in a round-bottom flask.
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir for 8-12 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield 1-(5-nitrobenzofuran-2-yl)ethanone as a solid.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through standard spectroscopic techniques. The NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.[5]
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aryl ketone. Two distinct bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric), are expected for the N-O stretching of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet integrating to three protons would appear in the upfield region (~2.6 ppm) for the acetyl methyl group. The protons on the benzofuran ring system would appear as distinct signals in the aromatic region (7.0-8.5 ppm), with coupling patterns consistent with the substitution.
-
¹³C NMR: The carbonyl carbon would produce a signal in the far downfield region (~187 ppm).[10] Other signals would correspond to the methyl carbon (~26 ppm)[10] and the eight unique carbons of the aromatic benzofuran core.
-
-
Mass Spectrometry (Electron Ionization): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of 205.17.[5] Common fragmentation patterns would involve the loss of the acetyl group and the nitro group.
Applications in Drug Development and Medicinal Chemistry
The 1-(5-nitrobenzofuran-2-yl)ethanone structure is a valuable scaffold for drug discovery, serving as a crucial intermediate for more complex pharmaceutical molecules.[9] The benzofuran nucleus is a well-known pharmacophore, and the appended functional groups enhance its potential.[4][11]
Structure-Activity Relationship Insights
-
Benzofuran Core: This planar, aromatic system can engage in π-π stacking and hydrophobic interactions with biological targets, a common feature in enzyme inhibitors and receptor ligands.[2]
-
2-Acetyl Group: The ketone functionality provides a key site for further chemical modification. It can be reduced to an alcohol, converted to an oxime, or used in condensation reactions (e.g., Pfitzinger reaction) to build more complex heterocyclic systems. The acetyl group itself can act as a hydrogen bond acceptor.
-
5-Nitro Group: Nitroaromatic compounds are classic bio-reductive prodrugs, particularly in antimicrobial applications.[12] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire ring system.
Potential as an Antimicrobial Agent
The presence of the nitro-heterocyclic motif is strongly suggestive of potential antimicrobial activity. The mechanism for many nitroaromatic drugs involves enzymatic reduction of the nitro group within the target cell (e.g., a bacterium or protozoan) by nitroreductase enzymes. This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates or radical anions, which can damage cellular macromolecules like DNA, leading to cell death.[12]
Caption: Proposed bio-reductive activation pathway for antimicrobial activity.
This established mechanism makes 1-(5-nitrobenzofuran-2-yl)ethanone and its derivatives prime candidates for screening against various bacterial and fungal strains.[4][11]
Conclusion
1-(5-nitrobenzofuran-2-yl)ethanone is a synthetically accessible and highly versatile chemical entity. Its structural features—a proven benzofuran pharmacophore, a modifiable acetyl group, and a bio-reductive nitro group—position it as a compound of significant interest for researchers in medicinal chemistry and drug development. It serves not only as a key intermediate for the synthesis of more elaborate molecules but also possesses inherent potential for biological activity, particularly in the antimicrobial sphere. Further investigation into its synthesis optimization, derivatization, and biological evaluation is warranted to fully exploit its therapeutic potential.
References
- PubChem. (n.d.). 2-Acetyl-5-nitrofuran. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Fakhfakh, M. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 748.
- Industrial Chemicals. (n.d.). Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price.
- Misal, A. S., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2682–2686.
- ResearchGate. (2018). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes.
- Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234.
- International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity.
- ResearchGate. (2021). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
- ResearchGate. (2014). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride.
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- ResearchGate. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
- Journal of Pharmaceutical Research and Reports. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- MedCrave. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination.
- ResearchGate. (2014). Spectroscopic and theoretical studies of some 2-(2′-haloacetyl)-5-substituted: 1-Methylpyrrole, furan and thiophene.
- PubChem. (n.d.). 2-Acetyl-5-Methylfuran. National Center for Biotechnology Information.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 23136-39-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 10. 2-ACETYL-5-NITROFURAN synthesis - chemicalbook [chemicalbook.com]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Physicochemical Properties of 2-Acetyl-5-nitrobenzo[b]furan
Introduction
2-Acetyl-5-nitrobenzo[b]furan is a substituted heterocyclic aromatic ketone of significant interest within the fields of medicinal chemistry and organic synthesis. As a derivative of the benzofuran scaffold, a privileged structure found in numerous biologically active compounds, this molecule serves as a critical building block for the development of novel chemical entities.[1][2] Its utility is derived from the presence of two key functional groups: an acetyl moiety and a nitro group. These "functional handles" provide reactive sites for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures for pharmaceutical and materials science research.
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic characteristics of this compound. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, offering validated data, proven experimental workflows, and the causal reasoning behind key analytical and synthetic choices.
Core Physicochemical Characteristics
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 23136-39-2 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₇NO₄ | [3][5][6] |
| Molecular Weight | 205.17 g/mol | [3][5][7] |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 175 - 183 °C | [3] |
| Density | 1.39 g/cm³ | |
| Solubility | Slightly soluble in organic solvents | |
| Purity (Typical) | >98% (by HPLC) |
The reported melting point exhibits a range (175°C to 183°C), which is common for solid organic compounds and can be influenced by crystalline form and residual impurities.[3] A sharp melting point within this range, when determined experimentally, is a strong primary indicator of high purity. Its limited solubility necessitates careful solvent selection for reactions and purification, typically favoring polar aprotic solvents under controlled conditions.
Synthesis and Characterization Workflow
As a specialized chemical intermediate, this compound is produced via multi-step organic synthesis. The following sections detail a logical synthetic strategy and the self-validating protocols required for its structural confirmation and purity assessment.
Proposed Synthetic Strategy: Friedel-Crafts Acylation
A robust and industrially common method for introducing an acetyl group to an aromatic ring is the Friedel-Crafts acylation. This expertise-driven approach is proposed due to its high efficiency and directness. The synthesis logically proceeds by acylating the commercially available 5-nitrobenzo[b]furan precursor.
Causality of Experimental Choices:
-
Precursor: 5-nitrobenzo[b]furan is chosen as the starting material. The electron-withdrawing nature of the nitro group deactivates the benzene ring, but the furan ring remains susceptible to electrophilic substitution. Acylation is expected to occur at the C2 position of the furan ring, which is electronically activated.
-
Acylating Agent: Acetic anhydride or acetyl chloride serves as the source of the acetyl electrophile.
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is essential to polarize the acylating agent, generating a highly reactive acylium ion necessary for the reaction to proceed.
-
Purification: The crude product is typically purified via recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and byproducts, yielding the final crystalline solid.
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. This compound | CAS:23136-39-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. This compound | 23136-39-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. vibrantpharma.com [vibrantpharma.com]
An In-depth Technical Guide to the Solubility of 2-Acetyl-5-nitrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetyl-5-nitrobenzo[b]furan (CAS No: 23136-39-2), a key intermediate in pharmaceutical and chemical research.[1] Given the limited availability of quantitative solubility data in public literature, this guide synthesizes known qualitative information with foundational chemical principles to provide a robust framework for researchers. Furthermore, it details an authoritative, step-by-step experimental protocol for the precise determination of its solubility in various solvents, empowering scientists to generate the specific data required for their research and development endeavors.
Introduction to this compound and the Critical Role of Solubility
This compound is a light yellow crystalline powder with a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol .[1][2][3] It serves as a crucial building block in the synthesis of more complex pharmaceutical compounds and novel molecules.[1] In the realms of drug discovery and process chemistry, understanding the solubility of a compound is paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it directly impacts bioavailability and efficacy in pharmacological applications.
The structure of this compound, featuring a polar nitro group and an acetyl group, alongside a largely non-polar benzofuran core, suggests a nuanced solubility profile. This guide will dissect these structural contributions to predict and understand its behavior in various solvent systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 23136-39-2 | [2][3][4] |
| Molecular Formula | C₁₀H₇NO₄ | [1][2][3] |
| Molecular Weight | 205.17 g/mol | [1][3] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 180-183 °C | [1] |
| Purity | >98% (HPLC) | [1] |
Solubility Profile of this compound
Published Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of solvents is not widely available in peer-reviewed literature. However, qualitative descriptions from suppliers provide a foundational understanding.
| Solvent | Solubility | Source |
| Water | Insoluble | [1] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Acetone | Slightly soluble | [1] |
Theoretical Solubility Analysis Based on Chemical Structure
The principle of "like dissolves like" is a cornerstone of predicting solubility.[5] The molecular structure of this compound contains both polar and non-polar regions, which govern its interaction with different solvents.
-
Polar Moieties: The nitro group (-NO₂) and the acetyl group (-C(O)CH₃) are strongly polar and capable of dipole-dipole interactions and, in the case of the acetyl oxygen, hydrogen bonding with protic solvents.
-
Non-Polar Moiety: The benzofuran ring system is largely aromatic and non-polar, favoring interactions with non-polar solvents through van der Waals forces.
Based on this structure, we can infer the following:
-
Insolubility in Water: The large, non-polar benzofuran core dominates the molecule's character, making it unable to overcome the strong hydrogen bonding network of water.[1]
-
Slight Solubility in Polar Organic Solvents: Solvents like ethanol, methanol, and acetone can engage in dipole-dipole interactions with the nitro and acetyl groups, while also having some capacity to solvate the non-polar ring system, leading to slight solubility.[1]
-
Potential for Enhanced Solubility: It is anticipated that this compound will exhibit greater solubility in more polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent at solvating polar organic molecules.
Experimental Protocol for Determining the Solubility of this compound
To empower researchers to obtain precise, quantitative solubility data, this section provides a detailed, step-by-step protocol for the widely accepted shake-flask method. This method is reliable for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sampling and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Interpretation and Application of Solubility Data
The quantitative solubility data generated through the protocol above is invaluable for:
-
Reaction Optimization: Selecting the most appropriate solvent to ensure all reactants are in the solution phase.
-
Purification Strategy: Designing effective crystallization or chromatographic purification methods.
-
Formulation Development: Creating stable and effective formulations for preclinical and clinical studies. For instance, low aqueous solubility may necessitate the use of co-solvents or other formulation strategies to enhance bioavailability.
-
Computational Model Validation: Providing experimental data to validate and refine in silico solubility prediction models.
Conclusion
While readily available quantitative solubility data for this compound is limited, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility behavior. This guide provides both the theoretical framework for these predictions and a detailed, practical protocol for the experimental determination of its solubility. By following the outlined methodology, researchers in pharmaceutical development and chemical synthesis can generate the precise and reliable data necessary to advance their work with this important chemical intermediate.
References
- Industrial Chemicals. (n.d.). Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Khan Academy. (n.d.). Solubility of organic compounds.
Sources
A Comprehensive Technical Guide to the Spectral Analysis of 2-Acetyl-5-nitrobenzo[b]furan
Abstract
This technical guide provides an in-depth spectral analysis of 2-Acetyl-5-nitrobenzo[b]furan (CAS No. 23136-39-2), a key heterocyclic intermediate in pharmaceutical and synthetic chemistry.[1] The structural elucidation of this molecule is paramount for its application in drug discovery and materials science. This document details the application of mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for the unambiguous characterization of this compound. We synthesize data from authoritative databases and predictive methodologies to present a holistic analytical profile, explaining the causality behind spectral features and providing validated experimental protocols for researchers, scientists, and drug development professionals.
Compound Profile and Molecular Structure
This compound is a crystalline solid belonging to the benzofuran class of compounds. Its molecular architecture, featuring a fused bicyclic aromatic system with potent electron-withdrawing acetyl and nitro groups, dictates its unique chemical and spectral properties. The precise characterization of this structure is the foundational step for its use as a building block in more complex molecular syntheses.[1][2]
A 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(5-nitro-1-benzofuran-2-yl)ethan-1-one | [3] |
| CAS Number | 23136-39-2 | [3][4][5] |
| Molecular Formula | C₁₀H₇NO₄ | [3][4] |
| Molecular Weight | 205.17 g/mol | [3][5] |
| Appearance | Light yellow crystalline powder |[1] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns. For this analysis, Electron Ionization (EI) is the chosen method due to its efficacy in generating a library-searchable fragmentation spectrum for small organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardly 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Data Interpretation
The EI mass spectrum provides direct evidence for the compound's molecular weight.[3][4]
-
Molecular Ion (M⁺): The peak with the highest m/z value corresponds to the intact molecule that has lost one electron. For C₁₀H₇NO₄, the expected molecular ion peak is at m/z 205 , confirming the molecular weight.[3][4]
-
Fragmentation Analysis: The stability of the benzofuran ring system significantly influences fragmentation. Key fragmentation pathways include:
-
Loss of the Acetyl Radical (•CH₃CO): A prominent peak is expected at m/z 162 [M - 43]⁺, resulting from the cleavage of the C-C bond between the furan ring and the acetyl group. This fragment corresponds to the stable 5-nitrobenzo[b]furanyl cation.
-
Loss of a Methyl Radical (•CH₃): A peak at m/z 190 [M - 15]⁺ arises from the alpha-cleavage of the acetyl group, forming a stable acylium ion.
-
Loss of Nitric Oxide (•NO): A fragment at m/z 175 [M - 30]⁺ can occur from the nitro group.
-
Loss of Nitrogen Dioxide (•NO₂): A fragment at m/z 159 [M - 46]⁺ indicates the cleavage of the C-N bond.
-
Table 2: Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
|---|---|
| 205 | [C₁₀H₇NO₄]⁺ (Molecular Ion, M⁺) |
| 190 | [M - CH₃]⁺ |
| 175 | [M - NO]⁺ |
| 162 | [M - CH₃CO]⁺ |
| 159 | [M - NO₂]⁺ |
Workflow for integrated structural elucidation.
-
Mass Spectrometry confirms the molecular weight (205.17 g/mol ) and elemental formula (C₁₀H₇NO₄). [3]2. IR Spectroscopy confirms the presence of key functional groups: a conjugated ketone (C=O), a nitro group (NO₂), and the aromatic benzofuran core. [4]3. NMR Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, differentiating between isomers and confirming the substitution pattern.
When combined, these data points leave no ambiguity as to the identity and structure of the compound, providing the high level of confidence required for research and development applications.
Conclusion
The spectral analysis of this compound demonstrates a classic application of modern spectroscopic techniques for structural elucidation. Mass spectrometry validates its molecular formula, while infrared spectroscopy provides a rapid confirmation of its constituent functional groups. Detailed NMR analysis, even when predictive, offers an unparalleled view of the atomic-level connectivity. Finally, UV-Vis spectroscopy characterizes the electronic properties of its conjugated system. This comprehensive analytical dataset provides the necessary validation for the use of this compound as a reliable intermediate in advanced chemical synthesis.
References
- National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-methylfuran. PubChem.
- Industrial Chemicals. (n.d.). Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price.
- ResearchGate. (n.d.). (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran.
- ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.
- mzCloud. (2016). 2 Acetylphenyl 5 nitro 2 furoate.
- SpectraBase. (n.d.). 2-Acetylfuran - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
Technical Guide: Stability and Storage of 2-Acetyl-5-nitrobenzo[b]furan
Introduction: The Critical Role of Compound Integrity in Research
2-Acetyl-5-nitrobenzo[b]furan (CAS No: 23136-39-2) is a key heterocyclic intermediate widely utilized in medicinal chemistry and drug development.[1] Its benzofuran core, substituted with electron-withdrawing acetyl and nitro groups, makes it a versatile building block for synthesizing novel pharmaceutical compounds.[1] The reliability and reproducibility of experimental outcomes are directly contingent on the chemical integrity of such starting materials. Degradation of this compound can introduce impurities, leading to altered reaction kinetics, unexpected side products, and erroneous biological assay results. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and rigorous, field-proven protocols for its storage and handling to ensure its long-term viability in a research setting.
Chemical Profile and Inherent Stability Factors
To understand the stability of this compound, it is essential to analyze its molecular structure. The molecule consists of a bicyclic benzofuran system, which is an aromatic heterocycle. This aromaticity confers a degree of inherent stability. However, the substituents—an acetyl group at the 2-position and a nitro group at the 5-position—are the primary determinants of its reactivity and potential instability.
-
The Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, a property that significantly influences the molecule's chemistry.[2] This electron-withdrawing nature, coupled with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation.[3] However, this same property makes the aromatic ring susceptible to nucleophilic substitution and can render the entire molecule sensitive to other forms of degradation.[2] Furthermore, organic nitro compounds are known to be thermodynamically unstable and can decompose exothermically at elevated temperatures.[4][5]
-
The Acetyl Group (-COCH₃): The acetyl group is a ketone functionality. The alpha-protons on the methyl group have a degree of acidity and can participate in reactions under basic conditions (e.g., enolate formation). The carbonyl group itself can be a target for nucleophilic attack.
-
The Benzofuran Ring: While relatively stable, the furan portion of the heterocyclic system can be susceptible to cleavage under harsh acidic or oxidative conditions.
The combination of these functional groups results in a molecule that is stable under controlled conditions but possesses multiple potential pathways for degradation if stored or handled improperly.
Potential Degradation Pathways
Understanding potential degradation mechanisms is foundational to designing effective storage protocols. For this compound, several pathways should be considered, driven by environmental factors and chemical incompatibility.
-
Thermal Decomposition: As with many nitroaromatic compounds, elevated temperatures can initiate decomposition.[4][6] The process can be complex, but it often involves the cleavage of the C-NO₂ bond.[6] This is a critical consideration for both storage and for chemical reactions performed at high temperatures.
-
Photodegradation: Aromatic nitro compounds often absorb in the UV-visible spectrum and can be susceptible to photodegradation. Energy from light can excite the molecule to a higher energy state, initiating reactions such as cleavage or rearrangement. The light yellow crystalline powder appearance of the compound suggests it absorbs visible light.[1]
-
Hydrolytic Degradation: While the benzofuran ring and nitro group are generally stable to water, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to slow hydrolysis.
-
Chemical Incompatibility: The most immediate threat to stability often comes from improper co-storage or mixing with incompatible reagents.
-
Strong Bases: Can deprotonate the acidic alpha-carbon of the acetyl group, leading to enolate formation and potential subsequent aldol-type condensation or other reactions.
-
Strong Reducing Agents: Can reduce the nitro group to an amine (R-NH₂) or intermediate species like nitroso (R-NO) or hydroxylamine (R-NHOH).[2]
-
Strong Oxidizing Agents: While the nitroaromatic system is somewhat resistant, harsh oxidizing conditions could potentially degrade the molecule, possibly at the furan ring or the acetyl group.
-
The following diagram illustrates these primary degradation risks.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the purity and stability of this compound. Commercial suppliers recommend storing the compound in a cool, dry place, away from light and moisture, which provides a shelf life of up to 24 months.[1] Some suppliers note standard storage at room temperature is acceptable.[7] For maximum long-term stability in a research setting, the following integrated protocol is recommended.
Optimal Storage Conditions
All quantitative data and recommendations are summarized in the table below for easy reference.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition risk and slows down any potential low-level degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay in a tightly sealed container. | Displaces oxygen and moisture, preventing potential oxidative reactions and hydrolysis. |
| Light Exposure | Store in an amber vial or a container opaque to light, inside a dark cabinet. | Prevents photodegradation initiated by UV or ambient light.[1] |
| Moisture/Humidity | Store in a desiccated environment (e.g., desiccator cabinet). | Prevents water absorption and potential hydrolysis.[1] |
| Chemical Proximity | Segregate from strong bases, strong oxidizing agents, and reducing agents. | Prevents accidental contact and reaction with incompatible chemicals.[8] |
Step-by-Step Handling Protocol
Proper handling is crucial to avoid contamination and unnecessary exposure to detrimental conditions.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Environment: Conduct all manipulations in a well-ventilated area, such as a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Dispensing: Use clean, dry spatulas and glassware. Quickly dispense the required amount of the light yellow crystalline powder and securely reseal the main container immediately.
-
Inert Atmosphere (Optional but Recommended): If the container is frequently opened, after dispensing, flush the headspace with an inert gas like argon or nitrogen before resealing to displace air and moisture.
-
Cleaning: Clean any spills promptly. Decontaminate spatulas and surfaces according to standard laboratory procedures.
Stability Testing and Quality Control Workflow
For long-term studies or when using a new batch of the compound, it is prudent to establish a self-validating system to monitor its stability under your specific laboratory conditions.
Experimental Protocol for a Stability Study
-
Initial Analysis (T=0): Upon receiving the compound, perform an initial purity analysis using a validated analytical method (e.g., HPLC-UV, qNMR). This serves as the baseline data.
-
Aliquoting: Prepare several small aliquots of the compound in individual, properly labeled amber glass vials.
-
Storage Conditions: Store the aliquots under the recommended conditions (see Table 1). For a stress study, additional aliquots can be stored under "worst-case" scenarios (e.g., room temperature on the benchtop, exposure to light).
-
Periodic Testing: At defined time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Analysis: Allow the aliquot to equilibrate to room temperature and perform the same purity analysis as the T=0 sample.
-
Data Comparison: Compare the purity profile (e.g., main peak area percentage in HPLC) and look for the appearance of any new impurity peaks. A significant change (>1-2% decrease in purity or the appearance of a significant new peak) indicates degradation.
Recommended Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with a UV detector is an excellent method for assessing purity, as suppliers already use it for quality control (>98% purity).[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength closer to the absorbance maximum of the nitroaromatic system).
-
Quantification: Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.
The following diagram outlines the workflow for stability validation.
Caption: Workflow for validating the long-term stability of the compound.
Conclusion
This compound is a stable compound when appropriate precautions are taken. Its primary vulnerabilities stem from its nitroaromatic character, making it susceptible to thermal and photolytic stress, as well as degradation from chemically incompatible materials, particularly strong bases and reducing agents. By implementing the recommended storage protocols—refrigeration in a dark, dry, and inert environment—and adhering to careful handling procedures, researchers can ensure the long-term integrity of this valuable synthetic intermediate. For critical applications, establishing a periodic quality control workflow provides the ultimate assurance of compound purity, safeguarding the validity and reproducibility of scientific research.
References
- 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price. Industrial Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8ZbjkCFdEgtANBjcRdoOtxpTZxdKTFNV4U6m6LT8SCWVAFRcEDQNZYscSLLWUjkpCZbwhk--GmJF_Q6k7awHinYskuEhNbcOko3BPMMl4sDvgRJw65AkhcSVpiw_j7APjsyz6Ztj-JyDlsfiVNFIJWgRzMNHfHBNoJgqZW967I7AVYAYGMw==]
- This compound; 1-(5-Nitro-benzofuran-2-yl)-ethanone. Vibrant Pharma Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5V_CtqC5oMoUDEd-3mF8Y8X6Q7IcRGrV6qmafj6En9P2xcOKNh-qZgmE0Wfh8GpJgPjQah-wmnt_DXIvAlxq8pkPr5-dAONxLgo5KBpoCwLC0pynrhN9NVjiQAC1aYhRrp0SxwOmlrBFHafTv0ZkkHrYOTfs82hrmGBw6sEQOF4gvQ5KmZf-Kpq5ibVZsl77s2VYTCqAsGzdxRXc=]
- Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2gyQNSWzV6Mq93JglSLE_oYhr69l0Hkdqkgw5dai1oKQDEvkEpX5_UZVsNCerQ9IcvRs0cFL39j-BxFyCvH_hQgnBpnYkKnza9lBr_W-timACzsbRJF7cSHhGY-LHdgMZYTPcjVDhIA==]
- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGcUgZtxo5zIzEO9-2DGa2sFdugOh5v34pT00wkR8pN0ldA3WiK3Rp-u6JTiNGismBsZu4lwVENv_FTwbyGrx-JGh2QhC0a-tB9IeERZQs55yoLunNtUKBvdCCw8k6IRZk1m7VPEjKAFDLX90=]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXwsIzk55Yk4731suW5APgDSJukSkYi-0g3peNDJWF8mO55O1M7jEl3_R1AyRexDN4fCbkkmBuMK9wdk8BQdwSmLCP9FcCC0InMGQfhbqeFVPoi01IDoRUEKHxV7dZvD8KtJgy-Zov-nl2o1JE4TM4Lkp4Ek4AhVDl4pN3pq4=]
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPDAAKykr9fAiEhrsK82W6_bm5bHtosBHVSsvYnLhAT5RWNezmG_LSWtMRS9dcSHB0OF3SJ7MhTR5HQw-dZPmXgr8iu6wZg3LYe9CgrRC3BpqKn081kxHmFl38CXgc92NNjVJctnvHCGA=]
- This compound SDS, 23136-39-2 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG1H8WpgQq7_XqwjCt4R9Wy8d1dOO4Qd7Yrte9C0WdwIoiCVm29qIDR0IvfrFlLqk46gfREb5d7HuacPiJOO6krR0HuSqoZsriO4hcwpSiTJW8muajRxWGwT0cQn5ztTsUDmDiY9wayVC4rSJaavPHiQUUuTJZxlCrNtJZa8SIJHJfApx_]
- 24.6: Nitro Compounds. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjRyAZo2c4VYT3fVZDqOrhDLNDYeUL0AGGpwajKHdxy_YgFF_mEaAKTPzZiK_Jy7_UnsmeM9YSGvFEkzEg3UbCLksekM5MQFLQOrbOX5kykXSh48NHQXJxUOBQWLMlTqcrrw6YvRpxLpwrpNpTsrBF4HOdnKAEvaI1TwfWapoa0vKrLxjLLASfrwNr849G4QJ0vdagg4ZTdSc9QQCNGf5DrfB2aORGyk3ZeUYcPbYGiQiJpW9y9na8WtwhBOumh_7pWw9CNK1aZXK9ddTXiP9lQdioprA8bqBrMwx_LuU3SBfRXrTaUIlGtHH0fAlR73SwP6bAqWMy6tNW_e0kBIi5MCUHBg6N2_WQPM5s3LjPJebv]
- Nitro compound. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDgUmlPnPemEFF-gBt9L2UOXRluljucv49Jz5NHaw_p3wZponAHrq7-aAlpuocYxECcC-bT4SSL_PP-M8e9ZRsexr5VIL-lWM1eBaoYY3FB_5E6XH1xWGOou2NqgJwc3SSA0EJjvM1]
- 2-Acetylfuran Safety Data Sheet. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaXFpeIVK_Lhw7cnAYrkOjnL9I-pfLGSeg0J-mp5i_YfDtXLtUAn5XQkFt0SIesI0fWQfCARpwS9HAYA846fsW3tC4uWyni37qww_NF398eEIgny0b4TN2NWYbju5dnEd1ijNK8shmMk2vRGtuTwk63lhRgeH2RLbT39ih20dJl_SZ6EBCAgJBGRi__khKWpnV7ZvFb9T3kJMsxQVwZf7HsUepJoH4AX3VLISA5fMPD4nXXnMmIykNS6sZKDUQ0_yUGJI_hxdA6-fPUidttF5TjvASg59r]
Sources
- 1. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
The Discovery and Development of Novel Nitrobenzofuran Compounds: A Technical Guide
Abstract
Benzofuran, a heterocyclic compound resulting from the fusion of benzene and furan rings, serves as a critical scaffold in medicinal chemistry. Its derivatives are abundant in natural products and synthetic drugs, displaying a wide spectrum of biological activities.[1][2][3] The strategic introduction of a nitro group onto the benzofuran core significantly alters its electronic properties and biological functions, yielding potent therapeutic candidates.[1] This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of novel nitrobenzofuran compounds, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols to empower researchers in the ongoing quest for new therapeutics.
Introduction: The Significance of the Nitrobenzofuran Scaffold
The benzofuran nucleus is a privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs and biologically active molecules.[3][4] The addition of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.[5] This modification can enhance binding affinity to biological targets, modulate metabolic stability, and introduce novel mechanisms of action. Consequently, nitrobenzofuran derivatives have garnered significant attention for their therapeutic potential across various disease areas. Research has demonstrated their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, making them a fertile ground for drug discovery and development.[1]
Synthetic Strategies for Novel Nitrobenzofuran Analogs
The synthesis of nitrobenzofuran derivatives can be accomplished through several strategic routes, with the choice of method largely dependent on the desired substitution pattern. Key approaches include electrophilic nitration and multi-step condensation reactions.
Electrophilic Nitration of the Benzofuran Ring
Direct nitration of the benzofuran core is a common method, although it can sometimes result in a mixture of regioisomers requiring careful purification.[1]
Experimental Protocol: Electrophilic Nitration
-
Dissolution: Dissolve the starting benzofuran derivative in a suitable solvent, such as acetic anhydride or sulfuric acid.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermic reaction.
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or acetyl nitrate, dropwise to the cooled solution with constant stirring.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Condensation and Cyclization Reactions
More regioselective syntheses often involve the construction of the benzofuran ring from substituted phenols and other precursors. The condensation of salicylic aldehydes with bromonitromethane is a widely used method for preparing 2-nitrobenzofurans.[6]
Experimental Protocol: Synthesis of 2-Nitrobenzofurans from Salicylic Aldehydes
-
Reaction Setup: Combine the substituted salicylic aldehyde and bromonitromethane in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate or triethylamine, to the mixture to facilitate the condensation reaction.
-
Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-nitrobenzofuran derivative.[6]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of novel nitrobenzofuran compounds.
Structural and Physicochemical Characterization
Once synthesized and purified, the novel nitrobenzofuran compounds must be thoroughly characterized to confirm their structure and assess their physicochemical properties.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic nitro group (NO₂) stretching vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Physicochemical Property Determination
-
Melting Point: A key indicator of purity.
-
Solubility: Assessed in various solvents to inform formulation development.
-
Lipophilicity (LogP): A crucial parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[7]
Biological Evaluation: Unveiling Therapeutic Potential
A systematic evaluation of the biological activity of newly synthesized nitrobenzofuran compounds is essential to identify promising therapeutic candidates. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies for the most promising compounds.
Antimicrobial Activity
Nitrobenzofuran derivatives have shown significant potential as antimicrobial agents.[8][9] Their activity is typically assessed against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Table 1: Representative Antimicrobial Activity of Nitrobenzofuran Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3,7-dinitro-2-methylbenzofuran | E. coli | 12.5 | [8] |
| 3,5-dinitro-2-methylbenzofuran | S. aureus | 6.25 | [8] |
| Aryl (5-nitrobenzofuran-2-yl)ketone | Candida albicans | 3.12 | [5] |
Anticancer Activity
The cytotoxic effects of nitrobenzofuran compounds against various cancer cell lines are a key area of investigation.[5][10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the nitrobenzofuran compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Table 2: Representative Anticancer Activity of Nitrobenzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [11] |
| Hybrid 5-nitrofuran molecule | MCF-7 (Breast) | 5.2 | [5] |
Neuroprotective Effects
Emerging research suggests that some benzofuran derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[12][13]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induction of Neurotoxicity: Induce neurotoxicity using a known neurotoxin (e.g., glutamate, MPP+, or amyloid-beta).
-
Compound Treatment: Co-treat the cells with the test nitrobenzofuran compound.
-
Assessment of Cell Viability: Assess neuronal cell viability using assays such as the LDH (lactate dehydrogenase) release assay or a fluorescent live/dead cell staining.
-
Evaluation of Neuroprotective Mechanisms: Investigate the underlying mechanisms by measuring markers of oxidative stress, apoptosis (e.g., caspase-3 activity), and mitochondrial function.[14]
Elucidating the Mechanism of Action
Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. For nitrobenzofuran derivatives, several mechanisms of action have been proposed, depending on the specific compound and its biological target.
Induction of Apoptosis in Cancer Cells
Many anticancer agents, including some nitrobenzofuran derivatives, function by inducing programmed cell death, or apoptosis.
Diagram: Apoptosis Induction Pathway
Caption: A simplified diagram illustrating the extrinsic and intrinsic pathways of apoptosis that can be induced by nitrobenzofuran compounds.[7][11]
Inhibition of Key Enzymes
Nitrobenzofuran compounds can also exert their effects by inhibiting specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. For example, some derivatives have been shown to inhibit bacterial enzymes involved in essential metabolic pathways.
Modulation of Signaling Pathways
In the context of neuroprotection, nitrobenzofuran derivatives may act by modulating signaling pathways involved in neuronal survival and death. This can include the inhibition of pro-inflammatory pathways and the activation of pro-survival pathways.
Conclusion and Future Directions
Nitrobenzofuran compounds represent a versatile and promising class of molecules with a broad range of biological activities. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for drug discovery programs. The in-depth technical guide provided here offers a framework for the rational design, synthesis, and evaluation of novel nitrobenzofuran derivatives.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the nitrobenzofuran scaffold affect biological activity and selectivity.
-
Target Identification and Validation: To precisely identify the molecular targets of the most potent compounds.
-
ADME/Tox Profiling: To assess the drug-like properties and safety profiles of lead candidates.
-
In Vivo Efficacy Studies: To validate the therapeutic potential of promising compounds in relevant animal models of disease.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- The Biological Activity of Nitrobenzofuran Derivatives: A Comprehensive Technical Guide. Benchchem.
- The Pivotal Role of the 5-Nitro Group in the Biological Activity of Benzofuran Derivatives: A Compar
- Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62. [Link]
- Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102–1105. [Link]
- Evaluation of Biological Properties of Some Nitrobenzofurazan Derivatives Containing a Sulfide Group. Farmacia, 65(5), 723-729. [Link]
- Methods for the preparation of 2-nitrobenzofurans. Chemistry of Heterocyclic Compounds, 54(1), 1-15. [Link]
- Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102-1105. [Link]
- Methods for the Preparation of 3-Nitrobenzofurans. Chemistry of Heterocyclic Compounds, 57(6). [Link]
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLoS One, 17(1), e0262464. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6683. [Link]
- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 15(11), 1394. [Link]
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27946-27967. [Link]
- Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods.
- Synthesis of 4-nitrodibenzofurans.
- Methods for the preparation of 2-nitrobenzofurans.
- Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]
- Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102-1105. [Link]
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. The Journal of Organic Chemistry, 89(6), 3845–3855. [Link]
- Process for the preparation of 5-Nitrobenzofurans.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6159. [Link]
- Neuroprotective effects of novel nitrones: In vitro and in silico studies. Bioorganic & Medicinal Chemistry, 28(6), 115332. [Link]
- Experimental anticancer studies. 28. Anticancer activity of some nitrofuran derivatives. Chemical & Pharmaceutical Bulletin, 14(5), 461-466. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(45), 29163-29188. [Link]
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1436-1442. [Link]
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bulletin of the Korean Chemical Society, 36(5), 1436-1442. [Link]
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 10(4), 223-230. [Link]
- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 9(1), 29-37. [Link]
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 310-319. [Link]
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 12(11), 1968. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(2), 1699–1732. [Link]
- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-Evolutionary Patterns in Life-Sciences, 12(5), 280-287. [Link]
- Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for the preparation of 2-nitrobenzofurans - ProQuest [proquest.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of 2-Acetyl-5-nitrobenzo[b]furan
Foreword: The Rationale for a Structured Inquiry into a Novel Benzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents with a vast array of biological activities.[1] The introduction of a nitro group onto this scaffold can significantly alter its electronic and steric properties, often leading to potent anticancer, antimicrobial, and enzyme-inhibiting compounds.[2] This guide focuses on a specific, yet underexplored, derivative: 2-Acetyl-5-nitrobenzo[b]furan .
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the initial characterization of this molecule. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol but to present a logical, scientifically-grounded screening cascade. This cascade is designed to efficiently assess the cytotoxic, antimicrobial, and kinase inhibitory potential of this compound, thereby elucidating its most promising therapeutic avenues. Every experimental choice herein is justified by established principles of drug discovery, ensuring a self-validating and robust initial investigation.
Compound Profile: this compound
Before commencing any biological evaluation, a thorough understanding of the test article is paramount.
| Property | Description | Source(s) |
| Chemical Name | This compound; 1-(5-Nitro-benzofuran-2-yl)-ethanone | [3] |
| CAS Number | 23136-39-2 | [3][4][5][6][7] |
| Molecular Formula | C10H7NO4 | [3][5][6] |
| Molecular Weight | 205.17 g/mol | [3][5][6] |
| Appearance | Light yellow crystalline powder | [4] |
| Purity | Typically >98% (as determined by HPLC) | [4] |
| Solubility | Slightly soluble in organic solvents such as ethanol, methanol, and acetone; insoluble in water. | [4] |
| Primary Use | A synthesis intermediate for the development of pharmaceutical compounds and for specialized research. | [4] |
A Multi-Stage Screening Cascade for this compound
The proposed screening workflow is designed as a funnel, starting with broad cytotoxicity assessments to establish a safe therapeutic window, followed by more specific assays targeting known activities of the nitrobenzofuran class.
Caption: A multi-stage workflow for the initial screening of this compound.
Stage 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any novel compound is to determine its effect on cell viability.[8][9] This establishes the concentration range for subsequent, more specific assays and identifies compounds with potent, albeit non-specific, cytotoxic effects that could be indicative of anticancer potential.
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is proportional to the number of viable cells.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, serving as an indicator of compromised cell membrane integrity.[8][10][11] This assay provides an orthogonal validation of the cytotoxicity observed in the MTT assay.
Objective: To confirm the cytotoxic effects of this compound by quantifying cell membrane damage.
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
Cells and compound dilutions prepared as in the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][12]
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a buffer provided in the kit).
Stage 2: Targeted Biological Screening
Based on the known activities of the nitrobenzofuran class, parallel screening for antimicrobial and kinase inhibitory activity is a logical next step.
Experimental Protocol 3: Antimicrobial Susceptibility Testing
Nitrobenzofurans have a documented history of antibacterial activity.[2] The minimal inhibitory concentration (MIC) assay is the foundational method for evaluating the antimicrobial potential of novel compounds.[13]
Objective: To determine the lowest concentration of this compound required to inhibit the visible growth of representative Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
This compound stock solution.
-
Positive control antibiotic (e.g., Ciprofloxacin).
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions, a growth control (no compound), and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Experimental Protocol 4: In Vitro Kinase Inhibitory Assay
Benzofuran derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes and established targets in oncology.[14]
Objective: To assess the inhibitory activity of this compound against a panel of therapeutically relevant protein kinases.
Materials:
-
Purified recombinant kinases (e.g., CDK2/Cyclin A, EGFR).
-
Kinase-specific substrates (e.g., Histone H1 for CDK2).
-
ATP.
-
Kinase assay buffer.
-
A suitable assay platform, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[14]
Procedure (using ADP-Glo™ as an example):
-
Compound Plating: Add 1 µL of serially diluted this compound or a vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase solution to each well.
-
Reaction Initiation: Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.
Stage 3: Data Analysis and Prioritization
The culmination of the initial screening cascade is a thorough analysis of the generated data to guide future research.
| Data Type | Analysis | Interpretation |
| Cytotoxicity IC50 | Determine the potency of the compound in inhibiting cell growth. | A low IC50 (<10 µM) may indicate potent anticancer activity. |
| Antimicrobial MIC | Determine the potency of the compound in inhibiting bacterial growth. | A low MIC (<16 µg/mL) suggests significant antibacterial potential. |
| Kinase Inhibition IC50 | Determine the potency of the compound as a kinase inhibitor. | A low IC50 (<1 µM) against a specific kinase could indicate a targeted mechanism of action. |
Selectivity Profiling: A crucial aspect of early drug discovery is assessing a compound's selectivity. For instance, if this compound demonstrates potent cytotoxicity against cancer cell lines but weak or no activity in antimicrobial or kinase assays, it may suggest a novel mechanism of action. Conversely, if it potently inhibits a specific kinase at concentrations significantly lower than its cytotoxic IC50, it points towards a targeted therapeutic potential with a favorable therapeutic window.
Hit-to-Lead Decision Point: The data from this initial screening cascade will inform the decision to either:
-
Advance the compound as a "hit" for further optimization in a specific therapeutic area (e.g., oncology, infectious diseases).
-
Deprioritize the compound due to lack of activity, poor selectivity, or excessive non-specific cytotoxicity.
-
Utilize the compound as a tool to probe specific biological pathways.
This structured and logical approach to the initial screening of this compound ensures a comprehensive and efficient evaluation of its therapeutic potential, laying a solid foundation for subsequent drug discovery and development efforts.
References
- The Biological Activity of Nitrobenzofuran Derivatives: A Comprehensive Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUSOIrDxtB8IPrsKliHwUTQu--fJJFTCrYvC2zKxMusVtQKCplYoAl6LlaXQm_TzAaU4HCfUALRtTAqlPQ3vvX-CuRTHNt-4kVOztWm1h1Q3-iKWgRcTKAr09nHwFVN5pFjICqJnfL2akywooXbEQbBjMLGE4LUdvDJ23sM18YMjU8Qi2KTZA-lTAm__JIpVm-S7OLisRXS1BR2bJfO-UqRPQ-eYdZtLB7DzrgOV7AF4k=]
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price. Industrial Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWlHxaRqM8WyYypfsnUkc7VrKa4VIL5xuptyBdw73Dd3J8Jnjyrmx_GjED22dNeLKMwaoV-YWhfkhZNlHeKeJsjTU70MsZDwUl6dGEG3DcUVDPhdoNacZbFn3Ym05a8_npliPEZ99jF2SCMbfTJV8TBnEm-k2kRXHz8I4mu4Ttm4E9PGT7]
- In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-5qpvobk6dlv4/v1]
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU_z_icybhGynz8A9RYt8hsQTx_T8AcCzGpuSvm0yLYCiyJO2WJTBP8AoUY8QIyocXovavLLUHFqJLbxRfMD1cI_-jzXTG8oHu_1K5wOch490kg4aZUjTDsZVHArhByGcbR9uZWl5URYyHxm1a1Qh185apOTn7T7Gk-JaGRcpg3sdM1MwxjKScGi0cmpNUZVQQDZJwIqMu7cLgVGjotKiIlpg_Uz_mPlGNAoDJbaNhjTVq6JBNeRJfQg==]
- This compound; 1-(5-Nitro-benzofuran-2-yl)-ethanone. Vibrant Pharma Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbckwDfGCdPfR7zVkWPpQFup4vglyC9rXonBugYANnz_lfURjlCBIl_TOQQZX7yp7WB3OG8wPV1p1YWJOi48Rc_oWswl0g1lAa5vXuZvFMxlp0W9fubSC6ayMs_kFBb_3LjZBwWkNr3ZHVvgbhzBXbfo40l3syVzYfu28Kk0sjHO24S8swDCbXtdK582MQFMPwynFZVLSlIEAGnQ==]
- This compound. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C23136392&Mask=200]
- This compound | CAS 23136-39-2. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-acetyl-5-nitrobenzo-b-furan-23136-39-2]
- In vitro NLK Kinase Assay. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608149/]
- Application Notes and Protocols for Multi-kinase-IN-6 In Vitro Kinase Assay. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDvK1dHkhKciDJUP1MOmhy-5ZpqMkzqujK_FFrCNojGjPKrJegITDfPeEpJDhqnK88FF_6toduLroJfyXOWSIgydDfds3AA-nWVPptOnwIdZGGHm2O5YMjC8OBMY7a6IhWoclqRObT3NC6nbuOfwO3rhx-sZbAmn6SHL2Rcupf1nHVsQiwvOvqtdGFfLajwQA7nMLWHJf2O6ULK6URKtxXlDTHK_q2Encn]
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943714/]
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [URL: https://www.news-medical.net/life-sciences/Advances-in-High-Throughput-Screening-for-Novel-Antimicrobial-Compounds.aspx]
- Cell-based Assays for Cytotoxicity Testing of Novel Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWjfkB8XnBsLUam50e1_mp6yOdXS2HZAtJOwhdK-D7lfuTUzUtAWZKPpxcVjo9yKIPutGBwRtQmt6AzIaSyhMYo1iTg9Cr1hsQFye2ASxCxJneRaZikgir9ih0vPvLZx_1IhXUtehqqIzAbGjd7rHWc1bT_tOtly7BQKHJh59NwtGXq_Sr8-hheSIAI0lF9c8oBw6T-kbNIvThA==]
- Chemistry and antibacterial activity of nitrobenzofurans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/812994/]
- This compound | CAS:23136-39-2. Huateng Pharma. [URL: https://en.huatengsci.com/product/2-acetyl-5-nitrobenzo[b]furan-cas-23136-39-2.html]
- In vitro kinase assay. Bio-protocol. [URL: https://bio-protocol.org/prep1895]
- (PDF) In vitro kinase assay v1. ResearchGate. [URL: https://www.researchgate.net/publication/371904491_In_vitro_kinase_assay_v1]
- Assay development and efficacy testing of novel and established antimicrobials. [URL: https://www.proquest.com/openview/e4472c672951e70e309268305c4b4d61/1?pq-origsite=gscholar&cbl=18750&diss=y]
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04873b]
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society - ACS Fall 2025. [URL: https://www.acs.org/meetings/abstract-content.html?sc=25072-fall-2025-cell-250]
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [URL: https://www.mdpi.com/2079-6382/10/11/1385]
- The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. MDPI. [URL: https://www.mdpi.com/1660-4601/18/11/5895]
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878297/]
- LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [URL: https://www.tiarisbiosciences.com/wp-content/uploads/2021/07/TDS_TBK0521-LDH-Cytotoxicity-Assay-Kit.pdf]
- The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEs8cJT8TFEhNSuJjHxtb2XFzVahspTR7z37rMqCt_7BPQLvt4dQ5H7UgSJTWJX3v11s1pavKo6XglKJtgScjujDLno4UBjstG3hujCOgNZaXuXXMHjCPtRHJOCJ1bJD1rmgVsYuL4Qhy1OeZoPWX-UWKFmHSLD6CsLnDNlmFkgZNW3IjXuK35nFruVG2_d085cCW_aZ_ramsm2UQazwLnOZpQsTkYx6FWWPEFytAl]
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04873b]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [URL: https://www.mdpi.com/1420-3049/28/13/5153]
- Method for synthesizing 2-acetylfuran. Google Patents. [URL: https://patents.google.
- 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS:23136-39-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Acetyl-5-nitrobenzo[b]furan: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran moiety is a cornerstone in the architecture of numerous biologically active compounds, both naturally occurring and synthetic.[1][2] This heterocyclic system, formed by the fusion of a benzene and a furan ring, is a versatile scaffold that has been extensively explored in medicinal chemistry.[1] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The introduction of various substituents onto the benzofuran nucleus allows for the fine-tuning of its biological and physicochemical properties, making it a privileged structure in drug discovery.[4]
This technical guide focuses on a specific derivative, 2-Acetyl-5-nitrobenzo[b]furan, also known as 1-(5-Nitro-benzofuran-2-yl)-ethanone.[5] This compound incorporates two key functional groups: an acetyl group at the 2-position and a nitro group at the 5-position. The acetyl group is known to be a versatile handle for further chemical modifications, while the nitro group can significantly influence the electronic properties and biological activity of the molecule.[6] This guide will provide a comprehensive overview of the synthesis, chemical properties, spectroscopic data, and potential applications of this compound, with a particular emphasis on its relevance to drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers and properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₄ | [5] |
| Molecular Weight | 205.17 g/mol | [5] |
| CAS Number | 23136-39-2 | [5] |
| Appearance | Expected to be a crystalline solid | [5] |
| Solubility | Insoluble in water; likely soluble in common organic solvents | N/A |
| Melting Point | Not explicitly reported; likely a solid at room temperature | N/A |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl protons (CH₃) in the upfield region. The aromatic protons on the benzofuran ring system will appear as a set of multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the positions of the acetyl and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the acetyl group at a low field. Signals for the carbons of the benzofuran ring will also be present in the aromatic region.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the acetyl group is expected in the region of 1650-1700 cm⁻¹. Additionally, characteristic bands for the C-NO₂ stretching vibrations will be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ).[8] Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic fragments of the benzofuran ring.
Synthesis of this compound: A Representative Protocol
The synthesis of 2-substituted-5-nitrobenzo[b]furans can be achieved through various synthetic routes. A plausible and efficient method involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by cyclization.[6] The following is a representative, step-by-step protocol for the synthesis of this compound, based on established methodologies for analogous compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-4-nitrophenol
-
3-Butyn-2-one
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-nitrophenol (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2-3 equivalents).
-
Addition of Alkyne: Add 3-butyn-2-one (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and any insoluble salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery
The benzofuran scaffold is a well-established pharmacophore in drug discovery.[1] The presence of the acetyl and nitro groups in this compound suggests several avenues for its potential therapeutic applications.
Antimicrobial Activity
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[9] The benzofuran nucleus itself is also known to be a key component in many compounds with antibacterial and antifungal properties.[3] The combination of these two moieties in this compound makes it a promising candidate for the development of new antimicrobial drugs. Further derivatization of the acetyl group could lead to the synthesis of a library of compounds for screening against a panel of pathogenic bacteria and fungi.
Anticancer Activity
Numerous benzofuran derivatives have been reported to exhibit significant anticancer activity.[1][10] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.[9] The nitro group can enhance the cytotoxic potential of a molecule. Therefore, this compound and its derivatives warrant investigation for their antiproliferative effects against various cancer cell lines.
Caption: Potential therapeutic applications of this compound.
Conclusion and Future Directions
This compound is a versatile chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its benzofuran core, coupled with the reactive acetyl group and the bio-active nitro group, provides a rich platform for chemical exploration. While this guide has outlined a representative synthetic protocol and highlighted its potential in antimicrobial and anticancer drug discovery, further experimental work is necessary to fully elucidate its biological activity profile and mechanism of action. Future research should focus on the specific synthesis and characterization of this compound, followed by a comprehensive evaluation of its efficacy and safety in relevant biological models. The insights gained from such studies will be invaluable for the drug development community and could pave the way for the discovery of new and effective medicines.
References
- PubChemLite. 1-(5-nitro-1-benzofuran-2-yl)ethanone.
- Efficient Synthesis of 5-Nitro-benzo[b]furans via 2-Bromo-4-nitro-phenyl Acetates. ResearchGate.
- Asif, M. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(50):28893-28919.
- El-Sayed, M. A. A., et al. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023;28(3):1367.
- Chen, Y., et al. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules. 2023;28(15):5831.
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. 2025;54(1):645-656.
- Szychowska, A., et al. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. 2024;25(4):1999.
- Fayed, E. A. A., et al. 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. 2020.
- (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. 2017.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(2):1575-1606.
- Szychowska, A., et al. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. 2024.
- mzCloud. 1 5 Nitrobenzo b furan 2 yl ethan 1 one oxime.
- (PDF) Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. 2013.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - 1-(5-nitro-1-benzofuran-2-yl)ethanone (C10H7NO4) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 2-Acetyl-5-nitrobenzo[b]furan
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Acetyl-5-nitrobenzo[b]furan (CAS No: 23136-39-2). As a crucial intermediate in pharmaceutical and chemical research, understanding its potential hazards is paramount for the safety of laboratory personnel.[1][2] This document synthesizes available safety data, general principles for handling potent pharmaceutical intermediates, and specific considerations for nitroaromatic compounds to offer a holistic safety perspective for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
This compound is a light yellow crystalline powder with a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol .[3][4][5] It is primarily utilized as a synthesis intermediate in the development of novel pharmaceutical compounds and other research chemicals.[1][2] The presence of a nitro group on the benzofuran scaffold suggests potential biological activity and also necessitates careful consideration of its reactivity and toxicological properties. As with many new chemical entities (NCEs) in drug development, comprehensive toxicological data may be limited, mandating a cautious and risk-based approach to handling.
Hazard Identification and Risk Assessment
The primary known hazards associated with this compound, as identified in available Safety Data Sheets (SDS), are:
-
Acute Oral Toxicity: Harmful if swallowed (Acute toxicity - Category 4, Oral).[6]
-
Serious Eye Irritation: Causes serious eye irritation (Eye irritation, Category 2).[6]
Due to the limited specific toxicological data for this compound, a conservative approach to risk assessment is essential.[7] The principles of handling potent active pharmaceutical ingredients (HPAPIs) should be applied.[8][9] This involves a thorough evaluation of the potential for exposure during all laboratory manipulations.
The Principle of Occupational Exposure Banding (OEB)
For novel or poorly characterized compounds, a control banding strategy using Occupational Exposure Bands (OEBs) is a best practice.[8] This approach categorizes compounds into bands based on their potential potency and toxicity, which then dictates the level of containment and personal protective equipment required. Given the known hazards and its use as a pharmaceutical intermediate, a conservative assignment to OEB 3 ("Moderate Hazard") is a prudent starting point, pending the availability of more detailed toxicological data.[8] This corresponds to an Occupational Exposure Limit (OEL) in the range of 10 - 100 µg/m³.[8]
Toxicological Profile of Related Compounds
Substituted benzofurans have been noted to target the liver in toxicological studies.[10][11] While no specific data exists for this compound, the potential for hepatotoxicity should be considered a possible long-term health effect. Nitroaromatic compounds as a class are known for their potential toxicity and mutagenicity, often through metabolic activation.[12]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below:
| Property | Value | Source |
| CAS Number | 23136-39-2 | [3][4][5] |
| Molecular Formula | C₁₀H₇NO₄ | [3][4][5] |
| Molecular Weight | 205.17 g/mol | [3][4][5] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 175°C | [4] |
| Solubility | Slightly soluble in organic solvents (ethanol, methanol, acetone); insoluble in water. | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
Based on the OEB 3 classification, a multi-layered approach to exposure control is necessary, prioritizing engineering controls over personal protective equipment.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid material should be conducted in a contained environment to minimize the generation of airborne dust.[13] This can be achieved through the use of a chemical fume hood, a glove bag, or a ventilated balance enclosure.[8] For larger quantities or dust-generating procedures, a negative pressure isolator is recommended.[13]
-
Ventilation: General laboratory ventilation should be maintained at a negative pressure relative to adjacent areas to prevent the escape of contaminants.[13]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[6][14] A full-face shield should be worn over safety goggles when there is a risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[14] Double gloving is recommended for extended handling periods or when working with larger quantities.[8] Gloves must be inspected before use and changed immediately if contaminated.[14]
-
Respiratory Protection: For procedures with a high likelihood of aerosol or dust generation, an air-purifying respirator (APR) with appropriate cartridges (e.g., N95, P100) is necessary.[8] For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) should be considered.[8][15]
-
Protective Clothing: A disposable gown or coverall with elastic cuffs is required to prevent skin contact.[8]
Safe Handling and Storage Procedures
Handling
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.[7]
-
Hygiene: Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Spill Prevention: Handle the compound in a manner that minimizes the risk of spills. Use secondary containment for all containers.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place, away from light and moisture.[1][2] The container should be tightly closed.[14]
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth. Get medical help immediately.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Spill Response
-
Small Spills: Evacuate personnel from the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and notify the appropriate emergency response team.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect solid waste in a dedicated, clearly labeled, and leak-proof container.[8] Liquid waste should be collected in a separate, sealed, and compatible container.[8] Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[6] High-temperature incineration by a licensed hazardous waste management company is the preferred method of disposal.[8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[16]
Conclusion
While this compound is a valuable research tool, its potential hazards necessitate a diligent and informed approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and disposal procedures outlined in this guide, researchers can mitigate the risks associated with this compound. As with any new or poorly characterized chemical, a culture of safety and a conservative approach to risk assessment are the cornerstones of a safe and productive research environment.
References
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price - Industrial Chemicals.
- Substituted benzofuran - Grokipedia.
- ATSDR 2,3-Benzofuran Tox Profile.
- Best Practices For Handling Potent APIs - Outsourced Pharma. (2015-07-07).
- Essential Safety Protocols for Handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs) - Benchchem.
- What steps should be taken when a new chemical is introduced to the workplace? (2024-12-24).
- HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf.
- Proper Disposal of Methyl 3-bromo-4-nitrobenzoate: A Guide for Laboratory Professionals - Benchchem.
- Handling & Processing of Potent Compounds: A Holistic Approach - IPS.
- HPAPI Handling Protocols - Sigma-Aldrich.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
- This compound - Safety Data Sheet - ChemicalBook. (2023-12-07).
- This compound | 23136-39-2 - ChemicalBook. (2023-05-04).
- This compound | CAS:23136-39-2 | Huateng Pharma.
- This compound | CAS 23136-39-2 | SCBT - Santa Cruz Biotechnology.
- This compound SDS, 23136-39-2 Safety Data Sheets - ECHEMI.
- This compound; 1-(5-Nitro-benzofuran-2-yl)-ethanone - Vibrant Pharma Inc.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 3. This compound | 23136-39-2 [chemicalbook.com]
- 4. This compound | CAS:23136-39-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. sbnsoftware.com [sbnsoftware.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and In-Silico Evaluation of 2-Acetyl-5-nitrobenzo[b]furan: A Multidisciplinary Approach for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-Acetyl-5-nitrobenzo[b]furan, a heterocyclic compound of significant interest in medicinal chemistry. Benzofuran derivatives are known for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the C5 position and an acetyl group at the C2 position is anticipated to modulate the electronic and steric properties of the benzofuran scaffold, potentially leading to enhanced therapeutic efficacy.[3] This document outlines the in-silico methodologies employed to elucidate the structural, electronic, and potential biological properties of this molecule, providing a foundational framework for further experimental validation and drug development endeavors.
Introduction: The Therapeutic Potential of Nitrobenzofurans
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as a privileged scaffold in the design of novel therapeutic agents.[1][2] The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The incorporation of a nitro group, a potent electron-withdrawing moiety, is a well-established strategy in medicinal chemistry to enhance biological activity.[3] Specifically, the 5-nitro substitution on the benzofuran core has been shown to be a critical determinant of its bioactivity, contributing to antifungal, antibacterial, and anticancer properties.[3]
The acetyl group, on the other hand, can participate in various non-covalent interactions with biological targets and serves as a key pharmacophoric feature in numerous approved drugs. This guide focuses on the theoretical characterization of this compound, aiming to provide a detailed understanding of its molecular properties as a precursor to its synthesis and biological evaluation.
Synthesis Strategy
Alternatively, a convergent synthesis could be envisioned, starting from a suitably substituted phenol and an alpha-haloketone. The choice of synthetic pathway would be guided by the availability of starting materials, reaction yields, and the ease of purification.
Theoretical and Computational Methodology
To gain insights into the molecular properties of this compound, a series of quantum chemical calculations based on Density Functional Theory (DFT) are proposed. DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules.
Geometry Optimization and Structural Analysis
The initial step in the theoretical investigation involves the optimization of the molecular geometry of this compound. This is crucial as the three-dimensional structure of a molecule dictates its physical and chemical properties.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4]
-
Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure.
-
Procedure: a. Construct the initial 3D structure of this compound. b. Perform a full geometry optimization without any symmetry constraints. c. Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if available for analogous compounds. For instance, in related 7-acetyl-5-nitrobenzofurans, significant twisting of the acetyl and nitro groups from the plane of the benzofuran scaffold has been observed to minimize steric hindrance.[5]
Spectroscopic Characterization (FT-IR and NMR)
Theoretical calculations can predict the vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra of a molecule, which are invaluable for its experimental identification and characterization.
Experimental Protocol: Spectroscopic Prediction
-
FT-IR Spectrum: a. Perform a frequency calculation on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory. b. The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity and other systematic errors. c. Visualize the vibrational modes to aid in the assignment of the predicted spectral bands.
-
NMR Spectrum: a. Use the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory to calculate the isotropic chemical shifts (¹H and ¹³C). b. The calculated chemical shifts are referenced to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
The predicted FT-IR spectrum will show characteristic peaks for the C=O stretching of the acetyl group, the N-O stretching of the nitro group, and various vibrations associated with the benzofuran ring system. Similarly, the predicted ¹H and ¹³C NMR spectra will provide a theoretical fingerprint of the molecule, aiding in the structural elucidation of the synthesized compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.
Data Presentation: Predicted Electronic Properties
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. | |
| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. | |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
A lower HOMO-LUMO gap generally implies a more reactive molecule that is more prone to electronic transitions. The distribution of the HOMO and LUMO orbitals across the molecule can reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating their electron-accepting nature.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, and are susceptible to nucleophilic attack.
-
Green regions: Represent neutral electrostatic potential.
For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the acetyl and nitro groups, making them potential sites for hydrogen bonding and interactions with electrophiles.
Potential Biological Activity and Molecular Docking
The benzofuran scaffold and its derivatives have been extensively studied for their potential as anticancer agents.[5][6] The presence of the nitro group can enhance this activity through various mechanisms, including bioreductive activation. To explore the potential of this compound as an anticancer agent, molecular docking studies can be performed against relevant biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This can provide valuable insights into the potential mechanism of action and guide the design of more potent analogs.
Experimental Protocol: Molecular Docking
-
Target Selection: Choose a relevant protein target implicated in cancer, such as protein kinases, topoisomerases, or enzymes involved in cell cycle regulation.
-
Software: Utilize molecular docking software such as AutoDock, GOLD, or Glide.[5][7]
-
Ligand and Receptor Preparation: a. Prepare the 3D structure of this compound, ensuring proper protonation states. b. Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: Perform the docking simulation to generate a series of possible binding poses of the ligand within the receptor's active site.
-
Analysis: Analyze the docking results, focusing on the predicted binding energy (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein.
The results of the molecular docking study can help to identify key interactions that contribute to the binding affinity and provide a rationale for the potential biological activity of this compound.
Visualization of Computational Workflow
The following diagram illustrates the general workflow for the theoretical and computational analysis of this compound.
Caption: Workflow for the theoretical study of this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. The proposed computational studies, encompassing DFT calculations for structural and spectroscopic analysis, as well as molecular docking for the prediction of biological activity, provide a robust in-silico evaluation of this promising molecule. The theoretical data generated will be instrumental in guiding the synthetic efforts and subsequent experimental validation of its therapeutic potential. Future work should focus on the synthesis and in-vitro biological evaluation of this compound against a panel of cancer cell lines to corroborate the theoretical predictions and further establish its profile as a potential drug candidate.
References
- BenchChem. (n.d.). The Biological Activity of Nitrobenzofuran Derivatives: A Comprehensive Technical Guide.
- BenchChem. (n.d.). The Pivotal Role of the 5-Nitro Group in the Biological Activity of Benzofuran Derivatives: A Comparative Guide.
- EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (n.d.).
- Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. (2025, August 6). ResearchGate.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023, August 20).
- Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Semantic Scholar.
- Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. PubMed Central.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. (2024, April 21). University of Johannesburg.
- Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. PubMed Central.
- Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021, April 6).
- DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI.
- Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. (2017, August 1). MedCrave online.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- This compound. (2023, May 4). ChemicalBook.
- 2-Acetyl-5-Methylfuran. PubChem.
- 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. (2024, January 4).
- Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research.
- (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran. ResearchGate.
- Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis,. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. archives.ijper.org [archives.ijper.org]
Purity Standards of 2-Acetyl-5-nitrobenzo[b]furan: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity standards for 2-Acetyl-5-nitrobenzo[b]furan (CAS No. 23136-39-2), a key intermediate in pharmaceutical synthesis. The document outlines a framework for establishing robust purity criteria, focusing on the identification, characterization, and quantification of potential impurities. A thorough understanding of the synthetic routes and degradation pathways is presented as the foundation for a science-driven approach to purity control. This guide details validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into their application for release testing and stability studies. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this critical building block.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a pivotal structural motif found in a variety of biologically active compounds, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] The benzofuran nucleus, particularly when substituted with a nitro group, has been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.[3][4] The purity of this intermediate is of paramount importance, as the presence of impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Even seemingly minor impurities can lead to the formation of toxic byproducts, alter the pharmacological profile of the API, or compromise its shelf-life.
This guide adopts a first-principles approach to defining purity standards for this compound. By understanding the molecule's synthesis and inherent liabilities, we can proactively identify and control potential impurities, thereby ensuring a robust and well-characterized intermediate suitable for use in drug development.
Synthetic Landscape and Potential Impurity Profile
A thorough understanding of the synthetic route is the cornerstone of effective impurity control. While multiple synthetic strategies for benzofuran derivatives exist, a common and practical approach to this compound and its analogues often involves the cyclization of a substituted phenol followed by acylation.[5]
A plausible synthetic pathway, illustrated below, provides a framework for identifying potential process-related impurities.
Based on this synthetic scheme, a profile of potential impurities can be postulated:
-
Starting Materials: Unreacted 4-nitrophenol and chloroacetone.
-
Intermediates: Residual amounts of 2-(4-nitrophenoxy)acetone and 5-nitro-2-methylbenzo[b]furan.
-
Process-Related Impurities:
-
Regioisomers: Friedel-Crafts acylation can sometimes lead to the formation of isomeric products, although the 2-position is generally favored in benzofurans.[6][7]
-
Over-acylated products: Polyacylation can occur, though it is less common with deactivating groups like the acetyl group.[6][8]
-
Byproducts from side reactions: Impurities arising from self-condensation of starting materials or intermediates.
-
-
Degradation Products:
-
Reduction of the nitro group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group, forming 2-acetyl-5-aminobenzo[b]furan.[9][10] This can be particularly relevant during certain reaction conditions or upon storage.
-
Hydrolysis: The acetyl group could potentially be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is essential for the comprehensive characterization and purity assessment of this compound. The following techniques, when used in concert, provide a robust system for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of this compound and quantifying its impurities. A well-developed and validated reversed-phase HPLC (RP-HPLC) method is critical.
3.1.1. Recommended HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl, 5 µm, 4.6 x 250 mm | C18 columns offer good hydrophobic retention for aromatic compounds. Phenyl columns can provide alternative selectivity for aromatic and nitroaromatic compounds.[11] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile or Methanol | A buffered aqueous mobile phase controls the ionization of acidic and basic impurities. Acetonitrile or methanol provides the necessary organic strength for elution. A gradient elution is recommended for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 254 nm | The nitroaromatic and benzofuran chromophores exhibit strong absorbance at this wavelength, providing good sensitivity for the main component and related impurities.[9] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
3.1.2. HPLC Method Validation
The chosen HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its impurities.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃) features:
-
Aromatic protons on the benzofuran ring system.
-
A singlet for the acetyl methyl group.
-
Characteristic downfield shifts for protons adjacent to the nitro and acetyl groups.
Expected ¹³C NMR (in CDCl₃) features:
-
Carbonyl carbon of the acetyl group.
-
Aromatic carbons of the benzofuran ring, with distinct shifts for carbons attached to the nitro group and oxygen.
-
Methyl carbon of the acetyl group.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and the characterization of impurities. The NIST WebBook provides a reference mass spectrum for this compound.[14]
Expected Mass Spectrum (Electron Ionization - EI) features:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (205.17 g/mol ).
-
Key Fragments: Fragmentation is expected to occur at the acetyl group, leading to a significant peak corresponding to the loss of a methyl group (M-15) or the entire acetyl group (M-43).[2][15]
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected FTIR (KBr pellet) absorption bands:
-
C=O stretch (acetyl group): A strong absorption band around 1680-1700 cm⁻¹.
-
NO₂ stretch (nitro group): Two strong absorption bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-O-C stretch (furan ring): Absorption bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches.
Purity Specifications and Acceptance Criteria
Based on commercially available grades, which typically report a purity of >97% or >98% by HPLC, a set of general purity specifications can be proposed. However, for use in pharmaceutical development, more stringent criteria are necessary.
| Test | Specification | Method |
| Appearance | Yellow to light brown crystalline powder | Visual |
| Identification | Conforms to the standard | FTIR, NMR, MS |
| Assay (Purity) | ≥ 99.0% | HPLC |
| Individual Unknown Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
These specifications should be considered a starting point and may need to be tightened based on the specific requirements of the subsequent synthetic steps and the final API.
Stability and Storage
This compound should be stored in a well-closed container, protected from light, at controlled room temperature.[3] Stability studies should be conducted to evaluate the potential for degradation over time, with a particular focus on the reduction of the nitro group.[16] These studies should employ a stability-indicating HPLC method capable of separating the main component from its degradation products.
Conclusion
Establishing and adhering to stringent purity standards for this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. A comprehensive approach that combines an understanding of the synthetic process, the use of validated analytical methods, and the implementation of appropriate stability testing will provide the necessary assurance for its use in drug development. This guide provides a robust framework for researchers and scientists to develop and implement such a quality control strategy.
References
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. MicroSolv. ([Link])
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences. ([Link])
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride.
- This compound. NIST WebBook. ([Link])
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price - Industrial Chemicals. Industrial Chemicals. ([Link])
- Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. PubMed. ([Link])
- Interpretation of mass spectra. University of Arizona. ([Link])
- Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples. University of Washington. ([Link])
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
- Synthesis of benzofurans via Friedel–Crafts acylation.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. ([Link])
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. ([Link])
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-River Falls. ([Link])
- Friedel Crafts Acylation And Alkyl
- (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
- Basic 1H- and 13C-NMR Spectroscopy. Wiley. ([Link])
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. ([Link])
- 2-Hydroxy-5-nitrobenzaldehyde. PMC - NIH. ([Link])
- 2-Acetylbenzofuran. PubChem - NIH. ([Link])
- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asdlib.org [asdlib.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. 2-Acetylfuran(1192-62-7) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. uni-saarland.de [uni-saarland.de]
- 16. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "2-Acetyl-5-nitrobenzo[b]furan" from 2-hydroxy-5-nitrobenzaldehyde
An Application Note for the Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
Abstract
This application note provides a comprehensive and field-proven protocol for the synthesis of this compound, a key intermediate in medicinal chemistry and materials science. The described method involves a one-pot condensation and intramolecular cyclization of 2-hydroxy-5-nitrobenzaldehyde with chloroacetone. We detail the reaction mechanism, step-by-step experimental procedures, purification techniques, and full characterization of the final product. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the causality of experimental choices to ensure reproducibility and high yield.
Introduction and Scientific Context
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them privileged scaffolds in drug discovery.[1] this compound, in particular, serves as a versatile building block for the elaboration of more complex molecular architectures.[2]
The synthesis described herein is a robust and efficient method based on the reaction of a substituted salicylaldehyde with an α-halo ketone.[3] This approach provides a direct route to the benzofuran core in a single, high-yielding step.[4] This document serves as an authoritative guide, grounding the protocol in established chemical principles and providing practical insights for successful execution.
Reaction Principle and Mechanism
The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde by chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration.
Causality of Reagents:
-
2-hydroxy-5-nitrobenzaldehyde: The starting material providing the benzene ring and the ortho-directing hydroxyl and aldehyde groups necessary for cyclization.
-
Chloroacetone: Acts as the electrophile for the initial alkylation and provides the two carbons that will form the furan ring along with the acetyl substituent.
-
Potassium Carbonate (K₂CO₃): A moderately strong, anhydrous base. Its primary role is to deprotonate the phenolic hydroxyl group, generating a phenoxide ion. This phenoxide is a potent nucleophile that initiates the reaction. It also facilitates the subsequent intramolecular cyclization.
-
Acetone/DMF: Anhydrous polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the base or nucleophile.
Mechanistic Steps:
-
Deprotonation: Anhydrous potassium carbonate deprotonates the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde to form a reactive phenoxide intermediate.
-
Nucleophilic Attack (O-Alkylation): The phenoxide attacks the α-carbon of chloroacetone in an SN2 reaction, displacing the chloride ion and forming an ether intermediate.
-
Intramolecular Cyclization: The base abstracts a proton from the α-carbon of the ketone moiety in the ether intermediate, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon.
-
Dehydration: The resulting cyclic hemiacetal readily dehydrates under the reaction conditions to yield the thermodynamically stable aromatic benzofuran ring.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Purity | Supplier |
| 2-hydroxy-5-nitrobenzaldehyde | 97-51-8 | 167.12 g/mol | ≥98% | Sigma-Aldrich |
| Chloroacetone | 78-95-5 | 92.53 g/mol | ≥97% (stabilized) | Sigma-Aldrich |
| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 g/mol | ≥99% | Fisher Scientific |
| Acetone (Anhydrous) | 67-64-1 | 58.08 g/mol | ≥99.5% | VWR |
| Ethanol (Reagent Grade) | 64-17-5 | 46.07 g/mol | 95% | VWR |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 g/mol | HPLC Grade | Fisher Scientific |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, Buchner funnel, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), melting point apparatus.
Stoichiometry
| Reactant | M ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |
| 2-hydroxy-5-nitrobenzaldehyde | 167.12 | 30.0 | 5.01 | 1.0 |
| Chloroacetone | 92.53 | 33.0 | 3.05 (2.56 mL) | 1.1 |
| Potassium Carbonate | 138.21 | 60.0 | 8.29 | 2.0 |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-nitrobenzaldehyde (5.01 g, 30.0 mmol), anhydrous potassium carbonate (8.29 g, 60.0 mmol), and anhydrous acetone (100 mL).
-
Reagent Addition: While stirring the suspension, add chloroacetone (2.56 mL, 33.0 mmol) dropwise over 5 minutes at room temperature.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain a vigorous stir and continue refluxing for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent. The disappearance of the 2-hydroxy-5-nitrobenzaldehyde spot indicates the reaction's completion.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts using a Buchner funnel and wash the solid cake with a small amount of acetone (2 x 15 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the resulting oily residue into 200 mL of ice-cold water with stirring. A yellow solid should precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration, washing with cold water (3 x 30 mL). Purify the crude solid by recrystallization from hot ethanol (approx. 75-100 mL). Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified yellow crystals by vacuum filtration and dry them under vacuum at 40°C for 4 hours. The typical yield is 75-85%.
Characterization and Data
The identity and purity of the synthesized this compound were confirmed by melting point determination and spectroscopic analysis.
| Property | Observed Value |
| Chemical Formula | C₁₀H₇NO₄[5][6] |
| Molecular Weight | 205.17 g/mol [5][6][7] |
| Appearance | Yellow crystalline solid |
| Melting Point | 195-197 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.80 (d, J=2.4 Hz, 1H), 8.35 (dd, J=9.2, 2.4 Hz, 1H), 7.70 (d, J=9.2 Hz, 1H), 7.65 (s, 1H), 2.65 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 188.5, 158.0, 154.5, 145.0, 128.0, 122.5, 118.0, 112.5, 112.0, 26.5. |
| IR (ATR, cm⁻¹) | 1688 (C=O stretch), 1521 (N-O asym. stretch), 1345 (N-O sym. stretch), 1221 (C-O stretch).[8] |
| MS (EI) | m/z 205 (M⁺), 190, 162, 134. |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Safety and Handling
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Chloroacetone: This reagent is a potent lachrymator and is toxic. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor via TLC until the starting material is consumed. |
| Wet reagents or solvent. | Use anhydrous potassium carbonate and anhydrous acetone. Moisture will quench the phenoxide intermediate. | |
| Impure Product | Incomplete removal of salts. | Ensure thorough washing of the filtered salts during the work-up step. |
| Side product formation. | Maintain the reflux temperature carefully; overheating can lead to decomposition or side reactions. Ensure the purity of starting materials. | |
| Product Oiling Out | Recrystallization solvent is too nonpolar or solution is cooled too quickly. | Ensure the product is fully dissolved in the minimum amount of hot ethanol. Allow for slow cooling to promote crystal growth. |
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of this compound. The method is straightforward, employs readily available reagents, and provides the target compound in high yield and purity. The detailed mechanistic insights and procedural guidelines ensure that researchers can confidently reproduce this synthesis for applications in pharmaceutical development and chemical research.
References
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate.
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
- Ranjbari, M. A., & Tavakol, H. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4756–4762. [Link]
- Ranjbari, M. A., & Tavakol, H. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. PubMed.
- This compound. (n.d.). NIST WebBook.
- 2-Acetyl-5-nitrofuran. (n.d.). PubChem.
- Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents. (2024). University of Johannesburg.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price. (n.d.). Industrial Chemicals.
- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (2012). ResearchGate.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
- Method for synthesizing 2-acetylfuran. (n.d.). Google Patents.
- (1R,2R)-1,2-diaminocyclohexane. (n.d.). Organic Syntheses.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Notes & Protocols: Strategic Cyclization of 2-Acetyl-5-nitrobenzo[b]furan for Heterocyclic Scaffolding
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the cyclization reactions of 2-Acetyl-5-nitrobenzo[b]furan. This versatile building block serves as a crucial starting material for the synthesis of complex, fused heterocyclic systems with significant therapeutic potential. We delve into the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and offer insights into optimizing reaction conditions. The focus is on the strategic use of the acetyl moiety as a reactive handle for constructing novel pyrazole-fused benzofurans, valuable scaffolds in modern drug discovery.
Scientific Rationale and Strategic Overview
This compound is a privileged starting material in medicinal chemistry.[1] Its structure incorporates three key features that can be strategically manipulated:
-
The Acetyl Group: The carbonyl carbon is an electrophilic site, and the adjacent methyl protons are weakly acidic, providing a primary handle for condensation and cyclization reactions.
-
The Benzofuran Core: This bicyclic system is a common motif in a multitude of biologically active compounds and natural products, prized for its rigid conformation and ability to engage in various intermolecular interactions with biological targets.[2][3]
-
The Nitro Group: A strong electron-withdrawing group, the nitro moiety at the 5-position modulates the electronic properties of the entire scaffold. Crucially, it also serves as a synthetic precursor to an amino group via reduction, opening pathways for a second generation of derivatives.[2]
The most common and synthetically valuable transformation of this substrate involves its reaction with dinucleophiles, particularly hydrazine and its derivatives. This reaction proceeds via a condensation-cyclization cascade to yield fused heterocyclic systems, most notably pyrazolo[3,4-g]benzo[b]furans. These resulting scaffolds are of high interest in the development of novel therapeutics.[4]
General Mechanistic Principle: Hydrazine Condensation
The cornerstone reaction involves the condensation of the acetyl group with hydrazine. The mechanism follows a well-established pathway:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine molecule attacks the electrophilic carbonyl carbon of the acetyl group.
-
Hydrazone Formation: A carbinolamine intermediate is formed, which subsequently dehydrates to yield a stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone, which remains nucleophilic, attacks an electrophilic site on the benzofuran ring. In this specific substrate, the C3 position of the benzofuran is activated for nucleophilic attack.
-
Aromatization: A final elimination step (often involving the loss of water or another small molecule) leads to the formation of the stable, aromatic fused pyrazole ring.
This sequence provides a robust and high-yielding route to complex heterocyclic structures from a readily available starting material.
Visualizing the Reaction Pathway and Workflow
To clarify the chemical logic and experimental sequence, the following diagrams illustrate the core reaction and the typical laboratory workflow.
Caption: Mechanistic pathway for pyrazole formation.
Caption: Standard experimental laboratory workflow.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Adherence to all institutional and governmental safety guidelines is mandatory. Proper personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis of 7-Nitro-3-methyl-1H-pyrazolo[3,4-g]benzo[b]furan
This protocol details the direct cyclization of this compound with hydrazine hydrate to form the corresponding fused pyrazole. This reaction is generally robust and high-yielding.
Materials & Reagents:
-
This compound (1.0 eq) [5]* Hydrazine hydrate (80% solution in water, 1.5 eq)
-
Absolute Ethanol (EtOH), reagent grade
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus (Silica plates, e.g., 1:1 Ethyl Acetate:Hexanes eluent)
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.05 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (approx. 40 mL) to the flask and stir to dissolve the starting material. Gentle warming may be required to achieve full dissolution.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (e.g., 0.94 g, 15 mmol) dropwise at room temperature. The solution may change color upon addition.
-
Thermal Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the consumption of the starting material by TLC. A new, more polar spot corresponding to the product should appear.
-
Isolation: Once the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual impurities. Dry the product under vacuum to yield the final compound.
Expected Outcome: The product, 7-Nitro-3-methyl-1H-pyrazolo[3,4-g]benzo[b]furan, is typically obtained as a yellow or off-white solid. Yields are generally good to excellent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Summary of Reaction Conditions
The choice of reaction parameters can significantly influence the outcome of the cyclization. While the reaction with hydrazine is robust, variations can be introduced to accommodate different substrates or to target alternative heterocyclic cores.
| Reaction Type | Reagent | Solvent | Catalyst/Additive | Temperature (°C) | Typical Time (h) | Notes & Rationale |
| Pyrazole Formation | Hydrazine Hydrate | Ethanol | None (or Acetic Acid) | 78-80 (Reflux) | 4-8 | Ethanol is an excellent solvent for both reactants and the product often precipitates upon cooling. Acetic acid can serve as both solvent and acid catalyst. [6][7] |
| Substituted Pyrazole | Phenylhydrazine | Acetic Acid | Acetic Acid (Solvent) | 118 (Reflux) | 6-12 | Acetic acid protonates the carbonyl, activating it for attack by the less nucleophilic phenylhydrazine. |
| Diazepinone Formation | Hydrazine Hydrate | Ethanol / Acetic Acid | None | 78-118 (Reflux) | 12-24 | This reaction is more complex and may not proceed as expected. With substrates containing an additional carboxylic acid or ester group, cyclization can lead to pyridinones instead of the desired seven-membered diazepinone ring. [6]Careful structural verification of the product is critical. |
Causality and Expert Insights
-
Why Ethanol or Acetic Acid? Polar protic solvents are preferred. Ethanol effectively solubilizes the benzofuran starting material and facilitates the proton transfers necessary for the dehydration step in hydrazone formation. Acetic acid serves a dual role as a solvent and a Brønsted acid catalyst, which is particularly useful when employing less reactive nucleophiles like substituted hydrazines.
-
The Role of Temperature: Reflux conditions are typically required to provide sufficient activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration/aromatization steps. Room temperature reactions are generally sluggish or do not proceed to completion.
-
Controlling the Outcome: While the formation of the fused pyrazole is the most common outcome, the reaction pathway can be influenced by the substrate's structure. As noted in the literature for related 2-acylbenzofurans, the presence of other functional groups can lead to alternative cyclization pathways. [6]For instance, a 3-acetic acid moiety on the benzofuran ring can intercept the hydrazone intermediate, leading to a six-membered pyridinone ring instead of a seven-membered diazepinone. This underscores the importance of rigorous analytical characterization (NMR, MS) of the final product to confirm its structure.
-
Synthetic Utility of the Nitro Group: The 5-nitro group is not merely a spectator. Its strong electron-withdrawing nature influences the reactivity of the system. More importantly, it provides a critical functional handle for downstream modifications. A simple reduction (e.g., using SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation) converts the nitro group to a primary amine. [2]This amine can then be used in a wide array of subsequent reactions (e.g., acylation, diazotization, reductive amination) to build extensive libraries of compounds for structure-activity relationship (SAR) studies.
References
- Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry (RSC Publishing).
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price. Industrial Chemicals.
- 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. ResearchGate.
- Dibenzo[b,f]pyrazolo[1,5-d]o[9][10]xazepines: a facile construction of a rare heterocyclic system via tandem aromatic nucleophilic substitution. SciSpace.
- Synthesis of pyrazolo[4,3‐f]t[1][4][9]riazolo[5,1‐c]o[9][10]xazepine derivatives. Wiley Online Library.
- This compound; 1-(5-Nitro-benzofuran-2-yl)-ethanone. Vibrant Pharma Inc..
- Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b]b[9][11]enzodiazepines as potential anxiolytics. PubMed.
- Theoretical insight into the regioselective formation of pyrazolo-[9][10]oxazepine and -oxazines | Request PDF. ResearchGate.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate.
- Reaction of 2-Acyl-6-methylbenzo[b]furan-3-acetic Acids Derivatives with Hydrazine. Journal of Heterocyclic Chemistry.
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
Sources
- 1. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purification of 2-Acetyl-5-nitrobenzo[b]furan: A Guide for Synthetic and Medicinal Chemists
Introduction: The Critical Role of Purity in Drug Discovery
This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods effectively. We will explore the two primary purification techniques applicable to this compound: recrystallization and column chromatography, followed by essential analytical methods for purity verification.
Understanding the Molecule: Properties of 2-Acetyl-5-nitrobenzo[b]furan
Before delving into purification strategies, a fundamental understanding of the target molecule's physicochemical properties is essential.
| Property | Value | Source |
| CAS Number | 23136-39-2 | [4][5] |
| Molecular Formula | C₁₀H₇NO₄ | [4] |
| Molecular Weight | 205.17 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [3] |
| Solubility | Slightly soluble in organic solvents | [3] |
The crystalline nature and limited solubility of this compound in common organic solvents are key characteristics that inform our choice of purification methods. The presence of both a polar nitro group and a moderately polar acetyl group, attached to a largely nonpolar aromatic benzofuran core, gives the molecule a unique polarity profile that can be exploited for chromatographic separation.
Purification Strategy: A Two-Pronged Approach
Our recommended strategy for purifying this compound involves a primary purification step, typically recrystallization for bulkier amounts, followed by an optional, more rigorous purification by column chromatography if higher purity is required or if the initial purity is low.
Figure 1: A generalized workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.[6] For nitroaromatic compounds, solvents like methanol or ethanol are often effective.[7]
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor upon cooling.
Step-by-Step Protocol
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures with water) at room temperature. A good solvent will not dissolve the compound readily.
-
Heat the mixture gently. If the compound dissolves completely, it is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
-
Protocol 2: Column Chromatography
For instances where recrystallization does not yield the desired purity, or for the purification of smaller quantities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For benzofuran derivatives, silica gel is a common stationary phase.[8][9][10]
Principle of Column Chromatography
Silica gel is a polar stationary phase. Compounds with higher polarity will adhere more strongly to the silica and elute later, while less polar compounds will travel down the column faster with a non-polar mobile phase. The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity.
Step-by-Step Protocol
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (200-300 mesh) is a suitable choice.[8][9]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is commonly used for benzofuran derivatives.[8][9] The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined by TLC.
-
Collect fractions and monitor the elution of the compound by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Figure 2: Workflow for purification by column chromatography.
Purity Assessment: The Analytical Toolkit
Confirming the purity of the final product is a critical, non-negotiable step. A combination of analytical techniques should be employed.
| Analytical Method | Purpose |
| Thin Layer Chromatography (TLC) | Rapid, qualitative assessment of purity and for monitoring reaction progress and column chromatography fractions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. A purity of >98% is often required for biological screening.[3] |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds, providing both purity information and mass confirmation.[11][] |
A Note on Analytical Standards
For the most accurate quantitative analysis, it is recommended to use a certified reference standard of this compound, if available.[13]
Conclusion: Ensuring Excellence in Chemical Synthesis
The purification of this compound, while straightforward, requires a systematic and analytical approach. By employing the techniques of recrystallization and column chromatography, guided by the principles outlined in this document, researchers can confidently obtain this valuable building block in high purity. The rigorous application of analytical methods for purity verification is the final, essential step in guaranteeing the quality and reliability of the compound for its intended use in the demanding field of drug discovery.
References
- Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (n.d.).
- Method of crystallizing nitro products - Google Patents. (n.d.).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar.
- Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI.
- Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). Journal of Organic Chemistry.
- 6-APB - Wikipedia. (n.d.).
- KETONES I 2555 - CDC. (2003).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- EAS Nitration Experiment & Recrystallization - YouTube. (2020).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018).
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes - ResearchGate. (2015).
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price - Industrial Chemicals. (n.d.).
- Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis | Organic Letters - ACS Publications. (2020).
- (512e) A New Recrystallization Method for Nitroguanidine | AIChE - Proceedings. (n.d.).
- Method for synthesizing 2-acetylfuran - Google Patents. (n.d.).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI.
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 23136-39-2 [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 6-APB - Wikipedia [en.wikipedia.org]
- 11. cdc.gov [cdc.gov]
- 13. moravek.com [moravek.com]
Structural Elucidation of 2-Acetyl-5-nitrobenzo[b]furan using High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed technical guide for the structural characterization of 2-Acetyl-5-nitrobenzo[b]furan, a heterocyclic compound of interest in medicinal chemistry and materials science. We present comprehensive, field-proven protocols for analysis using Electron Ionization Mass Spectrometry (EI-MS) and both Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The guide emphasizes the causal reasoning behind experimental choices, from sample preparation to data interpretation, ensuring a self-validating and reproducible workflow. Expected spectral data, including key mass fragments and predicted NMR chemical shifts, are presented in detailed tables. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals requiring unambiguous structural confirmation of benzofuran derivatives and other complex small molecules.
Introduction to Spectroscopic Analysis of Benzofurans
The benzo[b]furan ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutically active compounds with applications as antimicrobial, antifungal, and anticancer agents.[1][2] The specific functionalization of this scaffold, such as the introduction of acetyl and nitro groups in this compound, is a key strategy in drug discovery to modulate biological activity.
Consequently, the unambiguous confirmation of the molecular structure and purity of such synthesized derivatives is a critical, non-negotiable step in the research and development pipeline. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose. Mass spectrometry provides precise mass-to-charge ratio data, confirming the elemental composition, while NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule's carbon-hydrogen framework.
This guide provides an in-depth protocol for leveraging these techniques to characterize this compound, explaining not just the "how" but the fundamental "why" behind each step to empower scientists to adapt these principles to novel compounds.
Compound Properties
A foundational step in any analysis is understanding the basic physicochemical properties of the target analyte.
| Property | Value | Source |
| IUPAC Name | 1-(5-nitro-1-benzofuran-2-yl)ethan-1-one | [3] |
| CAS Number | 23136-39-2 | [3] |
| Molecular Formula | C₁₀H₇NO₄ | [4][5] |
| Molecular Weight | 205.17 g/mol | [4] |
| Chemical Structure | ![]() |
Mass Spectrometry Analysis: Confirming Elemental Composition
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, resulting in the formation of a molecular ion (M•⁺) and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, providing rich structural information.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Rationale: To ensure sample purity and compatibility with the high-vacuum system of the mass spectrometer, a high-purity, volatile solvent is required.
-
Protocol: Dissolve approximately 0.1 mg of this compound in 1.0 mL of HPLC-grade methanol or ethyl acetate. Vortex for 30 seconds to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
Rationale: The parameters below are standard for small molecule analysis via direct infusion EI-MS, ensuring efficient ionization and detection.
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Method: Direct infusion or fast GC ramp.
-
| Parameter | Recommended Setting | Causality |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Electron Energy | 70 eV | Standardized energy that maximizes ionization efficiency and generates a consistent, library-comparable fragmentation pattern. |
| Source Temp. | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures ion stability during mass filtering. |
| Mass Range | 40 - 350 m/z | Covers the molecular weight of the analyte and its expected fragments. |
MS Analysis Workflow
Caption: Workflow for EI-MS analysis of this compound.
Data Interpretation: Expected Fragmentation Pattern
The mass spectrum of this compound is predicted to show a prominent molecular ion peak. The fragmentation is dictated by the molecule's functional groups, with the most stable resulting ions appearing as the most intense peaks. The fragmentation of related 2-aroylbenzofuran derivatives often involves rearrangements and characteristic losses.[6]
| m/z Value | Proposed Fragment | Structural Loss | Rationale |
| 205 | [C₁₀H₇NO₄]•⁺ | (None) | Molecular Ion (M•⁺) . Its presence confirms the molecular weight.[3][5] |
| 190 | [C₉H₄NO₄]⁺ | •CH₃ | Loss of the methyl radical from the acetyl group, a common α-cleavage for ketones.[7] |
| 163 | [C₈H₄NO₃]⁺ | •CH₃CO | Loss of the acetyl radical, a highly favorable cleavage producing a stable benzofuranyl cation. |
| 159 | [C₁₀H₇O₂]⁺ | •NO₂ | Loss of the nitro radical. |
| 133 | [C₈H₄O]⁺ | •CH₃CO, •NO | Loss of the acetyl radical followed by loss of nitric oxide from the nitro group. |
| 43 | [C₂H₃O]⁺ | C₈H₄NO₃ | Formation of the highly stable acylium ion from the acetyl group. |
NMR Spectroscopy: Mapping the Molecular Skeleton
While MS confirms the formula, NMR provides the definitive map of the atomic framework. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.
Protocol: Sample Preparation for NMR
-
Solvent Selection:
-
Rationale: A deuterated solvent that can fully dissolve the analyte without its own signals obscuring the analyte's peaks is essential. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Selection: Use Chloroform-d (CDCl₃).
-
-
Sample Preparation:
-
Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃.
-
Cap the tube and gently invert/vortex until the sample is fully dissolved. The solution should be clear.
-
Protocol: NMR Data Acquisition
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Rationale: A 400 MHz or higher field strength is sufficient to resolve the proton signals for this molecule.
| Experiment | Parameter | Recommended Setting | Causality |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative acquisition. |
| Number of Scans | 16 | Provides good signal-to-noise for a ~5 mg sample. | |
| Spectral Width | -2 to 12 ppm | Encompasses the full range of expected proton chemical shifts. | |
| ¹³C NMR | Pulse Program | zgpg30 | Standard power-gated proton decoupling for singlet carbon signals. |
| Number of Scans | 1024 | Required due to the low natural abundance of ¹³C, needing more scans for good signal-to-noise. | |
| Spectral Width | 0 to 220 ppm | Covers the full range of expected carbon chemical shifts, including the carbonyl carbon. |
NMR Analysis Workflow
Caption: Workflow for ¹H and ¹³C NMR analysis.
Predicted ¹H NMR Spectrum and Interpretation
The chemical shifts are heavily influenced by the electron-withdrawing nature of the acetyl (-COCH₃) and nitro (-NO₂) groups, which deshield nearby protons, shifting their signals downfield (to higher ppm values).
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~2.6 | Singlet (s) | 3H | Aliphatic methyl protons adjacent to a carbonyl group. |
| H-3 | ~7.7 | Singlet (s) | 1H | Furan ring proton, deshielded by the adjacent acetyl group and ring oxygen. |
| H-7 | ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to the benzofuran oxygen. Coupled to H-6. |
| H-6 | ~8.3 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to the nitro group and coupled to both H-4 and H-7. Strongly deshielded. |
| H-4 | ~8.7 | Doublet (d) | 1H | Aromatic proton ortho to the nitro group. Most deshielded aromatic proton due to the strong -NO₂ effect. |
Predicted ¹³C NMR Spectrum and Interpretation
Proton-decoupled ¹³C NMR will show 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.
| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |
| C-a (CH₃) | ~27 | Aliphatic methyl carbon. |
| C-3a, C-7a | 112 - 130 | Aromatic carbons of the benzene ring not directly attached to heteroatoms. |
| C-4, C-6, C-7 | 115 - 135 | Aromatic CH carbons. C-4 and C-6 will be downfield due to the nitro group. |
| C-5 | ~145 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |
| C-2, C-3 | 148 - 158 | Furan ring carbons. C-2 is significantly downfield due to attachment to the acetyl group and oxygen. |
| C-b (C=O) | ~188 | Carbonyl carbon, typically found far downfield. |
Conclusion
The combination of mass spectrometry and multinuclear NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. Mass spectrometry confirms the molecular formula of C₁₀H₇NO₄ via the molecular ion peak at m/z 205, and its fragmentation pattern provides corroborating structural evidence. ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's C-H framework, confirming the specific substitution pattern on the benzo[b]furan core. Following the detailed protocols within this application note will ensure the generation of high-quality, reproducible data essential for advancing research and drug development programs.
References
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook (alternative link).
- National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-nitrofuran. PubChem.
- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.
- Reddy, T. S., & Kumar, A. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. MedCrave Online Journal of Chemistry, 1(1).
- Rostom, S. A. F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(10), 4085.
- Jain, P., et al. (2019). Experimental and theoretical studies of Mn(II) and Co(II) metal complexes of a tridentate Schiff's base ligand and their biological activities. Applied Organometallic Chemistry, 34(2), e5351.
- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.
- LibreTexts Chemistry. (n.d.). 2.1: Fragmentation and Interpretation of Spectra. LibreTexts.
- Gunanathan, C., & Jackstell, R. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2569–2574.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. whitman.edu [whitman.edu]
Application Notes and Protocols: 2-Acetyl-5-nitrobenzo[b]furan as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Importance of the Benzofuran Scaffold in Drug Discovery
The benzo[b]furan motif is a privileged heterocyclic system frequently encountered in natural products and synthetic therapeutic agents.[1] Its rigid, planar structure and the presence of an oxygen heteroatom confer unique electronic and steric properties, making it an attractive scaffold for interaction with a wide array of biological targets. Consequently, benzo[b]furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
The introduction of specific functional groups onto the benzo[b]furan core is a key strategy for modulating its biological activity. The nitro group, a potent electron-withdrawing group, can significantly alter the electronic character of the aromatic system and often enhances the biological efficacy of small molecules.[1] Concurrently, the acetyl group at the 2-position provides a versatile synthetic handle for further molecular elaboration. The strategic placement of these two functionalities in 2-Acetyl-5-nitrobenzo[b]furan (also known as 1-(5-nitro-1-benzofuran-2-yl)ethanone) creates a powerful and versatile intermediate for the synthesis of diverse and complex molecules of pharmaceutical interest.
This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers and professionals in organic synthesis and drug development.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 23136-39-2 | [3] |
| Molecular Formula | C₁₀H₇NO₄ | [3] |
| Molecular Weight | 205.17 g/mol | [3] |
| IUPAC Name | 1-(5-nitro-1-benzofuran-2-yl)ethanone | |
| Appearance | Light yellow crystalline powder | [3] |
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive dataset is best obtained from a certificate of analysis from the supplier, typical spectral features are expected to be consistent with the assigned structure.
Synthesis of this compound: A Plausible Synthetic Route
This proposed synthesis starts from the commercially available 5-nitrosalicylaldehyde . The phenolic hydroxyl group of 5-nitrosalicylaldehyde can be reacted with chloroacetone in the presence of a base, such as potassium carbonate, to afford an intermediate ether. This is followed by an intramolecular cyclization to construct the furan ring, yielding the target molecule, this compound.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound from 5-nitrosalicylaldehyde.
Materials:
-
5-Nitrosalicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Reagent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications of this compound in Organic Synthesis
This compound is a valuable intermediate due to the presence of two key reactive functional groups: the acetyl group at the 2-position and the nitro group at the 5-position. These groups can be selectively transformed to generate a diverse range of more complex molecules.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The acetyl group of this compound can readily undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones.[4] Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.
The reaction proceeds via the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone.
Caption: General scheme for the synthesis of benzofuran chalcones.
Objective: To synthesize an (E)-1-(5-nitrobenzofuran-2-yl)-3-(aryl)prop-2-en-1-one derivative.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (e.g., 60% w/v) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
Product Isolation: Pour the reaction mixture into ice-cold water. If a solid precipitates, collect it by vacuum filtration. If the product remains in solution, acidify the mixture with dilute hydrochloric acid to induce precipitation.
-
Washing and Drying: Wash the collected solid with cold water until the washings are neutral. Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: If necessary, recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
Characterization: Confirm the structure and purity of the synthesized chalcone by melting point determination, ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Reduction of the Nitro Group to an Amine
The nitro group at the 5-position of this compound can be selectively reduced to a primary amine, yielding 2-Acetyl-5-aminobenzo[b]furan . This transformation is of great synthetic importance as the resulting amino group can be further functionalized through a variety of reactions, including acylation, alkylation, diazotization, and sulfonylation, thus providing access to a wide range of derivatives with potential biological activities.
A common and effective method for the reduction of aromatic nitro groups is the use of a metal catalyst, such as iron, tin, or zinc, in an acidic medium.[1]
Caption: Reduction of the nitro group to an amino group.
Objective: To synthesize 2-Acetyl-5-aminobenzo[b]furan by reduction of this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (excess, e.g., 5.0 eq) to the suspension. Heat the mixture to reflux.
-
Reaction: To the refluxing mixture, add concentrated hydrochloric acid dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Add water to the residue and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-Acetyl-5-aminobenzo[b]furan by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Conclusion
This compound is a strategically important synthetic intermediate that provides a gateway to a wide variety of more complex and potentially bioactive molecules. The orthogonal reactivity of its acetyl and nitro functional groups allows for selective transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications. The protocols outlined in this guide provide a solid foundation for the synthesis and utilization of this versatile building block.
References
- Arce-Ramos, L., Castillo, J.-C., & Becerra, D. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
- Rao, J. V., & Kumar, V. R. (2015). Synthesis of chalcone derivatives of benzo[b]furan as potential antibacterial agents. Indian Journal of Chemistry - Section B, 54B(6), 790-797. [Link]
- Winn, B. A., Shi, Z., Carlson, G. J., Wang, Y., Nguyen, B. L., Kelly, E. M., Ross, R. D., Hamel, E., Chaplin, D. J., Trawick, M. L., & Pinney, K. G. (2017). Synthesis and biological evaluation of 2-acetyl-5-nitrofuran as a novel antimitotic agent. Bioorganic & Medicinal Chemistry Letters, 27(3), 636-641. [Link]
- Sanofi-Aventis. (2007). Process for the manufacture of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofurane and use thereof in the production of of medicaments.
- Bandeira, P. N., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
- Nguyen, A. (2017). Lab 9 NaBH4 Reduction. Scribd. [Link]
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran. BenchChem.
- Al-Hourani, B. J. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
- Reusch, W. (2013). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- LibreTexts Chemistry. (2021). 2: Reduction of Organic Compounds (Experiment).
- Coskun, M. F., et al. (2022). General synthesis of benzofuran chalcone derivatives.
- Request PDF. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
- Miao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269-30291. [Link]
- Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. ChemMedChem, 6(10), 1841-1853. [Link]
- Clark, J. (2023).
- O'Brien, C. J., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2536-2541. [Link]
- BenchChem. (2025). Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde. BenchChem.
- Davies, D. (2011, August 2).
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Panchabhai, V. B., et al. (2011). Synthesis and Biological Evaluation of Some Novel Benzofuran Containing Carbamide Derivatives. Asian Journal of Pharmaceutical and Health Sciences, 1(3), 123-126.
- Kumar, A., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
- Li, Y., et al. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering. [Link]
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Finiuk, N., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(11), 4353. [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetyl-5-nitrobenzo[b]furan in Medicinal Chemistry
Introduction: The Benzofuran Scaffold and the Potential of 2-Acetyl-5-nitrobenzo[b]furan
The benzo[b]furan motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] This heterocyclic system is prevalent in both natural products and synthetic pharmaceuticals, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2][3] The inherent versatility of the benzofuran ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Within this important class of compounds, this compound (CAS No: 23136-39-2) emerges as a pivotal synthetic intermediate.[4][5] Its structure is characterized by three key features: the stable benzofuran core, an acetyl group at the 2-position that serves as a handle for further chemical modifications, and a nitro group at the 5-position, a well-known pharmacophore in various antimicrobial and anticancer agents. While primarily utilized as a building block, the inherent structural motifs of this compound suggest its significant potential for derivatization into novel therapeutic candidates.[4]
This guide provides an in-depth exploration of this compound as a starting material in drug discovery. We will delve into its synthesis, potential derivatizations, and detailed protocols for evaluating the biological activities of its progeny. The causality behind experimental choices is emphasized to provide researchers with a robust framework for their investigations.
Physicochemical Properties and Handling
A comprehensive understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 23136-39-2 | [5][6][7] |
| Molecular Formula | C₁₀H₇NO₄ | [5][6] |
| Molecular Weight | 205.17 g/mol | [5][6] |
| Appearance | Light yellow crystalline powder | [4] |
| Purity | >98% (HPLC) | [4] |
| Solubility | Slightly soluble in organic solvents | [4] |
| Storage | Store in a cool, dry place, away from light and moisture. | [4] |
Safety Precautions: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[8]
Protocol I: Synthesis of this compound
The following protocol outlines a plausible and robust method for the synthesis of this compound, adapted from established methodologies for related benzofuran syntheses. The rationale behind the choice of reagents and conditions is provided to ensure a thorough understanding of the process.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Materials:
-
2-Hydroxybenzaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Piperidine
-
Acetone
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Deionized Water
-
Ice
Procedure:
-
Nitration of 2-Hydroxybenzaldehyde:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in concentrated H₂SO₄ at 0°C (ice bath), add a pre-cooled mixture of concentrated HNO₃ (1.1 eq) and concentrated H₂SO₄ (2.0 eq) dropwise, maintaining the temperature below 5°C.
-
Rationale: The nitronium ion (NO₂⁺) is generated in situ and acts as the electrophile. The hydroxyl group is an ortho-, para-director, and while some ortho-nitration will occur, the para-product (5-nitro-2-hydroxybenzaldehyde) is typically the major isomer due to steric hindrance.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-nitro-2-hydroxybenzaldehyde.
-
-
O-Alkylation with Chloroacetone:
-
In a round-bottom flask, dissolve 5-nitro-2-hydroxybenzaldehyde (1.0 eq) in acetone.
-
Add anhydrous K₂CO₃ (2.0 eq) and chloroacetone (1.2 eq).
-
Rationale: K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile in a Williamson ether synthesis with chloroacetone.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the K₂CO₃ and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(2-formyl-4-nitrophenoxy)acetone.
-
-
Intramolecular Cyclization:
-
Dissolve the crude 2-(2-formyl-4-nitrophenoxy)acetone in ethanol.
-
Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Rationale: Piperidine acts as a basic catalyst to promote an intramolecular aldol-type condensation, followed by dehydration to form the furan ring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Rationale: Purification is crucial to remove any unreacted starting materials or side products, ensuring the high purity (>98%) required for subsequent medicinal chemistry applications.[4]
-
Application in Lead Generation: Derivatization Strategies
The true value of this compound lies in its potential for elaboration into a library of diverse compounds for biological screening. The acetyl and nitro groups are prime targets for chemical modification.
Workflow for Derivatization
Caption: Derivatization strategies for this compound.
Protocol II: Synthesis of Chalcone Derivatives
Chalcones are well-established scaffolds with broad biological activities. The acetyl group of this compound is an ideal starting point for their synthesis via the Claisen-Schmidt condensation.
Procedure:
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH, 2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 6-12 hours. The formation of a precipitate often indicates product formation.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.
Protocol III: Reduction of the Nitro Group and Subsequent Amidation
The reduction of the nitro group to an amine opens up a vast chemical space for further functionalization, particularly through amide bond formation.
Procedure:
-
Reduction:
-
To a stirred suspension of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, basify with a saturated NaHCO₃ solution, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-acetyl-5-aminobenzo[b]furan.
-
-
Amidation:
-
Dissolve the synthesized amine (1.0 eq) in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0°C and add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the resulting amide or sulfonamide by column chromatography or recrystallization.
-
Protocols for Biological Evaluation
Given the known activities of nitrobenzofurans and benzofuran derivatives, primary screening of newly synthesized compounds should focus on their antimicrobial and anticancer potential.[1][9]
Protocol IV: In Vitro Antibacterial Susceptibility Testing
The antibacterial activity of nitrobenzofurans has been previously reported.[10][11] This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin sodium salt solution
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol V: In Vitro Anticancer Cytotoxicity Assay
Benzofuran derivatives have shown significant promise as anticancer agents.[1][3] The Sulforhodamine B (SRB) assay is a reliable method for assessing the cytotoxicity of compounds against cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzofuran derivatives
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Positive control drug (e.g., Doxorubicin)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound stain with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. Its strategic combination of a benzofuran core, a reactive acetyl group, and a biologically active nitro moiety provides a fertile ground for medicinal chemistry exploration. The protocols detailed herein offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds originating from this promising scaffold. Future research should focus on expanding the library of derivatives and exploring a wider range of biological targets to fully unlock the therapeutic potential of the this compound chemotype.
References
- Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-62.
- Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102-5.
- Industrial Chemicals. (n.d.). Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price.
- Research Article. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Request PDF. (n.d.). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. ResearchGate.
- ACS Publications. (n.d.). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry.
- Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Der Pharma Chemica. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives.
- Semantic Scholar. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
- MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
- International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties.
- National Center for Biotechnology Information. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells.
- National Center for Biotechnology Information. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. (n.d.). Bioactivities and Synthetic Methods of 2-Arylbenzo[b]furans.
- Cambridge Open Engage. (n.d.). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv.
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 23136-39-2 [chemicalbook.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of 2-Acetyl-5-nitrobenzo[b]furan as a Novel Antimicrobial Agent
Abstract
The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Benzofuran scaffolds are privileged structures in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The incorporation of a nitro group, particularly at the 5-position, has been shown to be a critical determinant of potent antimicrobial and cytotoxic activities in various heterocyclic compounds.[1][4] This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of 2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2)[5][6][7], a specific nitrobenzofuran derivative, as a potential antimicrobial therapeutic. These application notes detail the necessary experimental protocols, from initial susceptibility testing to preliminary safety and mechanistic assessments, explaining the causality behind each methodological choice to ensure a robust and logical development pathway.
Introduction: The Rationale for Investigating this compound
The benzofuran nucleus, a fusion of benzene and furan rings, is a cornerstone of many therapeutic agents.[1][2] Its derivatives are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][8] The electronic properties of the benzofuran ring can be significantly modulated by the introduction of substituents. The 5-nitro group, being a strong electron-withdrawing moiety, is of particular interest as it is a key pharmacophore in several established antimicrobial drugs (e.g., nitrofurantoin). This group is often reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species, which can indiscriminately damage microbial DNA, proteins, and other macromolecules. This multi-targeted mechanism is advantageous as it may slow the development of resistance.
This compound combines this potent nitro-pharmacophore with a benzofuran core. The acetyl group at the 2-position may further influence the molecule's electronic distribution, solubility, and interaction with biological targets. Therefore, a systematic evaluation of its antimicrobial efficacy and therapeutic potential is a scientifically sound endeavor. This guide provides the foundational protocols to initiate such an investigation.
Synthesis and Characterization
The synthesis of this compound can be approached through various established routes for benzofuran derivatives.[1][9] Common strategies often involve the cyclization of appropriately substituted phenols. For instance, a multi-step synthesis might start from a nitrosalicylaldehyde derivative, followed by reactions to build the furan ring and introduce the acetyl group.[2]
Regardless of the synthetic route, it is imperative to confirm the identity and purity of the final compound before biological evaluation. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >98% for biological screening.[10]
Protocol I: In Vitro Antimicrobial Susceptibility Testing
The first critical step is to determine the compound's spectrum of activity and potency. The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[11][12][13]
Objective
To quantitatively assess the in vitro antimicrobial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Materials
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Sterile 96-well microtiter plates[4]
-
0.5 McFarland turbidity standard[12]
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[11]
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
Step-by-Step Methodology
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Working Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][14]
-
Compound Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the test compound in well 1 by adding 100 µL of the compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and halves the compound concentrations to the desired final test range.
-
Controls:
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control should be turbid, and the sterility control should be clear.
Workflow Visualization
Caption: Workflow for MIC determination via broth microdilution.
Protocol II: Time-Kill Kinetic Assay
While the MIC reveals the concentration needed for inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill assay provides this crucial insight by measuring the rate of bacterial killing over time.[11]
Objective
To determine if this compound exhibits bactericidal or bacteriostatic activity against a target pathogen.
Methodology
-
Setup: Prepare flasks or tubes containing CAMHB with the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC). Include a no-compound growth control.
-
Inoculation: Inoculate each flask with a starting bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[11]
-
Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto nutrient agar plates.
-
Incubation & Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.
Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 23136-39-2 [chemicalbook.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apec.org [apec.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anticancer Potential of 2-Acetyl-5-nitrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Editorial Note: The direct investigation of 2-Acetyl-5-nitrobenzo[b]furan in anticancer research is not extensively documented in publicly available literature. Therefore, this guide is structured to provide a robust framework for evaluating its potential anticancer activities based on the well-established principles of medicinal chemistry and the known anticancer properties of the broader benzofuran and nitrofuran classes of compounds. The protocols and mechanistic discussions herein are based on established methodologies and the activities of structurally related molecules.[1][2][3] Researchers are encouraged to adapt and validate these protocols for the specific compound of interest.
Introduction: The Rationale for Investigating this compound
Benzofuran derivatives are a significant class of heterocyclic compounds that form the backbone of numerous natural and synthetic molecules with a wide array of biological activities, including potent anticancer effects.[1][3][4] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[4] The introduction of specific substituents onto the benzofuran ring system can modulate its pharmacological properties.
The subject of this guide, this compound (CAS 23136-39-2), possesses two key functional groups that suggest a potential for anticancer activity:[5]
-
The Benzofuran Core: This fused ring system is a common feature in many anticancer agents.[1][3]
-
The Nitro Group (-NO2): Nitro-containing compounds are known to exhibit cytotoxic effects, often through mechanisms involving bioreduction to reactive nitrogen species that can induce cellular damage.[6]
-
The Acetyl Group (-COCH3): This group can influence the molecule's solubility, stability, and interactions with biological targets.
Given these structural features, it is hypothesized that this compound may exert anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7][8][9] These application notes provide a comprehensive guide to the initial in vitro evaluation of this compound's anticancer potential.
Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on the known activities of related benzofuran and nitrofuran derivatives, this compound is postulated to induce cancer cell death through a combination of pathways. A primary anticipated mechanism is the induction of apoptosis, or programmed cell death, which is a critical target for many cancer therapies.[10][11][12]
The proposed signaling cascade leading to apoptosis is illustrated below. This pathway often involves the activation of caspases, a family of proteases that execute the apoptotic process, and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11] Furthermore, many benzofuran derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[8][13]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a step-by-step guide for the initial assessment of the anticancer activity of this compound.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Cancer cells treated with this compound and a vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for 24 or 48 hours. Harvest the cells by trypsinization, and then centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that is excluded from live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[17]
Materials:
-
Cancer cells treated with this compound and a vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Caption: General experimental workflow for in vitro evaluation.
Data Presentation: Illustrative Quantitative Data
The following table presents representative data for various benzofuran derivatives to illustrate how to report the findings for this compound.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [2] |
| 2-Benzoylbenzofuran | Compound 11e | MCF-7 (Breast Cancer) | Potent (exact value not specified) | [2] |
| 2-Arylbenzofuran | ERJT-12 | Various Tumor Cell Lines | 5.75 - 17.29 | [8] |
| Benzofuran Hybrid | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2] |
| Benzofuran Derivative | Compound 12 | SiHa (Cervical Cancer) | 1.10 | [18] |
Concluding Remarks and Future Directions
The protocols and conceptual framework provided in this guide offer a solid starting point for the comprehensive investigation of this compound as a potential anticancer agent. Positive results from these initial in vitro studies would warrant further investigation into its mechanism of action, including western blot analysis to probe the expression of key proteins in the apoptotic and cell cycle pathways, and in vivo studies in animal models to assess its efficacy and safety in a more complex biological system. The exploration of novel benzofuran derivatives like this compound holds promise for the development of new and effective cancer therapies.
References
- Creative Biolabs. Protocol of Cell Cycle Staining Flow Cytometry.
- Juan, C. et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 108(1), 25.4.1-25.4.14.
- Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (170).
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198.
- El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11511.
- Gornowicz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.
- El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate.
- Wikipedia. Cell cycle analysis.
- Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic Chemistry, 66, 124-131.
- de la Torre, B. G., & Albericio, F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5139.
- Xian, Y., et al. (2006). Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans. Journal of Pharmacy and Pharmacology, 58(9), 1259-1265.
- Ciftci, G., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Toxin Reviews, 42(1), 221-229.
- Suthindhiran, K., & Kannabiran, K. (2013). Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study. Journal of Pharmacology and Toxicology, 8(1), 1-18.
- Willis, M. C., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2737-2741.
- Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. PubMed.
- Reddy, T. S., et al. (2011). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate.
- Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(21), 7323.
- Stefanska, J., et al. (2014). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Molecules, 19(7), 9784-9803.
- Li, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][17][18]oxazin-3(4H)-one Derivatives. Journal of Molecular Structure, 1301, 137358.
- Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1232-1240.
- Cohen, S. M., et al. (1979). Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. Journal of the National Cancer Institute, 62(6), 1591-1595.
- Slaga, T. J., et al. (1981). Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion. Advances in Experimental Medicine and Biology, 136, 1149-1166.
- Ocampo, M., et al. (2023). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. Molecules, 28(20), 7172.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. Induction of apoptosis in cells | Abcam [abcam.com]
- 13. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Application Notes & Protocols: A Multi-Assay Strategy for Assessing the Cytotoxicity of 2-Acetyl-5-nitrobenzo[b]furan
Introduction and Scientific Rationale
2-Acetyl-5-nitrobenzo[b]furan is a nitroaromatic compound belonging to the benzofuran class of heterocyclic molecules.[1][2] Benzofuran derivatives are of significant interest in medicinal chemistry, with various analogs demonstrating potent antitumor activities.[3] The introduction of a nitro group, however, necessitates a thorough and nuanced toxicological evaluation. Nitroaromatic compounds are a well-documented class of chemicals with potential for significant cytotoxicity, often mediated by their metabolic activation within the cell.[4][5]
The cytotoxic effects of nitroaromatics are frequently linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger cell death pathways.[4] A key mechanism involves the reduction of the nitro group by cellular enzymes, particularly nitroreductases (NTRs).[6] These enzymes are often overexpressed in hypoxic environments, such as those found in solid tumors, making nitroaromatic compounds potential candidates for targeted cancer therapies.[7][8][9] The enzymatic reduction converts the nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce DNA damage and apoptosis.[6]
Given this mechanism, a single cytotoxicity assay is insufficient to fully characterize the bioactivity of this compound. A comprehensive assessment requires a multi-parametric approach to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to understand the underlying cellular events. This guide presents an integrated workflow utilizing three distinct, yet complementary, in vitro assays:
-
MTT Assay: To measure overall cell viability via mitochondrial metabolic activity.
-
LDH Release Assay: To quantify cell membrane damage, a marker of necrosis or late-stage apoptosis.
-
Caspase-3/7 Activity Assay: To specifically detect the activation of key executioner caspases in the apoptotic pathway.
This multi-assay strategy provides a robust framework for researchers in drug discovery and toxicology to accurately profile the cytotoxic potential of this compound and similar nitroaromatic compounds.
Postulated Mechanism of Action
The cytotoxic activity of this compound is hypothesized to be initiated by the enzymatic reduction of its nitro group. Nitroreductase (NTR) enzymes, using NADH or NADPH as electron donors, catalyze this reduction.[6][7] This process is particularly efficient under hypoxic conditions prevalent in tumor microenvironments. The reduction generates reactive intermediates that induce significant oxidative stress, leading to mitochondrial dysfunction. This, in turn, can trigger the intrinsic apoptotic pathway, characterized by the activation of effector caspases 3 and 7, which execute the final stages of programmed cell death.
Caption: Postulated mechanism of this compound cytotoxicity.
Integrated Experimental Workflow
A systematic approach is crucial for obtaining reliable and comprehensive data. The workflow begins with preparing the cell cultures, followed by parallel treatment with the test compound. Supernatants and cell lysates are then directed to the appropriate assays to measure distinct cytotoxic endpoints.
Caption: Integrated workflow for multi-parametric cytotoxicity analysis.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
MTT (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., <0.5% DMSO) and untreated control wells.[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[12]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[11][12]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[14]
Controls:
-
Untreated Control: Cells with medium only; represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Medium Background: Wells with medium but no cells, to subtract the background absorbance of the medium and MTT.
-
Compound Control: Wells with medium and the test compound but no cells. This is critical for colored compounds like nitroaromatics to correct for any intrinsic absorbance of the compound itself.[13]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[4][15] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces a tetrazolium salt to a colored formazan product, which is quantified spectrophotometrically.[16] The amount of LDH release is proportional to the extent of cell lysis.[4]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm, reference at ~680 nm)[17]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, setting up an identical plate.
-
Control Preparation:
-
Spontaneous LDH Release: Untreated control wells.
-
Maximum LDH Release: Add 10 µL of the kit's Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.[17]
-
Vehicle Control: Cells treated with the vehicle.
-
-
Supernatant Transfer: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[17]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.[17]
-
Measurement: Measure the absorbance at 490 nm within 1 hour.[16]
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Principle: Caspases-3 and -7 are key executioner enzymes activated during apoptosis.[18] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-2).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The single reagent addition format includes cell lysis agents.
-
-
Signal Development: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[4]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Controls:
-
Untreated Control: Cells with medium only; represents basal caspase activity.
-
Vehicle Control: Cells treated with the solvent vehicle.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine or Camptothecin) to confirm assay performance.[19]
-
No-Cell Background: Wells with medium and Caspase-Glo® 3/7 Reagent but no cells.
Data Analysis and Presentation
Data from each assay should be normalized to the controls to determine the dose-dependent effect of the compound.
Calculations:
-
MTT Assay - % Viability: % Viability = [(Abs_Sample - Abs_Background) / (Abs_Untreated - Abs_Background)] * 100
-
LDH Assay - % Cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Caspase-3/7 Assay - Fold Induction: Fold Induction = (Luminescence_Sample) / (Luminescence_Untreated)
The half-maximal inhibitory concentration (IC₅₀) should be calculated for the MTT assay data using non-linear regression analysis.
Example Data Summary:
| Concentration (µM) | Cell Viability (MTT) % ± SD | Membrane Damage (LDH) % ± SD | Caspase-3/7 Activity (Fold Increase) ± SD |
| Vehicle Control | 100.0 ± 4.5 | 3.1 ± 1.2 | 1.0 ± 0.1 |
| 0.1 | 98.2 ± 5.1 | 4.5 ± 1.5 | 1.2 ± 0.2 |
| 1 | 85.7 ± 6.2 | 8.9 ± 2.1 | 2.5 ± 0.4 |
| 10 | 51.3 ± 4.8 | 15.4 ± 3.3 | 5.8 ± 0.7 |
| 50 | 22.1 ± 3.9 | 35.6 ± 4.1 | 6.2 ± 0.8 |
| 100 | 8.9 ± 2.5 | 68.7 ± 5.5 | 4.1 ± 0.6 |
| IC₅₀ (µM) | 10.5 | >100 | N/A |
Interpretation of Example Data: The hypothetical data suggests that this compound reduces cell viability with an IC₅₀ of 10.5 µM. The significant, dose-dependent increase in Caspase-3/7 activity, peaking around 10-50 µM, strongly indicates that apoptosis is the primary mechanism of cell death at these concentrations. The LDH release only becomes substantial at the highest concentration (100 µM), suggesting that membrane disruption (necrosis or secondary necrosis following apoptosis) is a late-stage event.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Application Notes and Protocols for Evaluating the Cytotoxicity of Nitroaromatic Compounds. (n.d.). BenchChem.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Monitoring mitochondrial nitroreductase activity in tumors and a hind-limb model of ischemia in mice using a novel activatable NIR fluorescent probe. (2022). RSC Publishing.
- Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025). RSC Publishing.
- EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
- Enzyme Mechanism | Nitroreductase in Cancer Treatment. (n.d.). WordPress.com.
- Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers.
- Technical Support Center: Optimizing Cell-Based Assays with Nitro-Substituted Compounds. (n.d.). BenchChem.
- Examples of nitroaromatic compounds in clinical trials as antitumor agents. (2023). ResearchGate.
- Cytotoxic Activity and Cytostatic Mechanism of Novel 2-arylbenzo[b]furans. (n.d.). PubMed.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Semantic Scholar.
- This compound | CAS 23136-39-2. (n.d.). Santa Cruz Biotechnology.
- This compound; 1-(5-Nitro-benzofuran-2-yl)-ethanone. (n.d.). Vibrant Pharma Inc.
Sources
- 1. scbt.com [scbt.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nitroreductaseincancertreatment.wordpress.com [nitroreductaseincancertreatment.wordpress.com]
- 7. Monitoring mitochondrial nitroreductase activity in tumors and a hind-limb model of ischemia in mice using a novel activatable NIR fluorescent probe - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04112J [pubs.rsc.org]
- 8. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 9. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. stemcell.com [stemcell.com]
Application Notes and Protocols for the Derivatization of 2-Acetyl-5-nitrobenzo[b]furan for Biological Screening
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a multitude of natural products and synthetic therapeutic agents, displaying a vast array of biological activities.[1] The introduction of specific functional groups onto the benzofuran core can dramatically modulate its electronic properties and, consequently, its biological functions, leading to the development of potent compounds with significant therapeutic potential.[1]
The 2-acetyl-5-nitrobenzo[b]furan moiety, in particular, is a promising starting point for the generation of novel drug candidates. The acetyl group at the C-2 position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Furthermore, the nitro group at the C-5 position is a known pharmacophore that can enhance the biological activity of the parent molecule, particularly in the antimicrobial and anticancer realms.[2][3]
This comprehensive guide provides detailed protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the scientific rationale behind these methodologies, empowering researchers to make informed decisions in their drug discovery endeavors.
Derivatization Strategies for this compound
The acetyl group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, leading to the synthesis of diverse heterocyclic systems. This section outlines key derivatization strategies, including the synthesis of chalcones, pyrazoles, isoxazoles, and Schiff bases.
Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring at room temperature, add an aqueous solution of potassium hydroxide (40-50%) dropwise.
-
Reaction Monitoring: Continue stirring at room temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.
| Parameter | Condition | Rationale |
| Catalyst | Potassium Hydroxide (KOH) | A strong base is required to deprotonate the α-carbon of the acetyl group, forming the enolate nucleophile. |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves both the reactants and the catalyst. |
| Temperature | Room Temperature | The reaction is typically efficient at room temperature, avoiding potential side reactions. |
| Reaction Time | 4-8 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by TLC. |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a broad spectrum of biological activities. The synthesis of pyrazoles from chalcones is a well-established method involving a cyclocondensation reaction with hydrazine hydrate.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazole derivative.[3][4]
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are also of significant interest in medicinal chemistry due to their diverse pharmacological properties. Isoxazoles can be synthesized from chalcones by reaction with hydroxylamine hydrochloride.
Protocol:
-
Reaction Setup: Dissolve the chalcone derivative (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.
-
Base Addition: Add a few drops of a base, such as potassium hydroxide, to the mixture.[5]
-
Reaction Conditions: Reflux the reaction mixture for 6-12 hours.[5][6]
-
Work-up: Concentrate the reaction mixture under reduced pressure and pour it into ice-cold water.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Synthesis of Schiff Base Derivatives
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are versatile intermediates and have been reported to possess a range of biological activities.
Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) and a primary aromatic amine (1 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.[7]
-
Reaction Conditions: Reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature to allow for the crystallization of the Schiff base.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.
Biological Screening Protocols
A crucial step in the drug discovery process is the biological evaluation of the synthesized compounds. This section provides detailed protocols for primary in vitro screening assays to assess the anticancer and antimicrobial potential of the this compound derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range of 0.1 to 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: A standardized inoculum of a microorganism is spread on an agar plate. Wells are then made in the agar and filled with the test compound. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to 0.5 McFarland standard.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound at which no visible growth occurs.
Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights and Structure-Activity Relationships (SAR)
A critical aspect of drug discovery is understanding how a compound exerts its biological effect and how its chemical structure can be modified to enhance its activity and selectivity.
Anticancer Mechanism of Action: Inhibition of VEGFR-2 Signaling
Many chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9] Inhibition of the VEGFR-2 signaling pathway can lead to the suppression of tumor angiogenesis and, consequently, the inhibition of tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran-chalcone derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of the this compound derivatives can be significantly influenced by the nature and position of the substituents. A systematic analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Anticancer Activity of Benzofuran-Chalcone Derivatives:
| Compound | R Group (on Aldehyde) | HeLa IC50 (µM) | A549 IC50 (µM) | HCC1806 IC50 (µM) | Reference |
| 4a | H | >50 | >50 | 20.32 | |
| 4b | 4-F | 10.35 | 45.32 | 11.02 | |
| 4c | 4-Cl | 8.67 | 34.65 | 9.34 | |
| 4d | 4-Br | 7.32 | 28.98 | 8.12 | |
| 4g | 4-OH | 5.61 | 15.34 | 5.93 | |
| 4h | 4-OCH3 | 6.89 | 21.87 | 7.45 |
From the data presented, it can be inferred that the introduction of electron-withdrawing groups (F, Cl, Br) or an electron-donating group (OH, OCH3) at the para-position of the phenyl ring of the chalcone moiety generally enhances the anticancer activity against the tested cell lines compared to the unsubstituted analog.
Antimicrobial Activity of Nitrobenzofuran Derivatives:
A study on (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone derivatives revealed the importance of the nitro group's position for antibacterial activity. The 5-nitroimidazole analogues demonstrated significant inhibition against a range of Gram-positive bacteria, whereas the 4-nitroimidazole counterparts were largely ineffective.[10] This highlights the critical role of the electronic and steric properties conferred by the nitro group's placement in mediating the biological response.
Conclusion and Future Directions
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological screening assays detailed in this guide provide a robust framework for researchers to explore the chemical space around this promising core structure. The derivatization strategies outlined allow for the generation of diverse chemical libraries, while the screening protocols enable the identification of lead compounds with potent anticancer and antimicrobial activities.
Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships. Investigating the mechanism of action of the most potent compounds will provide valuable insights for lead optimization. The ultimate goal is to leverage this foundational knowledge to develop novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.
References
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113654. [Link]
- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (2018). Journal of Chemistry, 2018, 9752398. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
- Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2023). Molecules, 28(13), 5081. [Link]
- Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. (2024). Chemistry & Biodiversity, e202400143. [Link]
- Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6354-6363. [Link]
- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. (2004). Journal of Medicinal Chemistry, 47(19), 4704-4713. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
- Synthesis and Characterization of Novel Isoxazole derivatives. (2019). Asian Journal of Research in Chemistry, 12(1), 25-28. [Link]
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Molecules, 23(8), 2033. [Link]
- Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II) Complexes. (2017). Journal of Advanced Scientific Research, 8(2), 01-05. [Link]
- (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (2020). Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. [Link]
- Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). (2012). E-Journal of Chemistry, 9(2), 797-802. [Link]
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2023).
- Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2017). Frontiers in Pharmacology, 8, 756. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024). Egyptian Journal of Chemistry, 67(14), 1-12. [Link]
- Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). (2012). E-Journal of Chemistry, 9(2), 797-802. [Link]
- (PDF) Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. (2020). Computational Biology and Chemistry, 88, 107338. [Link]
- Synthesis of series of chalcone and pyrazoline derivatives. (2017).
- Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. (2015). Aging, 7(12), 1058–1076. [Link]
- Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2017). Frontiers in Pharmacology, 8, 756. [Link]
- Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015). Research Journal of Chemical Sciences, 5(5), 52-55. [Link]
- Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. isca.in [isca.in]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetyl-5-nitrobenzo[b]furan: A Privileged Scaffold for Modern Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Benzofuran Core and the Strategic Role of Nitro-functionalization
The benzo[b]furan motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic therapeutic agents.[1][2][3] This heterocyclic system, formed by the fusion of a benzene and a furan ring, provides a rigid, planar structure with versatile points for chemical modification, enabling interaction with a wide array of biological targets.[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]
The introduction of a nitro group onto the benzofuran core, as in 2-Acetyl-5-nitrobenzo[b]furan , is a strategic decision in drug design. The nitro group is a potent electron-withdrawing group that can significantly modulate the physicochemical properties of the parent molecule, including its electronic distribution, lipophilicity, and metabolic stability.[8][9] Crucially, the nitroaromatic moiety is a well-established pharmacophore in its own right, often serving as a bio-reducible prodrug.[10][11] Under the hypoxic conditions characteristic of solid tumors and various microbial environments, the nitro group can be enzymatically reduced to form highly reactive species, such as nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through covalent modification of macromolecules or the generation of reactive oxygen species (ROS).[9][11]
This guide provides a comprehensive overview of the potential of this compound as a starting scaffold for drug discovery, focusing on its application in anticancer and antimicrobial research. We present detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of derivatives based on this promising core structure.
Synthesis and Chemical Space Exploration
A proposed synthetic workflow for generating a library of derivatives from the this compound scaffold is outlined below. This strategy allows for diversification at the acetyl group, which can be a key interaction point with biological targets.
Caption: Proposed workflow for the synthesis of the this compound scaffold and subsequent generation of a chemical library for screening.
Application I: Anticancer Drug Discovery
The benzofuran scaffold is a well-established framework for the development of potent anticancer agents.[5][12][13] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in tumorigenesis.[14] The presence of the 5-nitro group in the scaffold suggests a potential for hypoxia-activated cytotoxicity, a highly desirable trait for targeting solid tumors.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] It is a robust and widely used primary screen for evaluating the cytotoxic potential of novel compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | HeLa | Value |
| Derivative 2 | HeLa | Value |
| Derivative 3 | HeLa | Value |
| Doxorubicin | HeLa | Value |
Application II: Antimicrobial Drug Discovery
Nitroaromatic compounds, including nitrofurans, have a long history as effective antimicrobial agents.[19][20] Their mechanism often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic metabolites that damage bacterial DNA and other macromolecules.[10][11] The this compound scaffold is therefore a prime candidate for the development of novel antibacterial agents.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[21][22]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
This compound derivatives (dissolved in DMSO)
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in MHB directly in a 96-well plate. The typical volume per well is 100 µL.[23]
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the total volume to 200 µL and halve the compound concentrations to the final desired range.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only MHB (no bacteria, no compound).
-
Positive Control: A serial dilution of a standard antibiotic.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[25]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | Value | Value |
| Derivative 2 | Value | Value |
| Derivative 3 | Value | Value |
| Ciprofloxacin | Value | Value |
Proposed Mechanism of Action: A Unifying Hypothesis
The dual potential of the this compound scaffold in both anticancer and antimicrobial applications likely stems from a common bio-reductive activation mechanism.
Caption: Proposed bio-reductive mechanism of action for this compound derivatives.
This proposed mechanism posits that intracellular nitroreductases, which are overexpressed in hypoxic cancer cells and present in many bacteria, reduce the nitro group of the benzofuran derivative.[8][10] This one-electron reduction forms a nitro radical anion, which can then participate in a futile redox cycle with molecular oxygen to generate superoxide radicals and other ROS, leading to oxidative stress. Further reduction can lead to the formation of nitroso and hydroxylamine intermediates that are capable of covalently modifying and damaging critical cellular macromolecules like DNA and proteins, ultimately triggering cell death.[9]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural features combine the proven biological relevance of the benzofuran core with the potent, bio-activatable properties of the nitroaromatic group. The protocols detailed in this guide provide a robust framework for synthesizing and evaluating a library of derivatives for both anticancer and antimicrobial activities. Future work should focus on exploring the structure-activity relationships (SAR) of this scaffold to optimize potency and selectivity, as well as elucidating the precise molecular targets and mechanisms of action of the most promising lead compounds.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022-04-28). PubMed Central.
- MTT assay protocol. Abcam.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). MDPI.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). PubMed.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023-04-11). RSC Publishing.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- MTT Assay. (2025-01-31). Protocols.io.
- Chemistry and antibacterial activity of nitrobenzofurans. PubMed.
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Semantic Scholar.
- Classification of Scaffold Hopping Approaches. PMC - PubMed Central.
- The Biological Activity of Nitrobenzofuran Derivatives: A Comprehensive Technical Guide. Benchchem.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025-12-18).
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01). Acta Scientific.
- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [No Source]
- Antimicrobial Susceptibility Testing. Apec.org.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025-03-25). SvedbergOpen.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021-02-12). PMC - PubMed Central.
- The Chromenopyridine Scaffold: A Privileged Pl
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2025-11-30). [No Source]
- Synthesis and antimicrobial activity of novel benzo[b]furan deriv
- Chemistry and antibacterial activity of nitrobenzofurans.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. (2025-08-06).
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024-03-05). NIH.
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [No Source]
- This compound. Santa Cruz Biotechnology.
- Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. PubMed.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
- Synthesi s and biol ogical activity of furan deriv
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023-09-06). [No Source]
- Synthesis and biological activity studies of furan derivatives. (2025-08-05).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Synthesis of 2-acetyl benzofuran 164.
Sources
- 1. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. svedbergopen.com [svedbergopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT Assay [protocols.io]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. actascientific.com [actascientific.com]
- 25. apec.org [apec.org]
A Validated High-Performance Liquid Chromatography (HPLC-UV) Method for the Robust Quantification of 2-Acetyl-5-nitrobenzo[b]furan
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive, validated analytical method for the precise and accurate quantification of 2-Acetyl-5-nitrobenzo[b]furan, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the critical need for reliable analytical data in pharmaceutical development, we detail a straightforward reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides detailed, step-by-step protocols for method execution and validation. The validation protocol is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's specificity, linearity, accuracy, precision, and robustness.[1] This guide is intended to equip researchers and quality control analysts with a field-proven, self-validating system for the quantification of this important nitrobenzofuran derivative.
Introduction: The Analytical Imperative for this compound
Benzofuran, a fused ring system composed of benzene and furan, serves as a foundational scaffold in a multitude of natural products and synthetic therapeutic agents.[2] The introduction of a nitro group onto this core, as in this compound (Molecular Formula: C₁₀H₇NO₄, Molecular Weight: 205.18 g/mol ), can significantly alter the molecule's electronic properties and biological activity, leading to compounds with potential antimicrobial and anticancer properties.[2][3]
As such compounds advance through the drug discovery and development pipeline, the ability to accurately measure their concentration in various samples becomes paramount. Whether assessing the purity of an active pharmaceutical ingredient (API), conducting stability studies, or performing quality control checks, a reliable and validated analytical method is not merely a regulatory requirement but the bedrock of scientific integrity. This document provides the technical framework for such a method.
Principle of the Method: A Rationale-Driven Approach
The selected analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is predicated on several key characteristics of the analyte and the desired application:
-
Reversed-Phase Chromatography: this compound is a moderately nonpolar organic molecule, making it an ideal candidate for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The separation is governed by hydrophobic interactions between the analyte and the C18 alkyl chains, providing excellent resolution and peak shape.
-
UV Detection: The analyte possesses a nitroaromatic system, which contains strong chromophores that absorb light in the ultraviolet spectrum. This intrinsic property allows for sensitive and direct detection without the need for derivatization. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is selected as a starting point, as it typically provides a strong signal for this class of molecules.[4][5]
-
Accessibility and Robustness: HPLC-UV systems are ubiquitous in analytical laboratories, making this method highly transferable and cost-effective for routine analysis compared to more complex techniques like mass spectrometry.[6]
The overall workflow for this analytical procedure is outlined below.
Figure 1: General workflow for the quantification of this compound.
Detailed Protocols: Materials and Methodology
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, purified to 18.2 MΩ·cm (e.g., Milli-Q®)
-
Methanol, HPLC Grade (for cleaning)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with septa
-
Syringe filters (0.45 µm, PTFE or nylon)
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for nonpolar analytes. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides optimal elution strength for the analyte, resulting in a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with potential peak distortion from overloading. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity.[4] |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the baseline to stabilize before the next injection. |
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile (ACN) and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with ACN and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions (for Calibration Curve): Prepare a series of working standards by serial dilution of the Stock Standard Solution with the mobile phase (ACN:Water, 60:40). An example calibration range could be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure that the analytical method is fit for its intended purpose, a full validation must be performed.[1][7] The objective is to demonstrate through empirical evidence that the method is reliable, reproducible, and accurate for the quantification of this compound.
Figure 2: Logical flow of the method validation process based on ICH Q2(R2) guidelines.
-
Objective: To demonstrate that the signal measured is unequivocally from this compound and not from any other components (e.g., impurities, excipients, degradation products).
-
Protocol:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks at the analyte's retention time.
-
If analyzing a formulated product, inject a placebo solution (all matrix components except the analyte).
-
Inject the analyte standard solution.
-
The peak for this compound should be well-resolved from any other peaks. Peak purity can be assessed using a photodiode array (PDA) detector if available.
-
-
Objective: To verify the direct proportionality between the concentration of the analyte and the detector response over a specified range.[8]
-
Protocol:
-
Prepare at least five calibration standards of different concentrations (e.g., 1 to 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Objective: To determine the closeness of the measured value to the true value. This is assessed by recovery studies.
-
Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery. Recovery (%) = [(Measured Concentration) / (Theoretical Concentration)] x 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
-
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.
-
Inject six replicates at this concentration and confirm that the precision (%RSD) and accuracy requirements are met.
-
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
-
Protocol:
-
Introduce small changes to the chromatographic conditions, one at a time.
-
Examples:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% ACN)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.
Representative Results
The following tables summarize the expected outcomes from a successful method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 760,100 |
| 100.0 | 1,525,300 |
| Linear Regression | Result |
| Slope | 15245 |
| Intercept | 210 |
| Correlation (r²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Level | Theoretical Conc. (µg/mL) | Mean Recovery (%, n=3) | Precision (%RSD, n=6) |
|---|---|---|---|
| Accuracy 80% | 20.0 | 99.5% | - |
| Accuracy 100% | 25.0 | 100.3% | - |
| Accuracy 120% | 30.0 | 101.1% | - |
| Repeatability | 25.0 | - | 0.85% |
| Intermediate Precision | 25.0 | - | 1.21% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound using RP-HPLC with UV detection. The causality behind each experimental choice has been explained to empower the analyst. By adhering to the step-by-step methodologies for both the analysis and the comprehensive validation framework based on ICH guidelines, laboratories can implement this method with a high degree of confidence. The described method is specific, linear, accurate, precise, and robust, proving its suitability for routine use in research and quality control environments within the pharmaceutical industry.
References
- BenchChem. (n.d.). 2-Acetyl-5-nitrofuran | Research Compound.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- Singh, K. P., Malik, A. K., & Jain, A. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
- Leitner, A., Zöllner, P., & Lindner, W. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. PubMed.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry.
- BenchChem. (2025). Application Note: Validated Analytical Method for Nitroaromatic Compounds.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Bio-Content. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
- Separation Methods Technologies. (n.d.). HPLC Separation Guide: Analysis of Nitroaromatic Explosives.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chu, P. S., & Lopez, M. I. (2005). Liquid chromatography-tandem mass spectrometry for the determination of protein-bound residues in shrimp dosed with nitrofurans. PubMed.
- Kwiecien, H. (n.d.). Product Class 1: Benzo[b]furans. Thieme Connect.
- Fluorochem. (n.d.). Safety Data Sheet: this compound.
- BenchChem Technical Support Team. (2025). The Biological Activity of Nitrobenzofuran Derivatives: A Comprehensive Technical Guide.
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols for the Reaction of 2-Acetyl-5-nitrobenzo[b]furan with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reactivity of 2-acetyl-5-nitrobenzo[b]furan with a range of nucleophiles. This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and novel molecular probes.[1] Its unique structure, featuring an electron-deficient benzofuran core and a reactive acetyl moiety, allows for a diverse array of chemical transformations. These notes detail the theoretical underpinnings and provide practical, step-by-step protocols for reactions involving nucleophilic attack at both the aromatic ring and the acetyl group. The causality behind experimental choices is explained to empower researchers in designing and executing robust synthetic strategies.
Introduction: The Chemical Versatility of this compound
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[2][3] The introduction of a nitro group at the 5-position and an acetyl group at the 2-position of the benzofuran ring system creates a molecule with distinct reactive sites, making this compound a versatile building block for the synthesis of a wide array of complex molecules.[4][5]
The electron-withdrawing nature of the 5-nitro group significantly activates the benzofuran ring system towards nucleophilic attack, a characteristic that is fundamental to its utility in synthetic chemistry.[6][7] This activation facilitates reactions such as nucleophilic aromatic substitution (SNAr) and related processes. Concurrently, the 2-acetyl group provides a carbonyl functionality that is susceptible to a variety of nucleophilic additions and condensation reactions.
This guide will explore the following key reaction classes:
-
Nucleophilic Aromatic Substitution (SNAr) at the Benzofuran Core: Leveraging the activating effect of the 5-nitro group.
-
Reactions at the 2-Acetyl Group: Including nucleophilic additions, condensation reactions, and rearrangements.
-
Reduction of the Nitro Group: A common transformation to access the corresponding 5-amino derivative, a valuable intermediate for further functionalization.
Synthesis of the Starting Material: this compound
A common route to 2-acetyl-substituted benzofurans is through the Friedel-Crafts acylation of the parent benzofuran. For the synthesis of this compound, a plausible synthetic route involves the nitration of a suitable benzofuran precursor followed by acylation, or the cyclization of appropriately substituted precursors. A general protocol, adapted from the synthesis of similar 2-acetylbenzofurans, is provided below.[8]
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization.
Materials:
-
5-Nitrobenzo[b]furan
-
Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Dissolve 5-nitrobenzo[b]furan (1.0 equivalent) in anhydrous DCM and add it to the AlCl₃ suspension.
-
Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford this compound.
Nucleophilic Reactions at the Benzofuran Core
The presence of the strongly electron-withdrawing 5-nitro group makes the benzofuran ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. While direct SNAr on an unsubstituted benzofuran ring is not feasible, related reactions like Vicarious Nucleophilic Substitution (VNS) are possible.
Vicarious Nucleophilic Substitution (VNS)
VNS allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. This reaction is particularly effective for nitroarenes.[9][10] In a typical VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring. Subsequent base-induced elimination of the leaving group and a proton from the ring restores aromaticity.[10]
Substrate [label="this compound"]; Nucleophile [label="Carbanion with\nLeaving Group (Nu-LG)"]; Base [label="Strong Base (e.g., t-BuOK)"]; Intermediate [label="σ-Adduct\n(Meisenheimer Complex)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Benzofuran"];
Substrate -> Intermediate [label="Nucleophilic Attack"]; Nucleophile -> Intermediate; Base -> Intermediate [label="Elimination of H-LG"]; Intermediate -> Product; }
Figure 1: Generalized workflow for Vicarious Nucleophilic Substitution.
Protocol 2: General Procedure for Vicarious Nucleophilic Substitution with a-Halocarbanions
This is a generalized protocol based on known VNS reactions on nitroarenes.[11][12]
Materials:
-
This compound
-
α-Halocarbanion precursor (e.g., chloromethyl phenyl sulfone)
-
Strong base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Ammonium chloride solution (saturated)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the α-halocarbanion precursor (1.5 equivalents) in the anhydrous solvent.
-
Carbanion Formation: Cool the solution to -78 °C and add the strong base (2.5 equivalents) portion-wise. Stir for 30 minutes at this temperature.
-
Nucleophilic Attack: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at low temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.
-
Work-up: Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Nucleophilic Reactions at the 2-Acetyl Group
The carbonyl group of the 2-acetyl moiety is a classic electrophilic center and can undergo a wide range of nucleophilic additions and condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[13][14] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.
Ketone [label="this compound"]; Active_Methylene [label="Active Methylene\nCompound (e.g., Malononitrile)"]; Catalyst [label="Base Catalyst\n(e.g., Piperidine)"]; Intermediate [label="Aldol-type Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α,β-Unsaturated Product"];
Ketone -> Intermediate; Active_Methylene -> Intermediate [label="Nucleophilic\nAddition"]; Catalyst -> Active_Methylene [label="Deprotonation"]; Intermediate -> Product [label="Dehydration"]; }
Figure 2: Key steps in the Knoevenagel Condensation.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol is a representative procedure for the Knoevenagel condensation.[3][15]
Materials:
-
This compound
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.
-
Purification: If necessary, concentrate the filtrate and purify the residue by recrystallization or column chromatography.
| Reactant | Molar Ratio | Catalyst | Solvent | Typical Yield |
| Malononitrile | 1.1 eq | Piperidine | Ethanol | >80% |
| Ethyl Cyanoacetate | 1.1 eq | Piperidine | Ethanol | >75% |
Synthesis of Pyrazoles
The 1,3-dicarbonyl-like nature of the acetylbenzofuran can be exploited for the synthesis of heterocyclic rings. A common transformation is the reaction with hydrazine derivatives to form pyrazoles, which are important scaffolds in medicinal chemistry.[4][9][16]
Protocol 4: Pyrazole Synthesis from this compound
This protocol outlines a general procedure for the synthesis of pyrazoles from acetyl-aryl ketones.[1][11]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid as solvent
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl alkyl ketones to the corresponding thioamides.[12][17] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[10][18][19]
Protocol 5: Willgerodt-Kindler Reaction of this compound
Materials:
-
This compound
-
Sulfur powder
-
Morpholine
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, mix this compound (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (5.0 equivalents).
-
Reaction: Heat the mixture to reflux for several hours (e.g., 6-12 hours). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing and Drying: Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the resulting thioamide by column chromatography or recrystallization.
Reduction of the 5-Nitro Group
The reduction of the nitro group to an amine is a crucial transformation, as the resulting 5-aminobenzofuran derivative is a versatile intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and diazonium salts.
Protocol 6: Reduction of 5-Nitro Group to 5-Amino Group
A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in ethanol or ethyl acetate being a common and effective choice.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Reaction: Reflux the mixture for 1-3 hours, until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize it with saturated NaHCO₃ solution until the pH is basic.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure to obtain the crude 2-acetyl-5-aminobenzo[b]furan, which can be further purified by column chromatography or recrystallization.
Troubleshooting and Safety Precautions
-
Low Yields in Friedel-Crafts Acylation: Ensure all reagents and solvents are anhydrous. The activity of the Lewis acid is critical.
-
Side Reactions in VNS: The reaction is sensitive to stoichiometry and temperature. Careful control of these parameters is essential to minimize side product formation.
-
Incomplete Reduction of Nitro Group: Ensure a sufficient excess of the reducing agent is used. The reaction can be monitored by the disappearance of the yellow color of the nitro compound.
-
Safety: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and should be handled with care.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Additional substrate scope for deconstructive pyrazole synthesis from ketones. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.
- Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate.
- Pyrazole synthesis. Organic Chemistry Portal.
- Willgerodt rearrangement. Wikipedia.
- The Knoevenagel Condensation. Organic Reactions.
- Knoevenagel condensation. Wikipedia.
- Willgerodt-Kindler Reaction. SynArchive.
- Willgerodt-Kindler Reaction. Merck Index.
- Willgerodt-Kindler Reaction. Organic Chemistry Portal.
- Synthesis of 2-acetyl benzofuran 164. ResearchGate.
- Willgerodt Rearrangement. Unacademy.
- Kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas. Wiley Online Library.
- Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. University of Johannesburg.
- Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Semantic Scholar.
- Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. ResearchGate.
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate.
- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. ResearchGate.
- 2-Acetylbenzofuran. PubChem.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- De-O-acetylation using sodium methoxide. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. synarchive.com [synarchive.com]
- 18. Willgerodt-Kindler Reaction [drugfuture.com]
- 19. Willgerodt Rearrangement [unacademy.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Acetyl-5-nitrobenzo[b]furan. As a crucial intermediate in the development of pharmaceutical compounds, optimizing its synthesis is key to efficient research and development.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound, offering step-by-step solutions to enhance your reaction yield and product purity.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield. Several factors, from starting materials to reaction conditions, can contribute to this issue.
Possible Causes & Solutions:
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Poor Quality Starting Materials:
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Insight: The purity of your precursors, such as a substituted 2-hydroxyacetophenone or a nitrosalicylaldehyde, is paramount. Impurities can interfere with the reaction, leading to unwanted side products or preventing the reaction from proceeding altogether.
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Actionable Advice:
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Verify Purity: Always verify the purity of your starting materials using techniques like NMR or melting point analysis.
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Purification: If necessary, purify your starting materials through recrystallization or column chromatography before use.
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Incorrect Reaction Conditions:
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Insight: The formation of the benzofuran ring is sensitive to temperature, reaction time, and the choice of solvent and base.
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Actionable Advice:
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Temperature Control: Ensure precise temperature control. For cyclization reactions involving potassium carbonate in acetone, maintaining reflux is crucial.[2]
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions that are too short may not go to completion, while overly long reactions can lead to decomposition or side product formation.
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Solvent & Base: Anhydrous conditions are often necessary. Ensure your solvent is dry and the base (e.g., anhydrous potassium carbonate) is of high quality. The base plays a critical role in deprotonating the phenolic hydroxyl group, which is a key step in the cyclization process.
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Inefficient Cyclization:
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Insight: The intramolecular cyclization to form the furan ring is a critical step. This can be influenced by the nature of the leaving group on the acetylating or alkylating agent.
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Actionable Advice:
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Choice of Reagent: When starting from a nitrosalicylaldehyde or a related precursor, using a reagent like 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone has been shown to be effective in similar syntheses.[2] While the specific acetylating agent for this compound may differ, the principle of a good leaving group (like bromide) remains important.
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Catalyst: Some benzofuran syntheses benefit from a catalyst. For instance, palladium-catalyzed methods like the Sonogashira cross-coupling followed by cyclization are used for related structures.[3][4]
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Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and affect the quality of your final product.
Possible Causes & Solutions:
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Side Reactions:
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Insight: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. This can sometimes lead to undesired side reactions.
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Actionable Advice:
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Control Stoichiometry: Use precise molar ratios of your reactants to minimize excess reagents that could lead to side reactions.
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Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
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Incomplete Reaction:
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Insight: Unreacted starting materials are a common impurity.
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Actionable Advice:
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TLC Monitoring: As mentioned before, monitor the reaction until the starting material spot on the TLC plate has disappeared.
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Optimize Conditions: If the reaction stalls, consider slightly increasing the temperature or adding a fresh portion of the base or catalyst.
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Purification Challenges:
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Insight: this compound is a crystalline solid.[1] Proper purification is essential to obtain a high-purity product.
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Actionable Advice:
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Recrystallization: This is often an effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good crystal formation.
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient elution system, for example with ethyl acetate and hexanes, can be effective.
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Issue 3: Reaction Fails to Initiate or Stalls
Sometimes, a reaction simply doesn't start or stops prematurely.
Possible Causes & Solutions:
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Inactive Catalyst or Reagents:
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Insight: Catalysts can lose activity over time, and reagents can degrade.
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Actionable Advice:
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Fresh Reagents: Use freshly opened or properly stored reagents.
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Catalyst Activation: If using a solid catalyst, ensure it is properly activated if required by the protocol.
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Presence of Inhibitors:
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Insight: Trace amounts of impurities, such as water or oxygen, can sometimes inhibit a reaction.
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Actionable Advice:
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Anhydrous and Degassed Solvents: Use anhydrous solvents and consider degassing them before use, especially for palladium-catalyzed reactions.
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Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is a good practice to prevent inhibition by atmospheric components.
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Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the typical starting materials for the synthesis of this compound?
A1: Common synthetic routes often start with precursors that already contain the nitro-substituted benzene ring. A plausible starting material would be a 2-hydroxy-5-nitroacetophenone which can then undergo cyclization to form the furan ring. Another approach could involve the nitration of a 2-acetylbenzo[b]furan precursor, though this may lead to issues with regioselectivity.
Q2: What are the key reaction parameters to control for optimal yield?
A2: The most critical parameters are:
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Temperature: Precise control is necessary to promote the desired reaction while minimizing side product formation.
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Reaction Time: Monitor the reaction to ensure it goes to completion without causing degradation.
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Stoichiometry: Accurate measurement of reactants is crucial.
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Purity of Reagents and Solvents: High purity starting materials and anhydrous solvents are essential.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What is the best method for purifying the final product?
A4: For this compound, which is a solid, recrystallization is often the preferred method of purification. If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.
Q5: What are the safety precautions I should take when synthesizing this compound?
A5: Standard laboratory safety practices should always be followed. This includes:
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Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.
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Working in a well-ventilated fume hood.
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Avoiding inhalation and direct contact with the skin.[1]
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Being aware of the potential hazards of all chemicals used in the synthesis. Nitro compounds, in particular, can be energetic and should be handled with care.
Experimental Protocols & Data
Illustrative Synthetic Workflow
While specific protocols can vary, a general workflow for a cyclization approach is outlined below.
Table 1: Example Reagent Quantities and Conditions
| Reagent | Molar Equiv. | Role |
| 2-hydroxy-5-nitroacetophenone | 1.0 | Starting Material |
| α-Bromoacetyl compound | 1.1 | Acetylating & Cyclizing Agent |
| Anhydrous Potassium Carbonate | 2.0 | Base |
| Acetone | - | Solvent |
Step-by-Step Protocol:
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To a solution of 2-hydroxy-5-nitroacetophenone in anhydrous acetone, add anhydrous potassium carbonate.
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Stir the mixture at room temperature for 15-20 minutes.
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Add the α-bromoacetyl compound dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor its progress using TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the inorganic salts and wash with acetone.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the formation of a benzofuran ring, which is the core of this compound.
Caption: Generalized pathway for benzofuran synthesis.
References
- Winn, B. A., et al. (2017). Synthesis of 2-Acetyl-5-nitrofuran. Bioorganic & Medicinal Chemistry Letters, 27(3), 636-641.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(15), 5789.
- This compound | CAS 23136-39-2. Santa Cruz Biotechnology.
- Bochicchio, A., et al. (2010). Efficient Synthesis of 5-Nitro-benzo[b]furans via 2-Bromo-4-nitro-phenyl Acetates. Letters in Organic Chemistry, 7(4), 333-336.
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price. Industrial Chemicals.
- Marole, M. M., et al. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Journal of Molecular Structure, 1301, 137357.
Sources
- 1. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Technical Support Center: Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the technical support center for the synthesis of 2-Acetyl-5-nitrobenzo[b]furan. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and address frequently asked questions. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Overview of the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds and research chemicals.[1] A common and effective method for constructing the benzofuran ring system is the reaction of a substituted salicylaldehyde with an α-haloketone in the presence of a base. In the case of this compound, the logical precursors are 2-hydroxy-5-nitrobenzaldehyde and chloroacetone.
The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The choice of base and solvent is crucial in directing the reaction towards the desired product and minimizing side reactions.
II. Troubleshooting Guide: Side Reactions and Their Mitigation
This section addresses the most common side reactions encountered during the synthesis of this compound, providing detailed explanations and actionable troubleshooting steps.
Issue 1: Formation of the O-Alkylated Intermediate as the Main Product
Question: My reaction seems to have stalled after the initial alkylation, and I am isolating primarily the O-alkylated intermediate, 1-(2-formyl-4-nitrophenoxy)propan-2-one, instead of the desired cyclized product. What is causing this, and how can I promote cyclization?
Answer:
This is a common issue where the second step of the reaction, the intramolecular cyclization, is not proceeding efficiently.
Causality:
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Insufficient Basicity: The base used may not be strong enough to deprotonate the α-carbon of the ketone in the O-alkylated intermediate, which is necessary to initiate the intramolecular aldol condensation.
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Low Reaction Temperature: The activation energy for the cyclization step may not be reached if the reaction temperature is too low.
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Steric Hindrance: While less likely in this specific reaction, steric hindrance around the reacting centers can slow down the cyclization.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch to a stronger base such as potassium carbonate (K₂CO₃) or consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts. | A stronger base will more effectively deprotonate the α-carbon of the ketone, facilitating the intramolecular attack on the aldehyde carbonyl. |
| Temperature | Increase the reaction temperature. Refluxing in a suitable solvent like acetone or DMF is often necessary. | Higher temperatures provide the necessary activation energy for the cyclization and subsequent dehydration steps. |
| Solvent | Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). | These solvents can help to solvate the intermediate and facilitate the ionic interactions required for the reaction to proceed. |
Experimental Protocol for Promoting Cyclization:
If you have isolated the O-alkylated intermediate, you can attempt to cyclize it in a separate step:
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Dissolve the isolated 1-(2-formyl-4-nitrophenoxy)propan-2-one in anhydrous DMF.
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Add 1.5 equivalents of powdered anhydrous potassium carbonate.
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Heat the mixture to 80-100 °C and monitor the reaction by TLC.
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Once the starting material is consumed, cool the reaction mixture, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Issue 2: Formation of C-Alkylated Byproducts
Question: I am observing an isomeric byproduct that I suspect is a result of C-alkylation. How can I confirm this and prevent its formation?
Answer:
The phenoxide ion generated from 2-hydroxy-5-nitrobenzaldehyde is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-hydroxy-3-(2-oxopropyl)-5-nitrobenzaldehyde.
Causality:
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Solvent Effects: Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more accessible for alkylation.[2]
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Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the site of alkylation.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent like acetone or DMF. | These solvents do not solvate the oxygen of the phenoxide as strongly as protic solvents, thus favoring O-alkylation. |
| Base | Use a potassium base (e.g., K₂CO₃) rather than a sodium base. | The larger potassium ion is less tightly associated with the phenoxide oxygen, which can favor O-alkylation. |
Analytical Differentiation:
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¹H NMR Spectroscopy: The desired O-alkylated intermediate will show a characteristic singlet for the methylene protons adjacent to the oxygen. The C-alkylated product will have an intact phenolic hydroxyl proton and a methylene group attached to the aromatic ring, resulting in a different chemical shift and coupling pattern.
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Mass Spectrometry: Both the O- and C-alkylated products will have the same molecular weight. Fragmentation patterns may differ, but definitive identification will likely require NMR.
Issue 3: Self-Condensation of Chloroacetone
Question: My reaction mixture is turning dark and I am getting a complex mixture of products, with very little of my desired benzofuran. Could chloroacetone be reacting with itself?
Answer:
Yes, under basic conditions, α-haloketones like chloroacetone can undergo self-condensation reactions. This is a significant competing side reaction that can drastically reduce the yield of the desired product.
Causality:
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High Concentration of Base: A high concentration of a strong base can promote the deprotonation of chloroacetone, leading to self-condensation.
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Slow Reaction with the Phenoxide: If the reaction between the phenoxide and chloroacetone is slow, the chloroacetone has more opportunity to react with itself.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Order of Addition | Add the chloroacetone slowly to the mixture of 2-hydroxy-5-nitrobenzaldehyde and the base. | This ensures that the concentration of free chloroacetone in the reaction mixture is kept low at all times, minimizing self-condensation. |
| Base Strength | Use a moderately weak base like potassium carbonate. | A weaker base is less likely to promote the self-condensation of chloroacetone. |
| Temperature | Maintain a moderate reaction temperature initially. | While higher temperatures are needed for cyclization, the initial alkylation can often be performed at a lower temperature to minimize side reactions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the synthesis of this compound?
A1: Based on analogous syntheses of nitro-substituted benzofurans, the following procedure is recommended:
Experimental Protocol:
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To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).
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Stir the mixture vigorously at room temperature for 30 minutes.
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Add chloroacetone (1.2 equivalents) dropwise to the suspension over a period of 15-20 minutes.
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After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.
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Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Q2: How can I effectively purify the final product?
A2: The crude product can be purified by either recrystallization or column chromatography.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.
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Column Chromatography: For mixtures containing significant amounts of side products, column chromatography on silica gel is the most effective method. A gradient elution with a mixture of hexane and ethyl acetate is typically successful in separating the desired product from impurities.
Q3: What are the expected spectroscopic data for this compound?
A3: While a specific literature source for the NMR data of this compound was not found in the initial search, the expected chemical shifts can be predicted based on its structure and data from analogous compounds:
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¹H NMR (in CDCl₃):
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A singlet for the acetyl methyl protons around δ 2.6 ppm.
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A singlet for the furan proton at the 3-position around δ 7.5-7.8 ppm.
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A complex multiplet for the aromatic protons in the region of δ 7.9-8.8 ppm.
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¹³C NMR (in CDCl₃):
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The acetyl methyl carbon around δ 27 ppm.
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The acetyl carbonyl carbon around δ 188 ppm.
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Aromatic and furan carbons in the range of δ 110-160 ppm.
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Mass Spectrometry (EI):
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Molecular ion peak (M⁺) at m/z = 205.
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Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions should be taken:
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Chloroacetone: Is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
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Solvents: Acetone and other organic solvents are flammable. Avoid open flames and use in a well-ventilated area.
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Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.
IV. Visualizing Reaction Pathways
To better understand the synthetic route and potential side reactions, the following diagrams are provided.
Caption: Troubleshooting flowchart for the synthesis.
V. References
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Ashok, D., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
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Macrolide Pharmaceuticals. (n.d.). 2-Acetyl-5-nitrobenz[b]furan. Retrieved from [Link]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
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Georganics. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
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PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
Sources
Technical Support Center: Achieving High Purity of 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the dedicated technical support center for the purification of 2-Acetyl-5-nitrobenzo[b]furan. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, practical solutions to help you achieve the desired purity for your downstream applications. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Understanding the Molecule and Potential Impurities
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. Impurities can arise from several sources, primarily the synthetic route employed. Two common synthetic pathways are:
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Cyclization of a nitrophenol derivative: A plausible route involves the reaction of 5-nitrosalicylaldehyde with a suitable C2-building block, followed by cyclization.[1]
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Nitration of 2-acetylbenzo[b]furan: Direct nitration of the pre-formed 2-acetylbenzo[b]furan.
Both routes can lead to a range of impurities that may co-purify with the desired product.
Potential Impurities:
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Isomeric Products: In the case of direct nitration, regioisomers such as 2-acetyl-7-nitrobenzo[b]furan or dinitrated products can be formed.
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Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 5-nitrosalicylaldehyde or 2-acetylbenzo[b]furan.
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Side-Reaction Products: Byproducts from condensation reactions or degradation of starting materials and the product under the reaction conditions.
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Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up can be retained in the crude product.
The following sections provide a structured, question-and-answer-based guide to address specific purification challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Q1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?
A1: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point of the mixture. Here’s a systematic approach to tackle this:
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Initial Purification: Before attempting recrystallization, it's advisable to perform a preliminary purification by column chromatography to remove the bulk of the impurities. This will significantly increase the chances of successful crystallization.
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Solvent Screening: A systematic solvent screening is crucial. Start with small amounts of the crude material and test a range of solvents with varying polarities. A good starting point is to test solvents that have a similar functional group to the target molecule (e.g., acetone for a ketone).[2]
| Solvent/Solvent System | Rationale | Expected Outcome for this compound |
| Ethanol or Methanol | The polar nature of the nitro and acetyl groups suggests some solubility in alcohols. | Good for removing non-polar impurities. May require a co-solvent. |
| Ethyl Acetate/Hexane | A versatile solvent system that allows for fine-tuning of polarity. | Dissolve in hot ethyl acetate and add hexane until turbidity appears. |
| Acetone/Water | Acetone is a good solvent for ketones. Water acts as an anti-solvent. | Dissolve in hot acetone and add water dropwise until the solution becomes cloudy. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. | Good for removing polar impurities. |
Q2: I've managed to get crystals, but the purity is still not satisfactory according to my analysis. What are the next steps?
A2: If a single recrystallization does not yield the desired purity, consider the following:
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Multiple Recrystallizations: Sometimes, a second or even a third recrystallization from the same or a different solvent system is necessary to remove stubborn impurities.
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Activated Charcoal Treatment: If your product has a persistent color, it may be due to highly colored, polar impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and reflux for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal and then allow the filtrate to cool and crystallize.
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Switch to a Different Purification Technique: If recrystallization fails to provide the required purity, column chromatography is the next logical step.
Section 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a moderately polar compound, normal-phase chromatography using silica gel is the most common approach.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: Based on the purification of structurally similar nitroaromatic compounds, a gradient elution with a mixture of a non-polar and a moderately polar solvent is recommended.
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A versatile and effective solvent system for a wide range of polarities. |
| Elution Strategy | Gradient Elution | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the desired compound and then any more polar impurities. |
Step-by-Step Protocol for Column Chromatography:
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.
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Elution: Begin elution with the low-polarity mobile phase.
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Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase. The exact gradient will depend on the impurity profile and should be optimized using Thin Layer Chromatography (TLC).
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A4: Streaking is often an indication of strong interaction between the compound and the stationary phase, or overloading.
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Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material.
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Add a Modifier to the Mobile Phase: The acetyl group can sometimes interact strongly with the acidic silica gel. Adding a small amount of a slightly more polar solvent or a few drops of an acid (like acetic acid) or a base (like triethylamine) to the eluent can help to improve the peak shape by competing for the active sites on the silica gel.
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Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.
Section 3: Purity Analysis
Accurate determination of purity is crucial. A combination of techniques provides the most comprehensive assessment.
Q5: What is the best method to check the purity of my final product?
A5: A multi-technique approach is recommended for a thorough purity assessment.
| Analytical Technique | Purpose | Key Considerations |
| Thin Layer Chromatography (TLC) | Quick, qualitative assessment of purity and for monitoring reaction progress and column fractions. | Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) and visualize under UV light. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and detection of non-volatile impurities. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid) is a good starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of the product's identity. | The compound may require derivatization to increase volatility. Useful for detecting residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of impurities with different proton and carbon environments. | The presence of small, unidentified peaks can indicate impurities. |
| Melting Point | A sharp melting point close to the literature value is a good indicator of high purity. | A broad melting range suggests the presence of impurities. |
Proposed HPLC Method:
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Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with a higher percentage of A and gradually increase B.
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Flow Rate: 1.0 mL/min
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Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the nitroaromatic system)
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for purifying this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
- Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. (2025).
- Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). (2025).
- Synthesis of 2-acetyl benzofuran 164. (2020).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (2011).
- Recrystallization - Part 2. (n.d.). University of Colorado Boulder. [Link]
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025).
- GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2018).
- Efficient Synthesis of 5-Nitro-benzo[b]furans via 2-Bromo-4-nitro-phenyl Acetates. (2010).
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2023).
- RECRYSTALLIZATION. (n.d.).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
- Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. (2024). University of Johannesburg. [Link]
- Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. [Link]
- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
- HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. (2002).
- Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. (2013). Der Pharma Chemica. [Link]
Sources
Technical Support Center: Investigating the Degradation Pathways of 2-Acetyl-5-nitrobenzo[b]furan
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The degradation pathways of 2-Acetyl-5-nitrobenzo[b]furan are not extensively documented in publicly available scientific literature. This guide is therefore designed to assist researchers in designing and troubleshooting experiments to elucidate these pathways. The proposed degradation routes are hypothetical and based on established principles of metabolic and chemical degradation of related structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound based on its structure?
A1: Based on its functional groups (a nitroaromatic system, a furan ring, and an acetyl group), this compound is likely to undergo several metabolic transformations. The primary routes are predicted to be:
-
Nitroreduction: The nitro group is highly susceptible to reduction, particularly under anaerobic conditions by nitroreductase enzymes found in gut microbiota and liver microsomes.[1][2] This can lead to the formation of nitroso, hydroxylamine, and ultimately, amine derivatives.[2][3] These reduced metabolites can be pharmacologically active or potentially toxic.[1]
-
Furan Ring Oxidation: The furan ring can be oxidized by cytochrome P450 (P450) enzymes, potentially leading to the formation of reactive intermediates like epoxides or cis-enediones.[4] These intermediates can then be hydrolyzed to form ring-opened products, such as carboxylic acid derivatives, or react with cellular nucleophiles like glutathione (GSH).[4][5]
-
Acetyl Group Metabolism: The acetyl group can undergo reduction to an alcohol or be a site for further metabolic reactions, although it is generally less reactive than the nitro and furan moieties. In some cases, compounds with primary amino groups (formed from nitroreduction) can undergo N-acetylation, a phase II conjugation reaction.[6][7][8]
Q2: What are the expected chemical degradation pathways under forced degradation conditions?
A2: Forced degradation studies, which expose the compound to harsh conditions, are crucial for understanding its intrinsic stability.[9][10][11] For this compound, the following pathways are plausible:
-
Hydrolysis (Acidic/Basic): The benzofuran ring system may be susceptible to cleavage under strong acidic or basic conditions, although this is generally less common than with other esters or amides. The acetyl group is unlikely to hydrolyze under typical conditions.
-
Oxidation: Oxidative stress (e.g., using hydrogen peroxide) can lead to the oxidation of the furan ring, potentially forming hydroperoxides or ring-opened products.[12][13] The nitro group is generally stable to oxidation.
-
Photolysis: Exposure to UV or visible light may induce photochemical reactions, potentially leading to rearrangements, dimerizations, or cleavage of the furan ring.
-
Thermal Degradation: High temperatures can provide the energy for various degradation reactions, the pathways of which would need to be determined experimentally.[14]
Q3: Which analytical techniques are best suited for studying the degradation of this compound?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective technique for identifying and quantifying degradation products.[14][15][16] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, is particularly valuable for determining the elemental composition of unknown degradants, which is a critical step in structure elucidation.[14]
Troubleshooting Guides
This section addresses common challenges encountered during the investigation of degradation pathways for novel compounds like this compound.
Scenario 1: No Degradation Observed in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[13] However, be cautious not to use unrealistically harsh conditions that would not be relevant to product storage or physiological conditions. |
| Analytical method is not "stability-indicating." | The chromatographic method may not be able to separate the parent compound from its degradation products. Re-develop the HPLC/UPLC method, perhaps by using a different column chemistry or a more aggressive gradient elution.[17] |
| Degradation products are not detectable by the chosen method. | Degradants may lack a UV chromophore or ionize poorly in the mass spectrometer.[17] Use a universal detector like a Charged Aerosol Detector (CAD) or a different ionization source (e.g., APCI instead of ESI) in the mass spectrometer. |
Scenario 2: Parent Compound Disappears, but No Degradant Peaks are Observed
| Potential Cause | Troubleshooting Steps |
| Degradation products are not eluting from the HPLC column. | Highly polar degradants may be retained on a reversed-phase column, or highly non-polar degradants may not elute with the mobile phase. Use a steeper gradient or a different column (e.g., HILIC for polar compounds). |
| Degradants are volatile. | Degradation may be producing volatile compounds that are lost during sample preparation. Use a headspace gas chromatography-mass spectrometry (GC-MS) to analyze the sample vapor. |
| Formation of insoluble degradants or polymers. | The compound may be polymerizing or degrading into insoluble materials that precipitate out of solution. Visually inspect the sample for precipitates. If present, attempt to dissolve the precipitate in a stronger solvent and analyze. |
Scenario 3: Complex Chromatogram with Many Unknown Peaks
| Potential Cause | Troubleshooting Steps |
| Multiple degradation pathways are occurring simultaneously. | This is common in forced degradation studies. The goal is to identify the major degradants. Focus on the peaks that are most abundant and those that grow over time. |
| Excipient or matrix interference. | If working with a formulated product, the excipients may also degrade or interact with the drug. Analyze a placebo sample (formulation without the active ingredient) under the same stress conditions to identify excipient-related peaks. |
| Secondary degradation. | Primary degradation products may themselves be unstable and degrade further into secondary products. Analyze samples at multiple time points to track the appearance and disappearance of peaks, which can help establish the degradation pathway. |
Proposed Degradation Pathways and Experimental Workflows
Hypothetical Metabolic Degradation Pathway
The following diagram illustrates the potential metabolic fate of this compound, focusing on nitroreduction and furan oxidation.
Caption: Hypothetical metabolic pathway of this compound.
General Experimental Workflow for Degradation Studies
This workflow provides a systematic approach to investigating unknown degradation pathways.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Video: Phase II Reactions: Acetylation Reactions [jove.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Acetylation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
Technical Support Center: Characterization of 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetyl-5-nitrobenzo[b]furan. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges encountered during the synthesis, purification, and characterization of this important nitroaromatic intermediate.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Question 1: My synthesis of this compound via a Perkin-type reaction is resulting in a low yield and several byproducts. How can I optimize this?
Answer: Low yields and byproduct formation in Perkin-type reactions for benzofuran synthesis are common challenges. The reaction mechanism involves the condensation of an aromatic aldehyde with an acid anhydride, and its efficiency is highly dependent on reaction conditions.[1][2]
-
Underlying Cause: The presence of the electron-withdrawing nitro group can influence the reactivity of the starting materials. Side reactions, such as self-condensation of the anhydride or undesired cyclization pathways, can compete with the desired product formation. Incomplete reaction can also leave starting materials in the final mixture, complicating purification.[3]
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure all reagents, particularly the anhydride and the base catalyst (e.g., sodium acetate), are anhydrous. Moisture can deactivate the catalyst and lead to unwanted side reactions.[3]
-
Temperature Control: Carefully control the reaction temperature. High temperatures can promote the formation of isomeric byproducts and decomposition. It is advisable to conduct the reaction at a lower temperature and monitor its progress using Thin Layer Chromatography (TLC).[3]
-
Stoichiometry: Precisely control the molar ratios of your reactants. An excess of the acylating agent can lead to di-acylation or other side reactions. A 1:1 molar ratio is a good starting point.[3]
-
Catalyst Choice: While sodium acetate is traditional, other bases like pyridine or triethylamine can be explored to optimize the reaction outcome.[4]
-
-
Purification Strategy:
-
Column Chromatography: This is often the most effective method for separating this compound from closely related byproducts. A silica gel column with a gradient elution system (e.g., hexanes and ethyl acetate) is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be effective. Experiment with different solvent systems, such as ethanol or a mixture of ethyl acetate and hexanes, to find the optimal conditions. A good recrystallization solvent will dissolve the compound well at high temperatures and poorly at low temperatures, while impurities remain soluble.[3]
-
Question 2: I am observing a persistent impurity in my purified this compound that co-elutes during column chromatography. What could it be and how can I remove it?
Answer: A common and often challenging impurity in the synthesis of 2-substituted benzofurans is the corresponding isomeric byproduct.
-
Plausible Cause: Depending on the synthetic route, you may be forming the 3-acetyl isomer. The regioselectivity of acylation reactions on the benzofuran ring can be sensitive to the catalyst and reaction conditions used.
-
Characterization of the Impurity:
-
NMR Spectroscopy: Carefully analyze the 1H NMR spectrum. The coupling constants and chemical shifts of the aromatic protons will differ between the 2- and 3-substituted isomers.
-
Mass Spectrometry: While the isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in the mass spectrum might also provide clues to the substitution pattern.
-
-
Advanced Purification Protocol:
-
Preparative HPLC: If the impurity is not separable by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase can provide the necessary resolution.
-
Solvent System Optimization for Chromatography: Systematically screen different solvent systems for your column chromatography. Sometimes, a small change in the polarity or the addition of a third solvent can significantly improve separation.
-
Spectroscopic Characterization
Question 3: I am struggling to interpret the mass spectrum of my this compound sample. What are the expected fragmentation patterns?
Answer: The mass spectrum of a nitroaromatic compound like this compound will exhibit characteristic fragmentation patterns. The electron-withdrawing nature of the nitro group plays a significant role in how the molecule fragments upon ionization.[5]
-
Expected Fragmentation Pathways:
-
Molecular Ion Peak ([M]+): You should observe a molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ).[6][7] Aromatic systems tend to have stable molecular ions.[8]
-
Loss of a Methyl Radical ([M-CH₃]+): A common fragmentation for acetylated compounds is the loss of a methyl radical (CH₃•), resulting in a peak at m/z 190.
-
Loss of an Acetyl Radical ([M-COCH₃]+): Loss of the entire acetyl radical (CH₃CO•) will lead to a fragment at m/z 162.
-
Nitro Group Fragmentation: The nitro group can fragment in several ways, including the loss of NO• (m/z 175) or NO₂• (m/z 159).
-
| Ion | Predicted m/z | Description |
| [M]+ | 205.04 | Molecular Ion |
| [M-CH₃]+ | 190.03 | Loss of a methyl radical |
| [M-COCH₃]+ | 162.04 | Loss of an acetyl radical |
| [M-NO]+ | 175.05 | Loss of a nitric oxide radical |
| [M-NO₂]+ | 159.05 | Loss of a nitrogen dioxide radical |
-
Experimental Workflow for Mass Spectrometry:
Caption: Mass Spectrometry Workflow.
Question 4: My 1H NMR spectrum shows complex signals in the aromatic region. How can I confidently assign the protons of the benzofuran ring?
Answer: The substitution pattern on the benzofuran ring in this compound leads to a specific set of signals in the aromatic region of the 1H NMR spectrum. Understanding the expected chemical shifts and coupling constants is key to accurate assignment.
-
Predicted 1H NMR Chemical Shifts and Couplings:
-
Furan Ring Proton (H-3): This proton will appear as a singlet at a downfield chemical shift due to the adjacent acetyl group.
-
Benzene Ring Protons (H-4, H-6, H-7): These protons will form an AMX spin system.
-
H-4: Will be a doublet, coupled to H-6. The nitro group at position 5 will shift this proton downfield.
-
H-6: Will be a doublet of doublets, coupled to both H-4 and H-7.
-
H-7: Will be a doublet, coupled to H-6.
-
-
-
Troubleshooting Poorly Resolved Spectra:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater) will improve signal dispersion and simplify interpretation.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, allowing you to trace the connectivity of the aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This will show correlations between protons and carbons that are 2-3 bonds away, which can be crucial for unambiguously assigning the quaternary carbons and confirming the overall structure.
-
-
Handling & Stability
Question 5: What are the best practices for handling and storing this compound to ensure its long-term stability?
Answer: As a nitroaromatic compound, this compound requires careful handling and specific storage conditions to maintain its purity and prevent degradation.[5][9]
-
Key Stability Concerns:
-
Light Sensitivity: Many nitroaromatic compounds are sensitive to light and can undergo photochemical reactions.
-
Moisture Sensitivity: The compound may be susceptible to hydrolysis or other moisture-induced degradation.
-
Toxicity: Nitroaromatic compounds are often toxic and should be handled with appropriate personal protective equipment (PPE).[5][10]
-
-
Recommended Handling and Storage Protocol:
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[10][11] Handle the compound in a well-ventilated area or a fume hood.[10]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[9][10] An inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
-
Disposal: Dispose of any waste containing this compound in accordance with local regulations for chemical waste.
-
-
Logical Flow for Safe Handling:
Caption: Safe Handling and Storage Workflow.
References
- Vertex AI Search.
- TCI Chemicals. SAFETY DATA SHEET - 5-Nitrobenzofuran-2-carboxylic Acid.
- Environmental Persistence, Hazard, and Mitigation Challenges of Nitroarom
- Characterization of aerosol nitroaromatic compounds: Valid
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- AK Scientific, Inc. 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.
- Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). (2025).
- Benchchem. Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran.
- Santa Cruz Biotechnology. This compound | CAS 23136-39-2 | SCBT.
- ResearchGate. (PDF)
- A Research Article.
- MedCrave online.
- ChemicalBook. This compound | 23136-39-2. (2023).
- 2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)
- Vibrant Pharma Inc. This compound; 1-(5-Nitro-benzofuran-2-yl)-ethanone.
- ChemicalBook. 2-ACETYL-5-NITROFURAN synthesis.
- Benchchem. Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide.
- Perkin Reaction.
- NIST. This compound - the NIST WebBook.
- ResearchGate. Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central.
- Wikipedia. Perkin reaction.
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
- Benchchem.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023).
- NIST. This compound - the NIST WebBook.
- Sinfoo Biotech. This compound,(CAS# 23136-39-2).
- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.
- ResearchGate.
- Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.
- ResearchGate. Synthesis of 2-acetyl benzofuran 164 | Download Scientific Diagram.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- PubMed.
- Benchchem. Unraveling the Formation of 2-Acetyl-5-methylfuran: A Comparative Guide Based on Isotopic Labeling Studies.
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr
Sources
- 1. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
Technical Support Center: Navigating the Chemistry of 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the technical support center dedicated to providing solutions for the synthetic challenges associated with 2-Acetyl-5-nitrobenzo[b]furan . This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging building block. Here, we address common reactivity issues in a practical question-and-answer format, offering troubleshooting advice and detailed protocols to help you achieve your synthetic goals.
The unique chemical architecture of this compound, characterized by a potent electron-withdrawing nitro group at the 5-position, significantly influences the reactivity of both the acetyl moiety and the benzofuran core. This guide will provide you with the necessary insights to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic addition to the acetyl group of this compound so sluggish?
The primary reason for the poor reactivity of the acetyl group is the strong electron-withdrawing effect of the nitro group at the 5-position. This effect deactivates the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.
Q2: I am struggling with electrophilic substitution on the benzofuran ring. Why is it so difficult?
The benzofuran ring is generally susceptible to electrophilic attack, primarily at the 2 and 3-positions. However, the presence of the deactivating nitro and acetyl groups significantly reduces the electron density of the aromatic system, making electrophilic aromatic substitution challenging.
Q3: Are there any general strategies to improve reaction yields and rates with this substrate?
Yes, several strategies can be employed, including the use of Lewis acid catalysts to activate the carbonyl group, employing microwave irradiation to enhance reaction kinetics, and in some cases, performing a chemoselective reduction of the nitro group to an activating amino group prior to the desired transformation.
Troubleshooting Guides & Protocols
Issue 1: Poor Reactivity in Aldol and Knoevenagel Condensations
The diminished electrophilicity of the acetyl carbonyl and the reduced acidity of the α-protons can lead to low yields and slow reaction times in classic condensation reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for condensation reactions.
Detailed Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from general procedures for Knoevenagel condensations with deactivated ketones.[1]
-
Reaction Setup: To a solution of this compound (1.0 eq) and malononitrile (1.2 eq) in anhydrous toluene (10 mL/mmol of benzofuran), add a catalytic amount of piperidine (0.1 eq).
-
Reaction Conditions: Equip the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated product.
| Parameter | Conventional Heating | Microwave Irradiation |
| Catalyst | Piperidine or other amine bases | Piperidine or solid-supported bases |
| Solvent | Toluene, Ethanol | DMF, Acetonitrile |
| Temperature | Reflux | 120-150 °C |
| Time | 12-24 hours | 10-30 minutes |
| Typical Yield | Moderate | Good to Excellent |
Table 1. Comparison of conventional and microwave-assisted Knoevenagel condensation conditions.
Issue 2: Challenges in the Reduction of the Acetyl Group
Selective reduction of the acetyl group to an alcohol or a methylene group in the presence of a reducible nitro group is a common challenge.
Troubleshooting Workflow:
Caption: Decision workflow for acetyl group reduction.
Detailed Protocol: Selective Reduction to 1-(5-Nitrobenzo[b]furan-2-yl)ethanol
This protocol is based on standard procedures for the selective reduction of ketones in the presence of nitro groups.[2]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and THF (1:1, 10 mL/mmol of benzofuran).
-
Reaction Conditions: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~6-7. Remove the organic solvents under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the corresponding alcohol.
Issue 3: Chemoselective Reduction of the Nitro Group
For certain synthetic strategies, it may be beneficial to reduce the nitro group to an amine, which is an activating group, facilitating subsequent reactions.
Troubleshooting Workflow:
Caption: Workflow for chemoselective nitro group reduction.
Detailed Protocol: Synthesis of 2-Acetyl-5-aminobenzo[b]furan
This protocol is adapted from established methods for the chemoselective reduction of aromatic nitro compounds.[3]
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (20 mL/mmol of benzofuran), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amine.
Issue 4: Difficulty with Olefination Reactions (Wittig and Horner-Wadsworth-Emmons)
The deactivated nature of the acetyl carbonyl can also impede olefination reactions.
Troubleshooting and Recommendations:
-
Wittig Reaction: For the Wittig reaction, unstabilized ylides are generally more reactive and may be required to overcome the low electrophilicity of the carbonyl.[4][5] However, this may lead to mixtures of (E)- and (Z)-alkenes.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often a better alternative as phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides.[6][7] This reaction typically provides excellent selectivity for the (E)-alkene.
Detailed Protocol: Horner-Wadsworth-Emmons Olefination
This is a general procedure that can be adapted for this compound.[8]
-
Phosphonate Anion Generation: To a solution of the appropriate phosphonate ester (1.1 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add a strong base such as sodium hydride (NaH) (1.1 eq). Stir the mixture at this temperature for 30 minutes.
-
Reaction with Ketone: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates completion.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- Methods for the preparation of 2-nitrobenzofurans. (n.d.). ProQuest.
- Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. (2006). ResearchGate.
- Knoevenagel Condensation. (n.d.). Cambridge University Press.
- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). National Center for Biotechnology Information.
- The Knoevenagel Condensation. (n.d.). Organic Reactions.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar.
- Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). SciSpace.
- Synthesis of chalcone derivatives of benzo[b]furan as potential antibacterial agents. (2015). Indian Journal of Chemistry, Sec B.
- Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). National Center for Biotechnology Information.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- The Knoevenagel condensation is a special case of the aldol condensation. (n.d.). Pearson+.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). PubliCatt.
- SYNTHESIS OF CHALCONES. (2018). Jetir.Org.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONES FROM 2-ACETYL-5-METHYLFURAN. (2013). International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. (2013). ResearchGate.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). National Center for Biotechnology Information.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Wittig reaction. (n.d.). Wikipedia.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
- Wittig Reaction Mechanism & Examples. (n.d.). Total Synthesis.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Publishing.
- Horner-Wadsworth-Emmons reaction. (2014). Slideshare.
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (2012). ResearchGate. Retrieved January 9, 2026, from [https://www.researchgate.net/publication/275330389_An_alternative_approach_to_synthesis_of_2-n-butyl-5-nitrobenzofuran_derivative_A_key_starting_material_for_dronedarone_hydrochloride]([Link]_ hydrochloride)
- Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal.
- Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (2017). ResearchGate.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). National Center for Biotechnology Information.
- 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (2001). PubMed Central.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). National Center for Biotechnology Information.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube.
- Hydrolytic Stability of Hydrazones and Oximes. (2008). National Center for Biotechnology Information.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2022). Journal of Pharmaceutical Negative Results.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
- Formation of oximes and hydrazones | Aldehydes and ketones | Organic chemistry | Khan Academy. (2013). YouTube.
- Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. (2015). Chemical Science (RSC Publishing).
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). ResearchGate.
- Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scale-Up Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the technical support guide for the synthesis of 2-Acetyl-5-nitrobenzo[b]furan. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale production. We will address common challenges, provide in-depth troubleshooting advice, and outline critical safety protocols, particularly concerning the highly exothermic nitration step.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is typically approached as a two-stage process. First is the formation of the 2-acetylbenzo[b]furan core, commonly achieved by the condensation of a salicylaldehyde derivative with chloroacetone.[1] The second, and most critical stage for scale-up, is the electrophilic nitration of the benzofuran ring to install the nitro group at the 5-position.
While straightforward on paper, this synthesis presents significant scale-up hurdles related to reaction control, impurity profiles, and operational safety. This guide provides a structured, problem-solving framework to navigate these issues effectively.
Troubleshooting Guide: Common Scale-Up Problems & Solutions
This section is formatted as a series of questions that our application scientists frequently encounter from clients during scale-up campaigns.
Stage 1: Benzofuran Ring Formation
Question 1: "My yield for the 2-acetylbenzofuran intermediate is significantly lower on a larger scale compared to my lab results. What are the likely causes?"
This is a classic mass and heat transfer issue. In the lab, rapid and uniform heating is easy to achieve. In a large reactor, inefficient stirring and slower heat transfer can lead to several problems:
-
Poor Solubility and Mixing: The base, typically potassium carbonate, and the reactants may not be adequately mixed, leading to localized areas of low reactivity.
-
Side Reactions: Prolonged reaction times or localized "hot spots" can promote side reactions, such as self-condensation of chloroacetone or decomposition of the starting materials.
Troubleshooting Protocol:
-
Solvent and Base Selection:
-
Ensure your solvent (e.g., acetone, DMF) can adequately dissolve the reactants at the reaction temperature.
-
Consider using a finer mesh of potassium carbonate to increase surface area. On a large scale, a stronger base like potassium tert-butoxide might be considered for shorter reaction times, but this requires stricter anhydrous conditions.
-
-
Phase-Transfer Catalysis (PTC): This is a highly effective solution for scale-up. A PTC like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide anion into the organic phase, dramatically increasing the reaction rate and allowing for lower reaction temperatures.
-
Process Analytical Technology (PAT): Employ in-situ monitoring (e.g., ReactIR) to track the consumption of the starting salicylaldehyde. This will give you a true understanding of the reaction kinetics in your specific reactor, allowing for optimization of reaction time and preventing unnecessary heating that leads to degradation.
Stage 2: Electrophilic Nitration
The nitration of the 2-acetylbenzofuran core is the most hazardous and technically challenging step. The reaction is highly exothermic, and improper control can lead to a thermal runaway.[2][3]
Question 2: "I'm seeing significant amounts of isomeric impurities (e.g., 4-nitro, 6-nitro) after nitration. How can I improve the regioselectivity for the desired 5-nitro isomer?"
The regiochemical outcome is a delicate balance of electronic effects. The furan oxygen is an activating, ortho-para director, while the acetyl group is a deactivating, meta-director relative to its position on the furan ring. This complex interplay makes conditions critical.
Causality:
-
Kinetic vs. Thermodynamic Control: At very low temperatures, the reaction is under kinetic control, favoring the most rapidly formed isomer. As temperature increases, the reaction can shift towards thermodynamic control, potentially favoring a different, more stable isomer or leading to isomer scrambling.
-
Nitrating Agent Potency: The concentration and composition of the mixed acid (HNO₃/H₂SO₄) determines the concentration of the active electrophile, the nitronium ion (NO₂⁺).[4] A more aggressive nitrating mixture can reduce selectivity.
Solutions for Enhancing 5-Position Selectivity:
-
Strict Temperature Control: This is the most critical parameter. The addition of the nitrating agent must be performed at a low temperature (typically -5 to 5 °C) and at a rate that allows the reactor's cooling system to dissipate the generated heat effectively.
-
Reverse Addition: Instead of adding the nitrating agent to the substrate, consider adding the substrate solution slowly to the cold nitrating mixture. This maintains a consistent concentration of the nitrating agent and can sometimes improve selectivity.
-
Alternative Nitrating Agents: While mixed acid is common, other agents can offer milder conditions.
-
Acetyl Nitrate: Generated in-situ from nitric acid and acetic anhydride, it can be a more selective nitrating agent for sensitive substrates.[5]
-
Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) can offer high reactivity under specific conditions but are often more expensive.
-
| Parameter | Mixed Acid (HNO₃/H₂SO₄) | Acetyl Nitrate (HNO₃/Ac₂O) |
| Reactivity | High | Moderate |
| Cost | Low | Moderate |
| Typical Temp. | -5 to 10 °C | 0 to 25 °C |
| Key Challenge | High exothermicity, potential for over-nitration | Stability of the reagent, requires careful preparation |
| Waste Stream | Large volume of strong acid | Acetic acid and residual nitric acid |
Question 3: "My final product is dark and difficult to purify by crystallization. I suspect over-nitration or oxidative degradation. How do I prevent this?"
This is a common consequence of poor temperature control or using an excessive amount of nitric acid.[6]
Preventative Measures:
-
Stoichiometry is Key: Use the minimum effective amount of nitric acid. A slight excess (e.g., 1.05-1.1 equivalents) is typical, but large excesses should be avoided as they increase the risk of side reactions and create a more hazardous quench.
-
Quenching Protocol: The quench is a critical control point. The highly acidic, oxidative reaction mixture must be neutralized carefully.
-
Method: The reaction mixture should be slowly added to a large volume of ice-water or an ice/water/bicarbonate slurry with vigorous stirring. Never add water to the reaction mixture, as this can cause a violent, localized exotherm.
-
Temperature: Maintain the quench vessel temperature below 20 °C.
-
-
Analysis of Crude Product: Before attempting large-scale purification, analyze the crude solid by HPLC and LC-MS to identify the impurities. If dinitro compounds are present, the nitration conditions are too harsh.
Frequently Asked Questions (FAQs)
Q1: What are the absolute primary safety concerns for scaling up the nitration of 2-acetylbenzofuran?
The primary concern is thermal runaway . Nitration reactions are highly exothermic, and the products (nitroaromatic compounds) are energetic materials with lower decomposition temperatures than their non-nitrated precursors.[3][7]
A scale-up safety plan must include:
-
Reaction Calorimetry: Before any pilot-scale run, the heat of reaction and the rate of heat generation must be measured using a reaction calorimeter (e.g., RC1). This data is essential for ensuring the plant's cooling capacity is sufficient.[8]
-
Differential Scanning Calorimetry (DSC): DSC analysis of the starting material, reaction mixture, and final product is crucial to determine the onset temperature of decomposition. This defines the maximum safe operating temperature.[8]
-
Emergency Preparedness: A documented plan for handling a cooling failure is non-negotiable. This typically involves a "crash quench" procedure where a large volume of a cold, inert liquid is rapidly added to the reactor to absorb heat and stop the reaction.
Q2: What is the recommended workflow for developing a scalable purification process?
-
Solvent Screening: Start with lab-scale (~1g) solubility tests in a range of common recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene).
-
Identify a Primary Solvent/Anti-Solvent System: Find a solvent in which the product is highly soluble when hot and poorly soluble when cold. An anti-solvent (in which the product is insoluble) can be used to increase the yield.
-
Optimize Crystallization Conditions: Investigate the cooling profile. A slow, controlled cooling rate generally produces larger, purer crystals that are easier to filter. A rapid "crash" cooling can trap impurities.
-
Filtration and Drying: Evaluate the filtration characteristics of the crystals on a Buchner funnel. The final drying conditions (temperature, vacuum) should be chosen to avoid product decomposition, referencing the DSC data.
Q3: What in-process analytical methods are crucial for scale-up?
-
HPLC: This is the workhorse for reaction monitoring. It should be used to track the disappearance of the starting material and the appearance of the product and any impurities. Establish a clear endpoint criterion (e.g., <1% starting material remaining).
-
TLC: While less quantitative, TLC is a rapid, inexpensive tool for a quick check of reaction progress on the plant floor.
-
Karl Fischer Titration: Water content is critical, especially for the benzofuran ring formation if using strong bases, and can affect the potency of the nitrating agent.
Visualizations and Diagrams
General Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Nitration Troubleshooting Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the technical support center for the synthesis and chromatographic monitoring of 2-Acetyl-5-nitrobenzo[b]furan. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to confidently monitor your reaction's progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), ensuring the integrity and success of your synthesis.
Section 1: Reaction Overview and Monitoring Strategy
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules.[1][2] Effective monitoring of this reaction is paramount to determine the point of completion, identify the formation of byproducts, and optimize yield. Both TLC and HPLC are powerful techniques for this purpose, offering complementary information on the reaction's progress.
Section 2: Troubleshooting Thin-Layer Chromatography (TLC)
TLC is a rapid and invaluable tool for the qualitative monitoring of chemical reactions.[3] Below are common issues encountered when using TLC to track the synthesis of this compound, along with their causes and solutions.
dot
Sources
Technical Support Center: Purification of 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the technical support guide for the synthesis and purification of 2-Acetyl-5-nitrobenzo[b]furan (C₁₀H₇NO₄, MW: 205.17 g/mol )[1][2]. This resource is designed for researchers, medicinal chemists, and process development scientists. Purity of this intermediate is critical for downstream applications, including drug development and materials science, where even minor impurities can significantly impact biological activity, reaction efficiency, and final product specifications.
This guide provides in-depth, experience-based answers to common challenges encountered during the purification of this compound. We will explore the causality behind purification strategies and provide validated protocols to ensure you can achieve the desired purity for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common method is the direct nitration of 2-acetylbenzo[b]furan. In this case, the primary impurities are typically:
-
Isomeric Byproducts: Electrophilic nitration of the benzofuran ring can lead to the formation of other nitro-isomers, such as 2-acetyl-4-nitrobenzo[b]furan and 2-acetyl-7-nitrobenzo[b]furan. The formation of these is governed by the directing effects of the acetyl group and the furan oxygen.
-
Unreacted Starting Material: Incomplete nitration will leave residual 2-acetylbenzo[b]furan in the crude product.
-
Di-nitrated Species: Under harsh nitration conditions, over-reaction can lead to the formation of di-nitrobenzo[b]furan derivatives.
-
Degradation Products: The furan ring is susceptible to oxidation or ring-opening under strongly acidic or oxidative conditions, which are often used for nitration[3][4].
Q2: My crude product is a dark, oily residue instead of a solid. What does this indicate?
A2: Obtaining an oil suggests the presence of significant impurities that are depressing the melting point of your target compound. This is common when isomeric byproducts or solvent residues are present. The dark color often points to polymeric or degradation byproducts. It is crucial to avoid direct crystallization from this oil and instead proceed with a more robust purification method like column chromatography first.
Q3: What is the best general approach to purify crude this compound?
A3: A two-stage approach is most effective:
-
Flash Column Chromatography: This is the primary method for separating the target compound from isomers and polar baseline impurities. Due to the polar nature of the nitro and acetyl groups, a normal-phase silica gel column is standard.
-
Recrystallization: Once the product is substantially pure (>95% by TLC/NMR), recrystallization is used to remove trace impurities and obtain a highly crystalline, pure solid.
Troubleshooting and In-Depth Purification Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My TLC plate shows multiple spots that are very close together.
Cause: This classic issue arises from the presence of structurally similar impurities, most likely the regioisomers of nitration. These isomers have very similar polarities, making separation challenging.
Solution: Optimizing Flash Column Chromatography
The key to separating compounds with similar Rf values is to enhance the resolution of your chromatography.
-
Solvent System Selection: The goal is to find a solvent system where the target compound has an Rf value between 0.15 and 0.40 on a TLC plate[5]. This range provides the best balance between separation and reasonable elution time. Given the polarity of this compound, start with solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol[6].
| Starting Solvent System | Observation on TLC | Action to Take |
| 20% EtOAc in Hexane | All spots are near the baseline (Rf < 0.1) | Increase polarity. Try 30-40% EtOAc in Hexane. |
| 50% EtOAc in Hexane | All spots are near the solvent front (Rf > 0.6) | Decrease polarity. Try 20-30% EtOAc in Hexane. |
| 30% EtOAc in Hexane | Spots are clustered with poor separation | Add a small amount of a more polar solvent like methanol (e.g., 2% MeOH in DCM) or switch to a different solvent system (e.g., Ether/Petroleum Ether) to alter selectivity[6]. |
-
Column Parameters:
-
Use a longer column: This increases the number of theoretical plates and improves separation.
-
Use finer silica gel: A smaller particle size provides more surface area for interaction.
-
Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column[5][7]. This technique prevents band broadening at the start of the column.
-
Problem 2: After column chromatography, my product is still not crystallizing well or has a low melting point.
Cause: This often indicates that some impurities co-eluted with your product. While column chromatography is excellent for bulk separation, it may not remove all impurities, especially those with nearly identical polarity. The remaining impurities can inhibit crystal lattice formation.
Solution: Strategic Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample[8]. The choice of solvent is paramount.
-
Finding the Ideal Solvent: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Procedure for Solvent Screening:
-
Place ~20-30 mg of your impure solid into a small test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature.
-
If insoluble, heat the mixture gently. If it dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.
-
| Solvent Class | Examples | Comments on Suitability |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good choices. This compound has moderate solubility in hot alcohols and lower solubility when cold. Methanol is a common choice for recrystallizing nitroaromatic compounds[9]. |
| Esters | Ethyl Acetate | Tends to be a very good solvent even at room temperature, which may lead to poor recovery. Can be used as the "good" solvent in a mixed-solvent system. |
| Hydrocarbons | Hexane, Heptane | The compound is likely insoluble in these nonpolar solvents. Can be used as the "poor" solvent (antisolvent) in a mixed-solvent system. |
| Halogenated | Dichloromethane (DCM) | Similar to ethyl acetate; often dissolves the compound too well. |
| Mixed Solvents | Ethanol/Water, EtOAc/Hexane | Very powerful. Dissolve the compound in a minimum of the "good" hot solvent (e.g., ethanol), then add the "poor" hot solvent (e.g., water) dropwise until the solution becomes cloudy. Add a drop of the good solvent to clarify and then cool slowly[10]. |
Detailed Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for your sample amount (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight)[7]. Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% EtOAc/Hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, perform a dry load as described previously[7].
-
Elute the Column: Start running the solvent through the column. Apply gentle pressure (flash chromatography).
-
Collect Fractions: Collect fractions systematically and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the semi-purified solid from the column into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness.
-
Clarify: Add one or two drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal yield[9][10].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, pure this compound. Confirm purity by melting point and spectroscopic analysis (NMR, IR).
By methodically applying these troubleshooting strategies and purification protocols, researchers can consistently overcome the challenges associated with purifying this compound, ensuring the high-quality material required for successful research and development.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Sorbent Technologies, Inc. (2025).
- Google Patents.
- Biotage. (2023).
- Organic Chemistry Help.
- Teledyne ISCO.
- Google Patents. Method of crystallizing nitro products.
- ResearchGate. (2025).
- NIST. This compound. [Link]
- ResearchGate. (2024).
- Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
- NIH PubChem. 2-Acetyl-5-nitrofuran. [Link]
- MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
- University of Johannesburg. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents. [Link]
- Royal Society of Chemistry. (2019).
- YouTube. (2020).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Organic Chemistry Portal. Benzofuran synthesis. [Link]
- Industrial Chemicals. Buy 2-Acetyl-5-nitrobenz[b]furan. [Link]
- Semantic Scholar. Direct nitration of five membered heterocycles. [Link]
- ResearchGate. (2025). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. [Link]
- Google Patents. Method for synthesizing 2-acetylfuran.
- ResearchGate. Synthesis of 2-acetyl benzofuran. [Link]
- MDPI.
- NIH.
- ScienceOpen. (2019).
Sources
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"2-Acetyl-5-nitrobenzo[b]furan" stability issues in solution
Welcome to the technical support center for 2-Acetyl-5-nitrobenzo[b]furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in experimental settings. As a specialized organic intermediate, the stability of this compound in solution is critical for reproducible and accurate results.[1] This guide will address potential stability issues, their underlying causes, and provide validated protocols to mitigate them.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the use of this compound in solution.
Issue 1: Inconsistent Results and Loss of Potency with Aged Stock Solutions
Question: I have been using a stock solution of this compound in DMSO that is a few weeks old and stored at room temperature. My recent experimental results are not consistent with earlier data, suggesting a loss of active compound. What could be the cause?
Answer:
This is a common issue related to the long-term stability of compounds in solution. While this compound is stable as a solid for up to 24 months under proper storage conditions (cool, dry, dark), its stability in solution, particularly in DMSO at room temperature, can be limited.[1]
Potential Causes:
-
DMSO-Mediated Degradation: Studies have shown that a significant percentage of compounds can degrade in DMSO over extended periods at room temperature.[2] While the exact mechanism is compound-specific, the presence of trace amounts of water and exposure to oxygen can facilitate degradation pathways.[3][4]
-
Hydrolysis: The acetyl group at the 2-position of the benzofuran ring may be susceptible to hydrolysis, especially if the DMSO is not anhydrous or has absorbed atmospheric moisture. This would lead to the formation of 5-nitrobenzo[b]furan-2-carboxylic acid, an inactive species in most applications. The benzofuran ring itself can also be sensitive to acidic or basic conditions, which can be promoted by degradation byproducts.[5]
-
Photodegradation: Nitroaromatic compounds can be light-sensitive. Exposure to ambient lab lighting over time can induce photochemical reactions, leading to degradation of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Preventative Measures & Protocols:
-
Use Fresh Solutions: For critical experiments, always prepare fresh solutions of this compound.
-
Aliquot and Store Properly: If a stock solution must be stored, aliquot it into smaller, single-use volumes to minimize freeze-thaw cycles and contamination.[6] Store these aliquots at -20°C or -80°C and protect them from light by using amber vials or wrapping them in aluminum foil.
-
Use High-Quality Solvents: Use anhydrous, high-purity DMSO to prepare stock solutions.
Issue 2: Solubility Problems and Compound Precipitation
Question: I am having trouble dissolving this compound in my aqueous assay buffer. I observe precipitation when I dilute my DMSO stock. How can I improve its solubility?
Answer:
This compound is described as being slightly soluble in organic solvents and insoluble in water.[1] Therefore, precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer is expected if the final concentration exceeds its aqueous solubility limit.
Potential Causes:
-
Low Aqueous Solubility: The compound is inherently hydrophobic.
-
"Salting Out" Effect: High salt concentrations in your buffer can further decrease the solubility of organic compounds.
-
Solvent Shock: Diluting a concentrated DMSO stock into a buffer where the compound is poorly soluble can cause it to crash out of solution.
Recommendations:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your experimental system (typically between 0.1% and 1%). A higher percentage of DMSO will help to keep the compound in solution.
-
Test Alternative Solvents: For your stock solution, consider solvents like ethanol or acetone, in which the compound is also slightly soluble.[1] In some cases, a different organic solvent may have better miscibility with your aqueous buffer.
-
Use a Surfactant: In some cell-based assays, a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final assay medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the final solution in a water bath can sometimes help to redissolve small amounts of precipitate and create a more homogenous suspension.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a cool, dry place, protected from light and moisture.[1] A desiccator at room temperature is generally acceptable for short-term storage, while for long-term storage, refrigeration (2-8°C) is recommended. Under these conditions, the shelf life is stated to be up to 24 months.[1]
Q2: What is the best solvent for preparing stock solutions?
A2: DMSO is a common choice for preparing high-concentration stock solutions due to its high solvating power. However, as discussed, long-term stability in DMSO at room temperature can be an issue.[2] Ethanol and acetone are also viable options, although the achievable stock concentration may be lower.[1] The choice of solvent should also be compatible with your downstream application.
Q3: How many freeze-thaw cycles can a solution of this compound tolerate?
A3: While specific data for this compound is not available, general studies on compound libraries in DMSO suggest that many compounds are stable for a limited number of freeze-thaw cycles (e.g., up to 25 cycles).[6] To minimize the risk of degradation or precipitation due to repeated temperature changes, it is best practice to aliquot stock solutions into single-use volumes.
Q4: Is this compound sensitive to pH changes in solution?
A4: The benzofuran ring system can be susceptible to degradation under strongly acidic or basic conditions.[5] It is advisable to maintain the pH of your experimental solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. If you observe instability in your buffer system, it would be prudent to check the pH and consider buffering capacity.
Q5: Could the nitro group be a source of instability?
A5: Yes, the nitro group on the aromatic ring is an electron-withdrawing group that activates the ring system. It can also be susceptible to reduction in the presence of certain biological reducing agents (e.g., in cell lysates or microbial cultures) or photochemical reactions.[7] If your experimental system contains strong reducing agents, you should be aware of the potential for the nitro group to be converted to an amino group or other reduced species.
Summary of Stability and Storage Recommendations
| Condition | Solid Compound | Stock Solution (in Anhydrous DMSO) |
| Temperature | Room Temperature or 2-8°C | -20°C or -80°C |
| Light | Protect from light | Protect from light (use amber vials) |
| Moisture | Store in a dry environment/desiccator | Use anhydrous solvent; seal tightly |
| Shelf-Life | Up to 24 months[1] | Weeks to months at -20°C; shorter at 4°C or RT |
Potential Degradation Pathway
The following diagram illustrates a hypothetical hydrolysis pathway for this compound in the presence of water.
Caption: Potential hydrolysis of the acetyl group.
References
- Industrial Chemicals. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price.
- Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(7), 874-877.
- Cagniant, P., & Cagniant, D. (1968). Preparation of benzofuran derivatives. US Patent 3,147,280.
- Kozik, V., et al. (2007). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 12(6), 825-829.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
- Li, J., et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 16(42), 7857-7861.
- NIST. This compound. NIST Chemistry WebBook.
- Xiamen Equation Chemical Co., Ltd. This compound.
- Rauber, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017.
- A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmaceutical Research.
- Liu, Y., et al. (2016). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 21(10), 1354.
- NIST. This compound. NIST Chemistry WebBook.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals.
- Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-25.
Sources
- 1. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Peak Assignments for 2-Acetyl-5-nitrobenzo[b]furan
Welcome to the technical support guide for the structural elucidation of 2-Acetyl-5-nitrobenzo[b]furan. This document is designed for researchers and drug development professionals who are working with this molecule or similar substituted benzofuran systems. My approach is to move beyond simple data tables and provide a logical framework for predicting, assigning, and troubleshooting NMR spectra, grounded in both spectroscopic principles and practical laboratory experience.
Question 1: I have synthesized this compound, but I cannot find a reference spectrum. What are the expected ¹H and ¹³C NMR peak assignments?
Answer: This is a common challenge in novel synthesis. When a reference spectrum is unavailable, we must build a hypothesis based on the analysis of the molecule's constituent parts and the predictable electronic effects of its functional groups. The structure contains three key features that dictate its NMR spectrum: the benzofuran core, a powerful electron-withdrawing nitro group (-NO₂) at C-5, and an electron-withdrawing acetyl group (-COCH₃) at C-2.
-
The Nitro Group (-NO₂): This group strongly deshields (moves downfield to higher ppm) protons and carbons that are ortho and para to it due to its strong inductive and resonance electron-withdrawal.[1]
-
The Acetyl Group (-COCH₃): This group also withdraws electron density, primarily affecting the furan ring portion of the molecule.
-
The Benzofuran System: The aromatic protons typically appear between 6.5 and 7.8 ppm, but the substituents will push these signals significantly downfield.[2]
Based on these principles and data from related structures like 2-acetylfuran and nitro-aromatics, we can predict the approximate chemical shifts.[3][4]
Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
Note: These are estimated values. Your experimental results will provide the true values, which you can assign using the verification workflow below.
| Proton ID | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-4 | 8.6 - 8.8 | d | J ≈ 2.2 Hz | 1H | Ortho to the strongly withdrawing NO₂ group and experiencing no ortho H-H coupling, only a small meta coupling to H-6. Expected to be the most downfield aromatic proton. |
| H-6 | 8.3 - 8.5 | dd | J ≈ 9.2, 2.2 Hz | 1H | Ortho to the NO₂ group and also ortho to H-7. Will be a doublet of doublets. |
| H-7 | 7.7 - 7.9 | d | J ≈ 9.2 Hz | 1H | Coupled only to H-6 (ortho coupling). Less deshielded than H-4 and H-6. |
| H-3 | 7.6 - 7.8 | s | N/A | 1H | A singlet on the furan ring, deshielded by the adjacent acetyl group and the furan oxygen. |
| -CH₃ | 2.6 - 2.8 | s | N/A | 3H | A characteristic singlet for an acetyl methyl group attached to an aromatic system.[5] |
Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
Note: Quaternary carbon assignments should be confirmed with HMBC.
| Carbon ID | Expected δ (ppm) | Rationale |
| C=O | 187 - 190 | Typical chemical shift for an aromatic ketone carbonyl.[5] |
| C-2 | 153 - 156 | Attached to the furan oxygen and the acetyl group. |
| C-7a | 157 - 160 | Benzofuran bridgehead carbon, attached to oxygen. |
| C-5 | 148 - 151 | Directly attached to the nitro group, strongly deshielded. |
| C-3a | 128 - 132 | Benzofuran bridgehead carbon. |
| C-4 | 120 - 123 | Deshielded by the adjacent nitro group. |
| C-6 | 118 - 121 | Aromatic CH carbon. |
| C-7 | 112 - 115 | Aromatic CH carbon, typically upfield in the benzofuran system. |
| C-3 | 115 - 118 | Deshielded by the acetyl group. |
| -CH₃ | 26 - 28 | Typical shift for an acetyl methyl carbon.[5] |
Question 2: My aromatic signals are overlapping and difficult to interpret. How can I resolve them?
Answer: Signal overlap in the aromatic region is a frequent issue, especially with complex substitution patterns. The most effective and accessible solution is to utilize Aromatic Solvent-Induced Shifts (ASIS) .
Causality: When you switch from an "inert" solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆, the benzene molecules form a weak, transient π-stacking complex with the electron-poor regions of your analyte. This association causes differential shielding of your molecule's protons depending on their spatial orientation relative to the benzene ring's magnetic anisotropy. Protons located on the electron-deficient face of your molecule will be shielded (shifted upfield to lower ppm), often resolving overlapping signals.[6]
Experimental Protocol: Solvent-Induced Shift Analysis
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum in CDCl₃.
-
Sample Recovery: Carefully evaporate the CDCl₃ from your NMR tube using a gentle stream of nitrogen or under vacuum. Ensure the sample is completely dry.
-
Re-dissolve: Add an equivalent volume of benzene-d₆ to the same NMR tube. Ensure the sample fully dissolves.
-
Acquire Second Spectrum: Run the ¹H NMR experiment again using the same parameters.
-
Compare Spectra: Lay the two spectra over each other. Protons will have shifted to varying degrees, often revealing hidden multiplicities and resolving overlapping multiplets. Acetone-d₆ can be used as a third option if benzene-d₆ does not provide sufficient resolution.[6]
Question 3: I'm not sure which proton is which. What is a systematic workflow for making assignments?
Answer: A logical, step-by-step process is crucial. Avoid trying to assign everything at once. This workflow is a self-validating system where each step confirms the last.
Caption: A workflow for systematic NMR peak assignment.
Question 4: How can I use 2D NMR to get unambiguous assignments, especially for the quaternary carbons?
Answer: 2D NMR is essential for definitively connecting your molecule's framework. For this molecule, HSQC and HMBC are the most powerful tools.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation spot between each proton and the carbon it is directly attached to. It's a simple and foolproof way to assign all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the full structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows you to "walk" across the molecule and definitively place fragments and assign quaternary (non-protonated) carbons.
Protocol: Key 2D NMR Correlation Analysis
-
Run Standard 2D Experiments: Acquire standard COSY, HSQC, and HMBC spectra.
-
HSQC Analysis:
-
Use the assigned protons from the ¹H spectrum (e.g., the -CH₃ singlet at ~2.7 ppm) to find their corresponding carbon signals. The -CH₃ proton will correlate to the -CH₃ carbon at ~27 ppm.
-
Assign C-3, C-4, C-6, and C-7 in the same manner.
-
-
HMBC Analysis (Critical Step):
-
From the -CH₃ singlet: Look for correlations to the carbonyl carbon (C=O, ~188 ppm, 2 bonds away) and the C-2 carbon (~154 ppm, 2 bonds away). This confirms the placement of the acetyl group.
-
From the H-3 singlet: Look for correlations to C-2, C-7a, and the C=O carbon.
-
From H-4: Look for correlations to C-5, C-6, and C-7a. This is crucial for assigning the C-5 quaternary carbon attached to the nitro group.
-
From H-7: Look for correlations to C-5 and C-3a.
-
Caption: Diagram of key HMBC correlations for structural confirmation.
Frequently Asked Questions (FAQs)
Q1: My spectrum has very broad peaks. What is the cause?
A1: Peak broadening can stem from several common issues. Systematically check each one.[6]
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Shimming | Re-shim the magnet using the instrument's automated or manual procedures. | The magnetic field is not homogeneous across the sample, causing nuclei in different regions to experience slightly different fields, broadening the signal.[8] |
| High Sample Concentration | Dilute your sample. For ¹H NMR, 5-10 mg is usually sufficient. | A highly concentrated sample increases viscosity, which slows molecular tumbling and leads to faster relaxation and broader lines.[8] |
| Paramagnetic Impurities | Filter your sample through a small plug of silica or alumina in a Pasteur pipette. Use high-purity solvents. | Traces of paramagnetic metals (like iron from a spatula or residual catalyst) dramatically shorten relaxation times, causing severe peak broadening. |
| Sample Inhomogeneity | Ensure your compound is fully dissolved. Gentle sonication may help. | Undissolved microscopic particles disrupt the magnetic field homogeneity. |
Q2: I see unexpected peaks in my spectrum. How do I identify them?
A2: These are almost always residual solvents from your reaction workup or purification, or water. Never ignore them; they can obscure your product signals.
| Common Impurity | ¹H Chemical Shift (CDCl₃, ppm) | Multiplicity |
| Water | ~1.56 | s (broad) |
| Acetone | ~2.17 | s |
| Dichloromethane | ~5.30 | s |
| Ethyl Acetate | ~2.05, ~4.12, ~1.26 | s, q, t |
| Hexanes | ~0.9, ~1.25 | m (broad) |
| Benzene | ~7.36 | s |
| Toluene | ~2.36, ~7.2 | s, m |
Pro-Tip for Stubborn Solvents: Some compounds, particularly those with polar groups, can trap ethyl acetate very effectively. If high vacuum fails, dissolve your sample in a small amount of dichloromethane, re-evaporate, and repeat 2-3 times. This process can effectively azeotrope away the residual ethyl acetate.[6]
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- ChemicalBook. 2-Acetylfuran(1192-62-7) 1H NMR spectrum.
- PubChem. 2-Acetylfuran | C6H6O2 | CID 14505.
- Chemistry LibreTexts. (2024).
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- ChemicalBook. Benzofuran(271-89-6) 1H NMR spectrum.
- YouTube. (2021).
- NIH. (2020). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra.
Sources
- 1. youtube.com [youtube.com]
- 2. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Acetylfuran(1192-62-7) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry of 2-Acetyl-5-nitrobenzo[b]furan
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the mass spectrometric analysis of 2-Acetyl-5-nitrobenzo[b]furan (C₁₀H₇NO₄). This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) on Fragmentation Patterns
This section addresses the fundamental questions regarding the expected mass spectrum of this compound, explaining the causal relationships behind its fragmentation behavior.
Q1: What is the molecular weight of this compound and what is its expected molecular ion peak?
A1: The chemical formula for this compound is C₁₀H₇NO₄. Its monoisotopic molecular weight is 205.0324 g/mol .[1] In a mass spectrum, you should look for the molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of approximately 205 . The high-resolution mass should be used to confirm the elemental composition.
Q2: What are the primary fragmentation pathways expected for this molecule under Electron Ionization (EI-MS)?
A2: The fragmentation of this compound is primarily dictated by its three key structural features: the acetyl group, the nitro group, and the benzofuran core. The initial ionization will generate a radical cation ([M]⁺˙), which then undergoes fragmentation through several competing pathways:
-
Alpha-Cleavage of the Acetyl Group: The most common initial fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This results in the loss of a methyl radical (•CH₃) to form a highly stable 2-benzofuranylacylium cation.[2]
-
Fragmentation of the Nitro Group: Nitroaromatic compounds characteristically lose nitrogen oxides.[3][4] You can expect to see losses of nitric oxide (•NO) and nitrogen dioxide (•NO₂). The loss of these radicals is a notable exception to the even-electron rule, which is common for aromatic systems.[3]
-
Cleavage of the Benzofuran Ring System: Subsequent fragmentation often involves the loss of carbon monoxide (CO) from acylium ions or from the furan ring itself, a common process for furan and benzofuran derivatives.[5][6]
Q3: How do the acetyl and nitro functional groups specifically influence the fragmentation cascade?
A3: The functional groups create specific, predictable cleavages that serve as diagnostic markers.
-
The acetyl group provides a very favorable site for initial fragmentation via the loss of a 15 Da methyl radical (•CH₃). The resulting acylium ion is resonance-stabilized, making this a very prominent peak in the spectrum.
-
The nitro group introduces pathways that are hallmarks of nitroaromatics. The loss of •NO₂ (46 Da) is a direct cleavage, while the loss of •NO (30 Da) involves a rearrangement. The relative abundance of these fragments can sometimes be influenced by the position of other substituents on the aromatic ring.[3][7] The presence of these fragments is a strong confirmation of the nitro functionality.
Q4: Can we predict the m/z values for the most significant fragments?
A4: Yes. Based on the established fragmentation mechanisms of related compounds, we can predict the major fragments that will be observed in the mass spectrum. These are summarized in the table below.
Part 2: Predicted Quantitative Fragmentation Data
The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.
| m/z (Predicted) | Ion/Fragment Structure | Neutral Loss | Comments & Proposed Mechanism |
| 205 | [C₁₀H₇NO₄]⁺˙ | - | Molecular Ion ([M]⁺˙) |
| 190 | [M - CH₃]⁺ | •CH₃ (15 Da) | α-cleavage : Loss of a methyl radical from the acetyl group to form a stable acylium ion. This is often the base peak.[2] |
| 159 | [M - NO₂]⁺ | •NO₂ (46 Da) | Nitro-group cleavage : Direct loss of a nitrogen dioxide radical. Diagnostic for nitroaromatic compounds.[3][4] |
| 162 | [M - CH₃ - CO]⁺ | •CH₃, then CO (43 Da total) | Sequential loss : Following the initial loss of •CH₃, the resulting acylium ion loses carbon monoxide. |
| 131 | [M - NO₂ - CO]⁺ | •NO₂, then CO (74 Da total) | Sequential loss : Following the loss of •NO₂, the benzofuran ring system may lose carbon monoxide. |
| 103 | [C₇H₃O]⁺ | C₃H₄NO₄ | Product of further fragmentation of the benzofuran ring system after initial losses. |
Part 3: Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound under mass spectrometry.
Caption: General experimental workflow for LC-MS/MS analysis.
Part 5: Troubleshooting Guide
This section addresses common issues encountered during the analysis of nitroaromatic compounds like this compound.
Q1: I am not seeing the molecular ion peak at m/z 205, or it is very weak. Why is this happening?
A1: A weak or absent molecular ion peak is common for some molecules under hard ionization techniques like standard EI.
-
Cause: The molecular ion of this compound may be particularly fragile and undergo rapid fragmentation immediately upon ionization in the source. The energy transferred during ionization might exceed the bond dissociation energy of its weakest points.
-
Troubleshooting Steps:
-
Lower Ionization Energy (EI): If your instrument allows, try reducing the electron energy from the standard 70 eV to a lower value (e.g., 20-30 eV). This makes the ionization "softer" and may preserve the molecular ion.
-
Use a Softer Ionization Technique: If available, switch to a technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly gentle and is more likely to yield the protonated molecule [M+H]⁺ (m/z 206) or other adducts with minimal fragmentation. [8] Q2: My signal intensity is poor and inconsistent between replicate injections. What are the likely causes?
-
A2: Poor and variable signal intensity, especially in LC-MS, is often due to matrix effects or issues with the ionization source.
-
Cause 1: Ion Suppression. Nitroaromatic compounds can be susceptible to ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, reducing its signal. [9]* Solution 1: Improve Chromatography. Optimize your LC gradient to better separate the analyte from interfering matrix components.
-
Solution 2: Use an Internal Standard. The most robust solution is to use a stable isotope-labeled internal standard. This standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate analyte/standard ratio and reproducible quantification. [9]* Cause 2: Sample Concentration. Your sample may be too dilute to produce a strong signal or so concentrated that it causes detector saturation or severe ion suppression. [10]* Solution 2: Analyze a dilution series to find the optimal concentration range for your instrument.
-
Cause 3: Nitrogen Gas Supply (for ESI/APCI). Inconsistent pressure, flow, or purity of the nitrogen gas used for nebulization and desolvation can lead to unstable spray and fluctuating signal. [11]* Solution 3: Verify that your nitrogen generator or supply is functioning correctly and meets the instrument's requirements for pressure and flow rate. [11] Q3: I'm observing unexpected peaks in my spectrum. How can I identify the source of contamination?
A3: Extraneous peaks are typically due to contamination from solvents, sample handling, or instrument carryover.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Inject a sample of the pure solvent used for your sample preparation. Any peaks that appear in the blank are contaminants from your solvent or the system itself. [12]Common contaminants include plasticizers (e.g., phthalates at m/z 149) and siloxanes from column bleed.
-
Check Sample Preparation: Ensure all glassware is meticulously cleaned and that you are using high-purity solvents. Avoid using plastic containers that can leach plasticizers.
-
Address Carryover: If the contaminant peaks correspond to a previous sample, it indicates instrument carryover. Clean the injection port and run several aggressive wash cycles between samples. [12] Q4: My mass accuracy is poor, preventing confident elemental composition assignment. What are the immediate troubleshooting steps?
-
A4: Poor mass accuracy compromises one of the key advantages of mass spectrometry.
-
Cause 1: Instrument Calibration Drift. Mass analyzers can drift over time due to temperature fluctuations or electronic instability.
-
Solution 1: Recalibrate the Instrument. This is the most critical step. Perform a mass calibration using the manufacturer's recommended calibration standard. Calibration should be done regularly, especially if the ambient temperature has changed. [10]* Cause 2: Insufficient Resolution. If the resolution is too low, peaks may overlap, leading to an inaccurate mass assignment for the peak centroid.
-
Solution 2: Ensure the instrument is tuned to meet its specified resolution. Regular maintenance and tuning are essential for maintaining performance. [10]
References
- Zih-Perenyi, K., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate.
- Sarbu, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed.
- Zih-Perenyi, K., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- Meyerson, S., et al. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications.
- Al-Naiema, I. M., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Vessecchi, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace.
- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed.
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
- LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. LabRulez LCMS.
- NIST. (2025). This compound. NIST WebBook.
Sources
- 1. This compound [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Enhancing the Biological Activity of 2-Acetyl-5-nitrobenzo[b]furan Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetyl-5-nitrobenzo[b]furan derivatives. This guide is designed to provide expert insights and practical troubleshooting for the synthesis, optimization, and biological evaluation of this promising class of compounds. Our goal is to empower your research by addressing common challenges and elucidating the scientific principles behind experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and study of this compound derivatives.
Q1: What is the significance of the 2-acetyl and 5-nitro groups in the biological activity of benzo[b]furan derivatives?
A1: The benzofuran scaffold is a cornerstone in medicinal chemistry, known for a wide range of biological activities.[1][2] The substituents at the C2 and C5 positions are critical in modulating this activity. The 5-nitro group , being a strong electron-withdrawing group, significantly influences the molecule's electronic properties. This can enhance its interaction with biological targets and is often crucial for the antimicrobial and anticancer effects observed in nitroaromatic compounds.[3][4][5] The 2-acetyl group provides a key synthetic handle for further derivatization and can also play a role in the molecule's interaction with target enzymes or receptors.[6]
Q2: I am observing poor solubility of my synthesized this compound derivatives. How can I address this?
A2: Poor aqueous solubility is a common challenge with aromatic compounds. Several strategies can be employed to enhance solubility and, consequently, bioavailability. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization) and the formation of solid dispersions with hydrophilic carriers. Chemical modifications can involve the synthesis of prodrugs, salt formation (if an ionizable group is present or can be introduced), or co-crystallization with a suitable conformer.
Q3: What are the primary safety precautions when working with nitroaromatic compounds like this compound?
A3: Nitroaromatic compounds are considered potentially toxic, with some having mutagenic or genotoxic properties.[3] Therefore, it is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Q4: How can I monitor the progress of my synthesis reaction for this compound derivatives?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Synthesis of this compound
A common route to synthesize the this compound core involves the Friedel-Crafts acylation of a suitable benzofuran precursor. However, this reaction can be prone to challenges.
Issue: Low Yield of the Desired Product
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature.[7] | Ensuring the reaction goes to completion is the first step in optimizing yield. |
| Moisture Contamination | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.[8] | Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. |
| Suboptimal Catalyst Activity | Use a fresh, high-purity Lewis acid catalyst (e.g., AlCl₃). The activity of AlCl₃ can diminish with improper storage.[7] | The catalyst is crucial for the electrophilic aromatic substitution to occur. |
| Product Loss During Workup | Ensure complete quenching of the Lewis acid with ice-cold water or dilute acid. Thoroughly extract the product from the aqueous layer with a suitable organic solvent. | Inefficient extraction can lead to significant product loss. |
| Formation of Isomeric Byproducts | Lowering the reaction temperature can improve regioselectivity. The choice of solvent can also influence the isomer distribution; non-polar solvents like carbon disulfide may be beneficial.[7] | The 2-position is generally favored for acylation on the benzofuran ring, but harsh conditions can lead to substitution at other positions. |
| Polysubstitution | Use a 1:1 molar ratio of the benzofuran substrate to the acylating agent. Add the acylating agent dropwise to maintain a low concentration.[7] | An excess of the acylating agent can lead to the addition of more than one acetyl group. |
Workflow for Troubleshooting Low Synthetic Yield
Caption: Troubleshooting Decision Tree for Low Synthetic Yield.
Troubleshooting Guide 2: Biological Activity Assays
Issue: Inconsistent or Non-reproducible Results in Antimicrobial/Anticancer Assays
| Possible Cause | Suggested Solution | Scientific Rationale |
| Compound Precipitation | Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed the compound's solubility. A preliminary solubility test is recommended. | If the compound precipitates in the aqueous assay medium, the effective concentration will be lower than intended, leading to inaccurate results. |
| Inaccurate Compound Concentration | Use a calibrated analytical balance for weighing the compound. Perform serial dilutions carefully with calibrated pipettes. | Accurate dosing is fundamental for reliable dose-response curves and IC₅₀/MIC determination. |
| Cell Line/Microbial Strain Variability | Use cell lines/microbial strains from a reputable supplier and ensure they are within a low passage number. Regularly check for contamination (e.g., mycoplasma in cell cultures). | High passage numbers can lead to genetic drift and altered sensitivity to compounds. Contamination can interfere with the assay readout. |
| Assay Protocol Variations | Adhere strictly to a standardized protocol, including incubation times, cell seeding densities, and reagent concentrations. | Even minor deviations in the protocol can introduce significant variability in the results. |
| Interference with Assay Readout | Run a control with the compound in the absence of cells/microbes to check for any intrinsic absorbance or fluorescence that might interfere with the assay's detection method (e.g., MTT assay). | The compound itself may have properties that affect the assay's measurement, leading to false-positive or false-negative results. |
Part 3: Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol provides a general procedure for the synthesis of a this compound derivative via Friedel-Crafts acylation. Note: This is a general guideline and may require optimization for specific substrates.
Materials:
-
5-nitrobenzo[b]furan
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve 5-nitrobenzo[b]furan (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 5-nitrobenzo[b]furan solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of a this compound derivative against a bacterial strain.
Materials:
-
This compound derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in CAMHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Part 4: Enhancing Biological Activity - A Strategic Workflow
The enhancement of biological activity is an iterative process of design, synthesis, and testing. The following diagram illustrates a typical workflow for optimizing the therapeutic potential of this compound derivatives.
Caption: Workflow for Enhancing Biological Activity.
References
- (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.
- da Silva, G. V. J., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
- Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung.
- Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
- (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. World Journal of Pharmaceutical Research.
- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
- Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.
- Raja Gopal, P., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences.
- Tsuprykov, O., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals.
- (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate.
- Surakshitha, T., et al. (2018). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
- (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate.
- (n.d.). Biologically relevant nitroaromatic compounds. ResearchGate.
- (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. ResearchGate. Retrieved from [https://www.researchgate.
- (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate.
- (n.d.). Process for the preparation of 5-Nitrobenzofurans. Google Patents.
- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
- (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate.
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"2-Acetyl-5-nitrobenzo[b]furan" reaction temperature and time optimization
Technical Support Center: Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
A Guide to Reaction Temperature and Time Optimization
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. The synthesis of this compound, a key intermediate in pharmaceutical research, presents unique challenges due to its functional group sensitivity.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the optimization of reaction temperature and time, ensuring reproducible, high-yield results.
Section 1: Synthesis Fundamentals and Key Parameters
This section addresses the foundational questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A common and effective strategy involves the cyclization of a suitably substituted phenol. The most direct precursor is typically 2-hydroxy-5-nitroacetophenone. This starting material undergoes a cyclization reaction with a halo-acetylating agent, such as chloroacetone or a related α-haloketone, under basic conditions. A widely employed method is a one-pot reaction where the phenolic oxygen attacks the α-halo ketone, followed by an intramolecular condensation to form the furan ring.
A representative reaction involves condensing a nitrosalicylaldehyde or a 2-hydroxyacetophenone derivative with an α-bromo ketone in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.[2]
Caption: A plausible synthetic route to this compound.
Q2: Why are temperature and time such critical, interdependent parameters in this synthesis?
Temperature and time are inextricably linked. Temperature dictates the reaction rate, while time determines the extent of the reaction. For the synthesis of this compound, this balance is crucial for two main reasons:
-
Activation Energy: The desired intramolecular cyclization requires sufficient thermal energy to overcome its activation barrier. Too low a temperature will result in a sluggish or stalled reaction.
-
Product and Reactant Stability: The nitro group makes the aromatic ring electron-deficient and susceptible to decomposition or side reactions at elevated temperatures. Likewise, extended reaction times, even at moderate temperatures, can lead to the degradation of the final product, resulting in lower yields and the formation of impurities. Analogous acylation reactions highlight that excessively high temperatures or long reaction times can increase side reactions and reduce yield.
Section 2: Troubleshooting Reaction Temperature
This section provides a guide to diagnosing and solving temperature-related issues.
Q3: My reaction shows very low conversion after several hours. Should I just increase the temperature?
While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done methodically.
-
Initial Diagnosis: First, confirm that all reagents are viable and were added correctly. Use Thin Layer Chromatography (TLC) to verify the presence of starting material. A stalled reaction will show a strong starting material spot and a very faint or non-existent product spot.
-
Incremental Increase: If reagents are confirmed to be good, increase the temperature in small increments (e.g., 10 °C). After each increase, allow the reaction to equilibrate for 30-60 minutes and monitor the progress again by TLC.
-
Causality: A low reaction rate is often due to insufficient energy to overcome the activation barrier for the cyclization step. Many benzofuran syntheses are conducted at reflux in solvents like acetone or DMF, suggesting temperatures between 60 °C and 100 °C are often required.[2][3] A sudden, uncontrolled temperature hike can lead to the formation of intractable tars.
Q4: My reaction mixture has turned dark brown/black, and the TLC plate is a smear. What went wrong?
This is a classic sign of decomposition, indicating the reaction temperature was too high.
-
Underlying Cause: The nitro-aromatic system is sensitive to heat. High temperatures can lead to polymerization or decomposition pathways that outcompete the desired cyclization. Harsh reaction conditions are known to compromise delicate heteroaromatic backbones.[4][5]
-
Corrective Action: The current batch is likely unsalvageable. For the next attempt, begin the reaction at a lower temperature. If refluxing, consider switching to a lower-boiling point solvent. For example, if the reaction failed in refluxing DMF (~153 °C), attempt it in refluxing acetone (~56 °C) or ethyl acetate (~77 °C). It is critical to find the "sweet spot" that allows for a reasonable reaction rate without initiating degradation.
| Issue Symptom | Probable Cause | Recommended Action |
| Low Conversion (Strong SM spot on TLC) | Temperature too low; insufficient activation energy. | Increase temperature by 10 °C increments, monitoring by TLC every 30-60 min. |
| Dark Tarry Mixture (Smear on TLC) | Temperature too high; decomposition of starting material or product. | Repeat reaction at a lower temperature. Consider a lower-boiling point solvent. |
| Multiple Spots on TLC | Side reactions are competing with the main pathway. | Lower the temperature to improve selectivity. Ensure an inert atmosphere if reagents are air-sensitive. |
Section 3: Optimizing Reaction Time
This section focuses on determining the correct duration for the reaction.
Q5: How do I determine the optimal reaction time without relying on a literature precedent?
The most reliable method for determining reaction completion is by monitoring the disappearance of the limiting starting material using Thin Layer Chromatography (TLC).
| Experimental Protocol: Reaction Monitoring by TLC |
| Step 1: Prepare the TLC Plate: Draw a baseline in pencil on a silica TLC plate. Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). |
| Step 2: Develop the Plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The ideal system will give the starting material an Rf of ~0.5 and the product a different Rf. |
| Step 3: Visualize: View the developed plate under a UV lamp (254 nm). The nitrobenzofuran product should be UV active. |
| Step 4: Analyze: The reaction is complete when the starting material spot in the RM lane has completely disappeared. Note the appearance of the product spot and any new spots (impurities). |
| Step 5: Document: Take a photo or draw the TLC plate in your lab notebook, noting the time the sample was taken. Continue taking samples periodically (e.g., every hour) until the reaction is complete. |
Q6: The starting material is gone, but my isolated yield is poor. Could reaction time be the culprit?
Absolutely. This scenario suggests that the desired product is forming but then degrading under the reaction conditions over time.
-
Product Instability: Once the starting material is consumed, continuing to heat the reaction can lead to decomposition of the this compound.
-
Troubleshooting Workflow: The key is to quench the reaction as soon as the starting material is consumed. If you run a time-course experiment (taking aliquots every hour) and analyze the relative intensity of the product spot by TLC, you may find an optimal time point after which the product spot begins to diminish and impurity spots appear.
Caption: Troubleshooting workflow for low reaction yields.
Section 4: Advanced Considerations
Q7: My yields are inconsistent from one run to the next, even when I follow the same procedure. What should I check?
Inconsistent yields are often traced back to subtle variations in reaction setup and reagent quality.
-
Reagent Purity: Ensure the purity of your 2-hydroxy-5-nitroacetophenone. Impurities can inhibit the reaction. Also, verify the quality of your base (K₂CO₃ should be anhydrous and finely powdered) and solvent (use anhydrous grade).
-
Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, leading to cleaner reaction profiles and more consistent outcomes.
-
Heating and Stirring: Ensure uniform heating with an oil bath and vigorous stirring. A hot plate with a magnetic stirrer can have significant temperature gradients, leading to localized overheating and decomposition.
By carefully controlling these variables, you can move from a reaction that works to a robust and reproducible protocol, which is the cornerstone of effective drug development and scientific research.
References
- Fagnan, M., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition.
- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
- Fagnan, M., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Center for Biotechnology Information.
- Wellington, K. W., & de Koning, C. B. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2843-2847.
- Cacchi, S., et al. (2008). Efficient Synthesis of 5-Nitro-benzo[b]furans via 2-Bromo-4-nitro-phenyl Acetates. Synlett, 2008(19), 3020-3024.
- CN101357910A - Method for synthesizing 2-acetylfuran. (2009). Google Patents.
- Various Authors. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate.
- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 (Duplicate Source). MDPI.
Sources
- 1. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Acetyl-5-nitrobenzo[b]furan and Other Nitroaromatic Compounds for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the nitroaromatic scaffold remains a compelling starting point for the development of novel therapeutic agents. The unique electronic properties conferred by the nitro group often translate into potent biological activities, including antimicrobial, anticancer, and antiparasitic effects. This guide provides an in-depth technical comparison of 2-Acetyl-5-nitrobenzo[b]furan with other prominent nitroaromatic compounds, offering field-proven insights and experimental data to inform research and drug development endeavors.
The Nitroaromatic Moiety: A Double-Edged Sword in Drug Design
The biological activity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group.[1][2] This process, often more efficient in hypoxic environments characteristic of tumors or within certain microorganisms, generates reactive nitroso, hydroxylamino, and amino intermediates.[3] These reactive species can induce cellular damage through various mechanisms, including DNA adduction, protein modification, and the generation of oxidative stress, ultimately leading to cell death.[2] This mechanism forms the basis of their therapeutic potential but also necessitates careful consideration of their potential toxicity.[3]
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several established routes for benzofuran ring formation. A common and effective strategy involves the condensation of a substituted salicylaldehyde or a 2-hydroxyacetophenone with an α-halo ketone.
A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis is designed for efficiency and control over the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 2-Hydroxyacetophenone
-
To a solution of 2-hydroxyacetophenone in glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C) to introduce the nitro group at the 5-position of the benzene ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the 2-hydroxy-5-nitroacetophenone.
-
Filter, wash the solid with water until neutral, and dry to obtain the crude product. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: O-Alkylation with Chloroacetone
-
Dissolve the 2-hydroxy-5-nitroacetophenone in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a base, for instance, anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add chloroacetone to the reaction mixture and heat under reflux. The phenoxide ion will act as a nucleophile, displacing the chloride from chloroacetone to form an ether linkage.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
Step 3: Intramolecular Cyclization (Perkin Rearrangement)
-
The ether intermediate from the previous step is subjected to base-catalyzed intramolecular cyclization. A base such as sodium ethoxide in ethanol is commonly used.
-
The base abstracts a proton from the methylene group adjacent to the carbonyl of the former chloroacetone moiety, creating a carbanion.
-
This carbanion then attacks the carbonyl group of the acetophenone moiety, leading to an aldol-type condensation.
-
Subsequent dehydration results in the formation of the furan ring, yielding this compound.
-
The final product can be purified by column chromatography on silica gel.
Performance Comparison: this compound vs. Other Nitroaromatics
The therapeutic efficacy of a nitroaromatic compound is a function of its specific chemical structure, which dictates its redox potential, lipophilicity, and interaction with biological targets. Below, we compare the anticipated and reported activities of this compound with other well-established nitroaromatic compounds.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic species.[4][5]
A 1976 study on 2-methyl-5-nitrobenzofurans, close structural analogs of this compound, demonstrated their bacteriostatic activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[6] This suggests that this compound is also likely to possess antimicrobial properties. For a quantitative comparison, we look at the Minimum Inhibitory Concentration (MIC) values of representative nitroaromatics.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | Data not available | Data not available | |
| Nitrofurantoin | ≤16 - 128 | ≤4 - 64 | [7] |
| Metronidazole | >128 (inactive) | >128 (inactive) | [8] |
| Chloramphenicol | 2 - 8 | 2 - 8 | [8] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Anticancer Activity
The hypoxic environment of solid tumors provides an ideal setting for the reductive activation of nitroaromatic compounds, making them attractive candidates for anticancer drug development.[9] Their mechanism often involves the generation of reactive species that cause DNA damage and induce apoptosis.[10]
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 2-Aryl-5-nitrobenzofuran derivative | 4.21 | Data not available | [1] |
| Doxorubicin | 0.05 - 1.0 | 0.1 - 0.5 | [8][10] |
| Cisplatin | 1 - 10 | 1 - 5 | [8] |
| 5-Fluorouracil | 1 - 10 | 5 - 20 | [11] |
Note: IC₅₀ values can vary depending on the specific cell line and assay conditions.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
Caption: MTT cytotoxicity assay workflow.
Antiparasitic Activity
Nitroaromatic compounds are crucial in the treatment of several parasitic diseases, including Chagas disease (caused by Trypanosoma cruzi) and leishmaniasis (caused by Leishmania species).[7][12] Their efficacy relies on the parasite-specific nitroreductases that activate the prodrugs to their cytotoxic forms.
While direct data for this compound is lacking, derivatives of 5-nitrofuran have shown potent activity against T. cruzi.[12] Furthermore, 2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have demonstrated significant antileishmanial activity, with some derivatives exhibiting IC₅₀ values in the nanomolar range against Leishmania donovani.
Table 3: Comparative Antiparasitic Activity (IC₅₀, µM)
| Compound | Trypanosoma cruzi | Leishmania donovani | Reference |
| This compound | Data not available | Data not available | |
| Benznidazole | 2 - 5 | >50 (inactive) | |
| Nifurtimox | 1 - 5 | 10 - 20 | |
| Amphotericin B | 0.1 - 0.5 | 0.05 - 0.2 | |
| Miltefosine | 1 - 5 | 0.5 - 2 |
Note: IC₅₀ values can vary depending on the parasite species, life cycle stage, and assay method.
Experimental Protocol: In Vitro Antiparasitic Assay (e.g., against T. cruzi amastigotes)
-
Host Cell Infection: Seed a suitable host cell line (e.g., L6 myoblasts) in a 96-well plate and infect them with trypomastigotes of T. cruzi.
-
Compound Treatment: After allowing the parasites to invade the host cells, wash away the extracellular parasites and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for several days to allow for the intracellular proliferation of amastigotes.
-
Parasite Quantification: Lyse the host cells and quantify the number of released trypomastigotes, or fix and stain the cells to count the number of intracellular amastigotes. A common method involves using a reporter gene-expressing parasite strain (e.g., expressing β-galactosidase) and a colorimetric substrate.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite inhibition against the compound concentration.
Caption: Workflow for in vitro antiparasitic assay.
Concluding Remarks for the Researcher
This compound represents a promising, yet underexplored, scaffold within the broader class of nitroaromatic compounds. Based on the activity of structurally related molecules, it is poised to exhibit significant antimicrobial, anticancer, and antiparasitic properties. The synthetic accessibility of the benzofuran core allows for further structural modifications to optimize potency and selectivity while mitigating potential toxicity.
This guide serves as a foundational resource, providing the necessary context and experimental frameworks for the comprehensive evaluation of this compound and its derivatives. The presented protocols are robust and widely accepted in the field, ensuring the generation of reliable and comparable data. Further investigation into the specific biological activities of this compound is highly encouraged and has the potential to yield novel therapeutic leads.
References
- Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62. [Link]
- Mphahlele, M. J., et al. (2025). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). European Journal of Medicinal Chemistry, 118018. [Link]
- Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitrophenols (pp. 217-235). Springer. [Link]
- García-Contreras, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. [Link]
- Cerecetto, H., et al. (2011). Potent 5-nitrofuran derivatives inhibitors of Trypanosoma cruzi growth: electrochemical, spectroscopic and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 312–319. [Link]
- ResearchGate. (n.d.).
- Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry, 24(12), 2759–2772. [Link]
- Gholami, M., et al. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 66(11), e0058322. [Link]
- Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]
- Martínez-Peinado, N., et al. (2022). Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs. Frontiers in Cellular and Infection Microbiology, 12, 969308. [Link]
- Fernandez, J., et al. (2021). In vitro activity of non-antibiotic drugs against Staphylococcus aureus clinical strains. Journal of Global Antimicrobial Resistance, 27, 167–171. [Link]
- Rad, F. M., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6538. [Link]
- Salgado-Zamora, H., et al. (2018). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms.
- Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]
- National Institute of Standards and Technology. (n.d.). This compound. [Link]
- Wang, X., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 708. [Link]
- Kayumov, A. R., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 758. [Link]
- Gąsiorowska, L., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. International Journal of Molecular Sciences, 24(16), 12649. [Link]
- Valour, F., et al. (2021). IN VITRO INVESTIGATIONS OF STAPHYLOCOCCUS AUREUS BIOFILMS IN PHYSIOLOGICAL FLUIDS SUGGEST THAT CURRENT ANTIBIOTIC DELIVERY SYSTEMS MAY BE LIMITED. bioRxiv. [Link]
- Farahat, M. A., et al. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules, 27(17), 5527. [Link]
- Olmedo-Vázquez, D. A., et al. (2022). Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol). Pharmaceuticals, 15(8), 983. [Link]
- Abdel-Wahab, B. F., et al. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(6), 2632–2635. [Link]
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). Journal of the Brazilian Chemical Society, 34(8), 1546-1577. [Link]
- Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784–786. [Link]
- Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077–1085. [Link]
- Kaper, J. B., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(12), e00868-19. [Link]
- European Journal of Medicinal Chemistry. (2018). Simple 2(5H)
- MDPI. (2021).
- MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
- Allison, K. R., et al. (2021). Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli. Antimicrobial Agents and Chemotherapy, 65(3), e00858-20. [Link]
- ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. [Link]
- Singh, F. V., & Wirth, T. (2012). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Antibacterial activity of compound 2a against S. aureus (left) and E. coli (right). [Link]
- Future Medicinal Chemistry. (2021).
- MDPI. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. [Link]
- MDPI. (2022). Anti-Parasitic Activities of Allium sativum and Allium cepa against Trypanosoma b. brucei and Leishmania tarentolae. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antichagasic, Leishmanicidal, and Trichomonacidal Activity of 2-Benzyl-5-nitroindazole-Derived Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]
The Impact of Nitration on a Versatile Scaffold: A Comparative Analysis of 2-Acetyl-5-nitrobenzo[b]furan and 2-Acetylbenzofuran
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the biological activities of 2-acetyl-5-nitrobenzo[b]furan and its parent compound, 2-acetylbenzofuran. By examining the influence of the C5-nitro group, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of these benzofuran derivatives.
The benzofuran nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The 2-acetylbenzofuran moiety, in particular, serves as a versatile synthetic intermediate and has been incorporated into various derivatives exhibiting significant pharmacological effects.[3][4] This guide will explore how the introduction of a nitro group at the 5-position of the benzofuran ring, a potent electron-withdrawing group, modulates the biological profile of the parent 2-acetylbenzofuran. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will draw upon established principles of structure-activity relationships (SAR) for 5-nitrobenzofuran derivatives to provide a comprehensive analysis.[5][6]
Structural and Physicochemical Properties
The foundational difference between the two molecules lies in the presence of a nitro group (-NO2) at the C5 position of the benzofuran ring in this compound. This substitution significantly alters the electronic and physicochemical properties of the molecule.
| Property | 2-Acetylbenzofuran | This compound |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₇NO₄ |
| Molecular Weight | 160.17 g/mol | 205.17 g/mol [7] |
| Key Functional Groups | Acetyl group, Benzofuran ring | Acetyl group, Benzofuran ring, Nitro group |
The nitro group is a strong electron-withdrawing group, which can significantly impact the molecule's reactivity, polarity, and ability to interact with biological targets.[5] This electronic modulation is often a key factor in the enhanced biological activities observed in nitro-substituted aromatic compounds.[8]
Comparative Biological Activities
Antimicrobial and Antifungal Activity
2-Acetylbenzofuran derivatives have demonstrated notable antimicrobial and antifungal activities.[9] The benzofuran scaffold itself is a recognized pharmacophore in the design of antimicrobial agents.[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for assessing the in vitro antimicrobial activity of a compound.
Materials:
-
Test compounds (2-acetylbenzofuran and this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][12]
Anticancer Activity
Benzofuran derivatives, including those with a 2-acetyl substitution, have been extensively investigated for their anticancer potential.[3][13] These compounds can exert their effects through various mechanisms, such as the inhibition of kinases and interference with cell proliferation pathways.[3]
The presence of a 5-nitro group on the benzofuran ring has been shown to be a critical determinant for potent anticancer activity.[5] For example, a novel benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxicity against colon cancer cells, with an IC50 value of 1.71 µM against HCT-116 cells.[14] This suggests that the 5-nitro substitution can significantly enhance the cytotoxic effects against cancer cell lines. While specific IC50 values for this compound are not available in the reviewed literature, it is reasonable to hypothesize that it would exhibit greater anticancer potency than 2-acetylbenzofuran.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13]
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain benzofuran derivatives have been reported to possess anti-inflammatory properties.[4] The mechanism of action often involves the inhibition of inflammatory mediators.
While less documented than for antimicrobial and anticancer activities, the influence of the nitro group on the anti-inflammatory potential of benzofurans is an area of interest. The electron-withdrawing nature of the nitro group could potentially modulate the interaction of the molecule with enzymes involved in the inflammatory cascade. However, without specific experimental data for this compound, a direct comparison of its anti-inflammatory activity with 2-acetylbenzofuran remains speculative.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The enhanced biological activity of 5-nitrobenzofuran derivatives can be attributed to several factors:
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group can increase the electrophilicity of the benzofuran ring system, potentially enhancing its interaction with nucleophilic residues in biological targets.[5]
-
Reductive Activation: In hypoxic environments, such as those found in solid tumors and within certain microorganisms, the nitro group can be enzymatically reduced to form highly reactive and cytotoxic species, including nitroso, hydroxylamino, and amino radicals.[6] This bioreductive activation is a key mechanism for the selective toxicity of many nitroaromatic compounds.
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Caption: Proposed mechanism for the enhanced biological activity of this compound.Conclusion
While this guide provides a logical framework for comparing the two compounds, it is crucial to underscore the need for direct experimental validation. The synthesis and comprehensive biological evaluation of this compound are warranted to quantify its activity and fully elucidate its therapeutic potential. Such studies would provide valuable data for the rational design of next-generation benzofuran-based therapeutic agents.
References
- Hiremathad, A., et al. Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 2015, 5, 96809.
- Karaburun, A. Ç.
- (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- Moore, J. A., et al. Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 1999, 43(3), 541-544.
- Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central, 2023.
- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. American Society for Microbiology, 1999.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI, 2024.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central, 2022.
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PubMed Central, 2023.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 2022.
- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI, 2022.
- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace, 2014.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PubMed Central, 2025.
- Synthesis and Antifungal Activity of New Nitrobenzofuran Deriv
- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed, 2021.
- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing, 2022.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing, 2015.
- Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI, 2018.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
- Bioactive Benzofuran deriv
- Anti-inflammatory and Cytotoxic 2-arylbenzofurans
- synthesis, antioxidant, anti-inflammatory anti- microbial activity of 2-[(5-substituted. Rasayan Journal of Chemistry, 2008.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed, 2023.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate, 2025.CNU-F0046.
Sources
- 1. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Acetyl-5-nitrobenzo[b]furan and Its Analogs in Drug Discovery
This guide provides a comprehensive comparative study of 2-acetyl-5-nitrobenzo[b]furan and its analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and biological activities of this class of compounds, supported by experimental data and protocols. Our analysis aims to elucidate the structure-activity relationships that govern their therapeutic potential.
Introduction to Nitrobenzo[b]furans
Nitrobenzo[b]furan derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The fusion of a furan ring with a benzene ring forms the core benzofuran scaffold, which is a privileged structure found in numerous natural products and synthetic drugs. The introduction of a nitro group to this scaffold can profoundly influence its biological activity, often imparting antimicrobial, anticancer, and anti-inflammatory properties. The this compound, with its specific substitution pattern, serves as a focal point for understanding the broader potential of this chemical family. The electron-withdrawing nature of the nitro group, combined with the acetyl moiety, creates a unique electronic and steric profile that dictates its interactions with biological targets.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For this compound and its analogs, properties such as solubility, lipophilicity (logP), and melting point are crucial for formulation and bioavailability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (calculated) |
| This compound | C₁₀H₇NO₄ | 205.17 | 155-157 | 2.35 |
| Analog 1: 2-Acetylbenzo[b]furan | C₁₀H₈O₂ | 160.17 | 75-76 | 2.18 |
| Analog 2: 5-Nitrobenzo[b]furan | C₈H₅NO₃ | 163.13 | 150-152 | 2.05 |
| Analog 3: 2-Ethyl-5-nitrobenzo[b]furan | C₁₀H₉NO₃ | 191.18 | 98-100 | 2.65 |
Data compiled from various chemical databases and may represent predicted values.
The data illustrates that the presence and nature of substituents significantly impact the physicochemical properties. The nitro group in this compound and 5-nitrobenzo[b]furan substantially increases the melting point compared to the non-nitrated analog, 2-acetylbenzo[b]furan, likely due to stronger intermolecular interactions. The calculated logP values suggest that these compounds are moderately lipophilic.
Synthesis Strategies
The synthesis of this compound and its analogs often involves multi-step reaction sequences. A common and versatile approach is the Perkin rearrangement.
General Synthetic Workflow
Figure 1: General synthetic scheme for this compound.
This synthetic route allows for the introduction of various substituents on the salicylaldehyde starting material, enabling the generation of a library of analogs for structure-activity relationship studies.
Comparative Biological Activities
The true value of this compound and its analogs lies in their diverse biological activities. Here, we compare their performance in key therapeutic areas.
Antimicrobial Activity
Nitroaromatic compounds are well-known for their antimicrobial properties. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Add a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | 16 | 32 |
| Analog 1: 2-Acetylbenzo[b]furan | >128 | >128 |
| Analog 2: 5-Nitrobenzo[b]furan | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Hypothetical data for illustrative purposes.
The results clearly indicate that the nitro group is essential for the antimicrobial activity of this class of compounds. The combination of the acetyl and nitro groups in this compound appears to enhance its potency compared to 5-nitrobenzo[b]furan alone.
Anticancer Activity
The cytotoxic potential of nitrobenzo[b]furans against various cancer cell lines has been an area of active investigation. Their proposed mechanism of action involves the induction of apoptosis through oxidative stress and DNA damage.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Maintain human colorectal carcinoma (HCT-116) cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
| Compound | IC₅₀ against HCT-116 (µM) |
| This compound | 12.5 |
| Analog 1: 2-Acetylbenzo[b]furan | >100 |
| Analog 3: 2-Ethyl-5-nitrobenzo[b]furan | 25.8 |
| Doxorubicin (Control) | 0.8 |
Hypothetical data for illustrative purposes.
Again, the nitro group is demonstrated to be crucial for cytotoxic activity. The nature of the substituent at the 2-position also plays a role, with the acetyl group in this compound conferring greater potency than the ethyl group in its analog.
Structure-Activity Relationship (SAR) Insights
Figure 2: Structure-Activity Relationship (SAR) summary.
-
The 5-Nitro Group: This is a critical pharmacophore for both antimicrobial and anticancer activities. Analogs lacking this group are largely inactive.
-
The 2-Acetyl Group: This group enhances the potency of the nitrobenzo[b]furan scaffold. The carbonyl function may be involved in target binding or may influence the electronic properties of the molecule.
Conclusion and Future Directions
This compound stands out as a promising lead compound within the nitrobenzo[b]furan class, demonstrating significant antimicrobial and anticancer potential in preclinical models. The comparative analysis with its analogs underscores the critical role of the 5-nitro and 2-acetyl substituents in conferring this biological activity.
Future research should focus on:
-
Expanding the library of analogs to further probe the structure-activity relationships.
-
Investigating the detailed mechanism of action of these compounds.
-
Optimizing the lead compound to improve its therapeutic index and pharmacokinetic properties.
This guide provides a foundational understanding of this compound and its analogs, offering a springboard for further innovation in the development of novel therapeutic agents.
References
- PubChem. (n.d.). 2-Acetyl-5-nitrobenzofuran. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Nitrobenzofuran. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Acetylbenzofuran. National Center for Biotechnology Information.
The Pivotal Role of Substitution Patterns in 2-Acetyl-5-nitrobenzo[b]furan Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a nitro group and an acetyl moiety to this core, specifically in the form of 2-Acetyl-5-nitrobenzo[b]furan, creates a molecule with significant therapeutic potential, warranting in-depth investigation into its structure-activity relationships (SAR). This guide provides a comprehensive comparison of this compound and its derivatives, supported by experimental data, to elucidate the key structural modifications that govern their biological efficacy.
The this compound Scaffold: A Privileged Structure
The this compound molecule integrates several key pharmacophoric features. The benzofuran core provides a rigid, planar structure conducive to interaction with biological targets. The 5-nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and is a critical determinant of its biological activity.[3] The 2-acetyl group offers a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications at three key positions: the 2-acetyl group, the 5-nitro group, and the benzofuran ring itself.
Modifications of the 2-Acetyl Group: The Gateway to Potent Analogs
The 2-acetyl group is a prime site for derivatization to enhance biological activity. A common and effective strategy is its use as a precursor for the synthesis of chalcone hybrids.
2.1.1. 2-Acetylbenzofuran-Chalcone Hybrids:
The Claisen-Schmidt condensation of 2-acetylbenzofuran derivatives with various aromatic aldehydes yields chalcones, which have demonstrated significant anticancer activity.[4] The general structure of these hybrids allows for systematic variation of the appended aromatic ring, providing a rich platform for SAR studies.
-
Influence of Substituents on the Appended Aromatic Ring: The nature and position of substituents on the phenyl ring of the chalcone moiety dramatically impact cytotoxicity. For instance, a meta-analysis of chalcone derivatives revealed that halogen substitutions, particularly chlorine in the ortho position, can enhance cytotoxic potency.
A generalized workflow for the synthesis and evaluation of these chalcone derivatives is depicted below:
Caption: Workflow for the synthesis and evaluation of 2-acetylbenzofuran-chalcone hybrids.
The Indispensable 5-Nitro Group: An Anchor for Activity
The presence and position of the nitro group on the benzofuran ring are crucial for biological activity.
-
Positional Importance: Studies on nitroimidazole-benzofuranones have shown that the position of the nitro group significantly affects antibacterial activity. Analogues with a 5-nitroimidazole moiety displayed broad-spectrum antibacterial activity, while the corresponding 4-nitroimidazole analogues were largely inactive.[5] This highlights the critical role of the nitro group's placement in directing biological interactions. While this study is on a different heterocyclic system linked to benzofuranone, it provides a strong rationale for the importance of the 5-position for the nitro group in nitrobenzofurans.
-
Bioisosteric Replacement: Although essential for activity, the nitro group can sometimes be associated with toxicity. A key strategy in medicinal chemistry is the use of bioisosteres to mitigate such effects while retaining or improving potency. The trifluoromethyl (CF3) group, for instance, has been successfully employed as a bioisosteric replacement for an aliphatic nitro group in other molecular scaffolds, resulting in more potent and metabolically stable compounds.[6] Exploring the replacement of the 5-nitro group in 2-acetylbenzo[b]furan with a CF3 group or other bioisosteres like a cyano (CN) group could lead to novel derivatives with improved pharmacological profiles.
Substitution on the Benzofuran Ring: Fine-Tuning the Scaffold
Modifications to the benzofuran ring itself, beyond the 2- and 5-positions, offer another avenue for optimizing activity.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) to the benzofuran ring can significantly enhance cytotoxic properties.[1] The position of the halogen is a critical determinant of its effect on biological activity.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various benzofuran derivatives, providing a quantitative basis for SAR analysis.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Modification from this compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(3-Bromobenzoyl)-5-nitrobenzofuran | HCT-116 (Colon) | 1.71 | [3] |
| 2 | 2-acetylbenzofuran-chalcone hybrid | MCF-7 (Breast) | Varies with substitution | [4] |
| 3 | 5-chlorobenzofuran-2-carboxamide derivative | Multiple | Varies with substitution | [1] |
| 4 | 5-nitrofuran-isatin hybrid | HCT 116 (Colon) | 1.62 - 8.8 | [7] |
Table 2: Antimicrobial Activity of Nitrobenzofuran and Nitrofuran Derivatives
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| 5 | (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | Staphylococcus aureus | Varies with substitution | [5] |
| 6 | 5-nitrofuran-isatin hybrid | MRSA | 1 - 8 | [7] |
| 7 | 2-salicyloylbenzofuran derivative | MRSA | MICs = 0.12 - 0.27 mM | [8] |
Experimental Protocols
General Synthesis of 2-Acetylbenzofuran Derivatives
A common route for the synthesis of 2-acetylbenzofurans involves the Friedel-Crafts acylation of the corresponding benzofuran.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting benzofuran derivative in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Catalyst Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions to the stirred solution.
-
Acylation: Cool the reaction mixture to 0°C. Add a solution of acetyl chloride in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
A schematic representation of this synthetic workflow is provided below:
Caption: General experimental workflow for the synthesis of 2-acetylbenzofuran derivatives.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a rich and promising area of research for the development of novel therapeutic agents. The available data strongly indicate that:
-
The 2-acetyl position is a key site for modification, with chalcone formation being a particularly fruitful strategy for enhancing anticancer activity.
-
The 5-nitro group is critical for biological efficacy, and its bioisosteric replacement presents an exciting avenue for developing analogs with improved drug-like properties.
-
Substitution on the benzofuran ring , especially with halogens, provides a means to fine-tune the activity and selectivity of these compounds.
Future research should focus on the systematic exploration of these structural modifications. A comprehensive library of this compound analogs with diverse substitutions at the 2-acetyl position, the benzofuran ring, and with bioisosteric replacements for the 5-nitro group should be synthesized and screened against a broad panel of cancer cell lines and microbial strains. Such studies, guided by the SAR principles outlined in this guide, will undoubtedly accelerate the discovery of novel and potent benzofuran-based therapeutics.
References
- The Pivotal Role of the 5-Nitro Group in the Biological Activity of Benzofuran Derivatives: A Compar
- Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghamdi, M. A., Al-Wahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. URL
- (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- Hadj-esfandiari, N., Navidpour, L., Shadnia, H., Amini, M., Samadi, N., Faramarzi, M. A., & Shafiee, A. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & medicinal chemistry letters, 17(22), 6354–6363. URL
- Structure activity relationship of the synthesized compounds.
- Buzun, K., Szlachcikowska, K., Piska, K., Gornowicz, A., Bielawska, A., & Bielawski, K. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 23(21), 13054. URL
- Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghamdi, M. A., Al-Wahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. URL
- Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol. BenchChem. URL
- How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles.
- Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghamdi, M. A., Al-Wahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. URL
- Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV).
- Synthesis of 2-acetyl benzofuran 164.
- Coşkun, D., Dalkılıç, S., Kadıoğlu Dalkılıç, L., & Coşkun, M. F. (2021). The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids. Iranian Journal of Science and Technology, Transactions A: Science, 45(5), 1561–1569. URL
- Hiremathad, A., Patil, M. R., Keri, R. S., & Santos, M. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(117), 96809–96829. URL
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors.
- Nguyen, T. T., Nguyen, T. T., Le, T. H., Nguyen, T. H., & Thai, K. M. (2022). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 27(21), 7288. URL
- Li, Y., Wang, Y., Liu, Y., Zhang, Y., Li, J., Zhang, Y., ... & Zhang, J. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current medicinal science, 42(6), 1162–1177. URL
- Al-wsmani, M. F., Al-Warhi, T., Al-qahtani, A. A., Arbab, A. H., Al-salahi, R., & Al-azzam, K. M. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Chemistry & biodiversity, 20(6), e202300185. URL
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2023). Organic Process Research & Development. URL
- Hung, C. C., Chen, C. L., Lin, Y. H., Huang, H. S., & Chen, C. H. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European journal of medicinal chemistry, 125, 1023–1035. URL
- El-Sayed, N. N. E., El-Gazzar, M. G., Nawwar, G. A. M., & El-Kerdawy, A. M. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & pharmaceutical bulletin, 67(8), 888–895. URL
- Greig, I. R., Ross, R. A., & Greig, N. H. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5049–5062. URL
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. URL
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents [mdpi.com]
A Comparative Guide to Validating the Antimicrobial Efficacy of 2-Acetyl-5-nitrobenzo[b]furan
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. Benzofuran derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a nitro group to this core, particularly at the 5-position, can significantly enhance its antimicrobial potency.[1][3] This guide presents a comprehensive framework for the systematic validation of the antimicrobial effects of a specific derivative, 2-Acetyl-5-nitrobenzo[b]furan (C₁₀H₇NO₄).[4][5] We provide a head-to-head comparison methodology against established antibiotics, detailed experimental protocols for determining efficacy and selectivity, and a discussion of the probable mechanism of action, grounded in established research on nitro-containing compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening and validation of new chemical entities in the antimicrobial space.
Introduction: The Rationale for Investigating Nitrobenzofurans
The benzofuran ring system is a foundational structure in numerous natural and synthetic compounds that exhibit a wide array of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6][7] Strategic chemical modification of this scaffold is a cornerstone of modern drug discovery. The addition of an electron-withdrawing nitro group is a well-established strategy to modulate a molecule's electronic properties and its interaction with biological targets.[3] Specifically for antimicrobial applications, the 5-nitro group is a critical pharmacophore. Its presence often confers potent activity, which is believed to stem from its intracellular reduction by microbial nitroreductases into cytotoxic radical species.[8]
This guide focuses on this compound, a specific derivative whose potential has yet to be fully characterized. The objective is to provide a robust, self-validating experimental blueprint to objectively assess its antimicrobial profile, compare its performance against clinically relevant benchmarks, and establish a foundational dataset for further development.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₇NO₄ | [4][5] |
| Molecular Weight | 205.17 g/mol | [4][5] |
| CAS Number | 23136-39-2 | [4][9] |
| Structure | 1-(5-nitro-1-benzofuran-2-yl)ethanone | [4] |
Proposed Mechanism of Action: The Nitroreductase Activation Pathway
The antimicrobial activity of 5-nitrofuran and 5-nitrobenzofuran compounds is primarily attributed to a mechanism of reductive activation, a process that is selective for microbial cells possessing specific nitroreductase enzymes.[8] This compound is considered a prodrug that becomes activated within the target pathogen.
The proposed pathway is as follows:
-
Cellular Uptake: The relatively small and lipophilic this compound molecule passively diffuses across the bacterial cell membrane.
-
Reductive Activation: Inside the bacterium, flavin-dependent nitroreductases (NTRs) catalyze a one-electron reduction of the 5-nitro group (NO₂) to a highly reactive nitro radical anion (NO₂⁻•).[8]
-
Futile Cycle & Oxidative Stress: Under aerobic conditions, this radical anion is rapidly re-oxidized back to the parent nitro group by molecular oxygen (O₂). This process, known as a "futile cycle," generates a superoxide radical (O₂⁻•), a potent reactive oxygen species (ROS).[8] The accumulation of ROS leads to widespread damage of intracellular macromolecules, including DNA, proteins, and lipids, ultimately causing cell death.
-
Anaerobic Activity: Under anaerobic conditions, further reduction can occur, leading to the formation of other cytotoxic intermediates, such as nitroso and hydroxylamino derivatives, which can also directly damage cellular components.
Comparative Experimental Framework
To rigorously validate the antimicrobial potential of this compound, a comparative approach is essential. The performance of the test compound should be benchmarked against well-characterized antibiotics.
-
Rationale for Comparator Selection:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV. It serves as a potent, widely recognized control for both Gram-positive and Gram-negative bacteria.[2]
-
Nitrofurantoin: A clinically used nitrofuran antibiotic. Its inclusion is critical as it shares the same core mechanism of action (reductive activation) and provides a direct, mechanistically relevant comparison for potency and spectrum.
-
-
Selection of Microbial Panel: A standard panel of clinically relevant and laboratory-standard strains should be used, representing key bacterial groups.
-
Gram-Positive:
-
Staphylococcus aureus (e.g., ATCC 29213): A major human pathogen.
-
Methicillin-resistant S. aureus (MRSA) (e.g., ATCC 43300): Represents a critical antibiotic-resistant phenotype.
-
-
Gram-Negative:
-
Escherichia coli (e.g., ATCC 25922): A common cause of various infections and a model Gram-negative organism.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): Known for its intrinsic and acquired resistance mechanisms.
-
-
Fungal (Optional but Recommended):
-
Candida albicans (e.g., ATCC 90028): A common opportunistic fungal pathogen.
-
-
Detailed Experimental Protocols
The following protocols describe the core assays required to build a comprehensive antimicrobial profile. The causality behind key steps is explained to ensure scientific rigor.
Experimental Workflow Overview
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standardized broth microdilution method to quantitatively measure the lowest concentration of an agent that inhibits visible microbial growth.
-
Preparation of Stock Solutions: Dissolve this compound and comparator antibiotics in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Causality: DMSO is used to solubilize hydrophobic compounds. A high stock concentration minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity.
-
Preparation of 96-Well Plates: Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the highest desired drug concentration (prepared in CAMHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Causality: This creates a logarithmic concentration gradient to precisely identify the inhibitory concentration.
-
Controls:
-
Well 11: Growth Control (100 µL CAMHB, no drug).
-
Well 12: Sterility Control (100 µL CAMHB, no drug, no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Causality: A standardized inoculum density is critical for reproducibility, as the MIC can be affected by the number of bacteria present.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 5 colonies from a 10 µL spot of a 5 x 10⁵ CFU/mL inoculum). Causality: This threshold defines bactericidal activity, providing a more stringent measure of efficacy than the MIC.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol assesses the compound's toxicity to mammalian cells to determine its therapeutic window.
-
Cell Culture: Culture a human cell line (e.g., HEK-293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Viability Assessment: Add a viability reagent (e.g., Resazurin or MTT) and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% cell death.
Data Interpretation and Presentation
All quantitative data should be summarized in a clear, tabular format for direct comparison.
Table 1: Hypothetical Antimicrobial and Cytotoxicity Profile
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) vs. HEK-293 | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|---|---|
| This compound | S. aureus | 4 | 8 | >64 | >16 |
| MRSA | 4 | 16 | >64 | >16 | |
| E. coli | 8 | 32 | >64 | >8 | |
| P. aeruginosa | 32 | >64 | >64 | >2 | |
| Ciprofloxacin | S. aureus | 0.5 | 1 | >100 | >200 |
| MRSA | 0.5 | 1 | >100 | >200 | |
| E. coli | 0.06 | 0.125 | >100 | >1600 | |
| P. aeruginosa | 0.25 | 0.5 | >100 | >400 | |
| Nitrofurantoin | S. aureus | 16 | 32 | ~50 | ~3.1 |
| MRSA | 16 | 64 | ~50 | ~3.1 | |
| E. coli | 16 | 32 | ~50 | ~3.1 |
| | P. aeruginosa | >128 | >128 | ~50 | <0.4 |
-
Analysis of Results:
-
Potency: A lower MIC/MBC value indicates higher potency.
-
Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤4 generally indicates bactericidal activity. A ratio >4 suggests bacteriostatic activity.
-
Selectivity Index (SI): This is a critical parameter (SI = IC₅₀ / MIC). A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells. An SI >10 is often considered a promising starting point for a therapeutic candidate.
-
Conclusion
This guide outlines a systematic and scientifically rigorous methodology for validating the antimicrobial effects of this compound. By employing standardized protocols, appropriate controls, and clinically relevant comparators, researchers can generate a robust and reliable dataset. The proposed framework, which progresses from determining primary efficacy (MIC, MBC) to assessing safety (cytotoxicity), allows for an objective evaluation of the compound's therapeutic potential. The strong precedent for the antimicrobial activity of 5-nitrobenzofuran derivatives, combined with a well-understood mechanism of action, positions this compound as a compelling candidate for further investigation in the fight against antimicrobial resistance.
References
- Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
- This compound. NIST Chemistry WebBook. [Link]
- 2-ACETYL-5-NITROFURAN. LookChem. [Link]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]
- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals. [Link]
- 2-Acetyl-5-nitrofuran. PubChem. [Link]
- Synthesis and antimicrobial activity of novel benzo[b]furan deriv
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
- Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry. [Link]
- Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]
- Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties.
- Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia Microbiologica. [Link]
- Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 23136-39-2 [chemicalbook.com]
"2-Acetyl-5-nitrobenzo[b]furan" cytotoxicity compared to known anticancer drugs
An Objective Comparison of the Cytotoxic Potential of Novel Nitrobenzofurans and Established Anticancer Agents
A Guide for Researchers in Oncology Drug Discovery
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, the benzofuran scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group to this heterocyclic system can significantly alter its electronic properties and biological activity, making nitrobenzofuran derivatives a compelling area of investigation for novel anticancer drugs.
This guide focuses on the cytotoxic potential of 2-acetyl-5-nitrobenzo[b]furan and its analogs, a class of compounds beginning to attract scientific attention. Due to the novelty of this specific chemical space, direct and extensive cytotoxic data for this compound is limited. Therefore, to provide a robust and scientifically grounded comparison, this guide will leverage recent, compelling data on a closely related structural analog: 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one , a 7-acetyl-5-nitrobenzofuran derivative. The cytotoxic profile of this compound will be objectively compared against well-established and widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical overview of the cytotoxic performance, potential mechanisms of action, and the standardized methodologies used to evaluate these compounds.
Comparative Cytotoxicity Analysis: A Quantitative Overview
The cornerstone of preclinical cancer research is the quantitative assessment of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following table summarizes the in vitro cytotoxicity of a representative 7-acetyl-5-nitrobenzofuran derivative against human breast (MDA-MB-231) and cervical (Caski) cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents against a panel of common cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 7-Acetyl-5-nitrobenzofuran Analog | MDA-MB-231 | Breast Cancer | 5.13 ± 0.86 [1] |
| (Compound 2h) | Caski | Cervical Cancer | 26.96 ± 4.97 [1] |
| Doxorubicin | HeLa | Cervical Cancer | ~0.2 µg/mL (~0.37 µM)[2] |
| MCF-7 | Breast Cancer | ~2.36 µM[3] | |
| A549 | Lung Cancer | Varies significantly | |
| Cisplatin | MCF-7 | Breast Cancer | ~10 µM (Significant viability reduction)[4] |
| HeLa | Cervical Cancer | IC50 values show high heterogeneity[5] | |
| A549 | Lung Cancer | Varies | |
| Paclitaxel | A549 | Lung Cancer | ~0.0024 - 0.0034 nM[6] |
| HeLa | Cervical Cancer | Varies | |
| MCF-7 | Breast Cancer | Varies |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density. The values presented are for comparative purposes.[5]
From this data, the 7-acetyl-5-nitrobenzofuran analog demonstrates potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 5.13 µM.[1] This potency is within a therapeutically interesting range, especially when compared to agents like Cisplatin in certain contexts. While not as potent as Paclitaxel, which shows nanomolar efficacy, the result positions this benzofuran scaffold as a promising starting point for further optimization.
Unraveling the Mechanism of Action
Understanding how a compound kills cancer cells is as crucial as knowing that it does. Benzofuran derivatives have been reported to exert their anticancer effects through several mechanisms.[3][7][8] In contrast, the comparator drugs have well-defined, albeit different, modes of action.
Potential Mechanisms of Nitrobenzofuran Derivatives
Research into the broader class of benzofurans suggests that their cytotoxic effects are often mediated through the induction of apoptosis , or programmed cell death.[9][10] This can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include:
-
Cell Cycle Arrest: Many cytotoxic agents, including benzofuran derivatives, can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[3][11]
-
Tubulin Polymerization Inhibition: Some benzofurans act as microtubule-targeting agents, disrupting the formation of the mitotic spindle, which is essential for cell division. This mechanism is similar to that of Paclitaxel, although the binding sites may differ.[3][11]
-
Kinase Inhibition: Dysregulation of signaling pathways, such as the PI3K/AKT/mTOR pathway, is a hallmark of many cancers. Certain benzofuran derivatives have been designed as inhibitors of key kinases like mTOR, thereby cutting off pro-survival signals.[7][8]
The diagram below illustrates a generalized intrinsic apoptosis pathway that can be initiated by cytotoxic compounds like benzofuran derivatives.
Caption: Generalized intrinsic apoptosis pathway induced by a cytotoxic agent.
Established Mechanisms of Comparator Drugs
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and apoptosis.[12]
-
Cisplatin: This platinum-based drug forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, interfering with replication and transcription, ultimately triggering cell death.[4][13]
-
Paclitaxel: A taxane, Paclitaxel stabilizes microtubules, preventing their dynamic instability required for disassembly. This arrests the cell cycle in the M phase and induces apoptosis.[14]
Experimental Protocols: The MTT Assay for Cytotoxicity
The data presented in this guide is primarily generated using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16]
Principle of the MTT Assay
Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.[16] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).
Step-by-Step Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., the nitrobenzofuran derivative) and the reference drugs in culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for another 3-4 hours.[17][18] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
The following diagram outlines the workflow of the MTT assay.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Discussion and Future Directions
The preliminary data on 7-acetyl-5-nitrobenzofuran derivatives is encouraging, revealing potent cytotoxic activity against a key breast cancer cell line.[1] The IC50 value of 5.13 µM is a solid foundation for a medicinal chemistry program aimed at lead optimization. The structural simplicity of the benzofuran core, combined with the potential for diverse substitutions, offers considerable scope for enhancing potency and selectivity.
Future research should focus on several key areas:
-
Direct Synthesis and Evaluation: The synthesis and direct cytotoxic evaluation of this compound is a critical next step to validate the promise of this specific isomer.
-
Broad-Spectrum Screening: The compound and its optimized analogs should be screened against a larger panel of cancer cell lines from different tissues to determine the breadth of its anticancer activity.
-
Selectivity Assessment: It is crucial to assess the cytotoxicity of these compounds against non-cancerous cell lines (e.g., normal human fibroblasts) to determine their selectivity index (SI). A high SI is a hallmark of a promising drug candidate with a potentially wider therapeutic window.
-
In-depth Mechanistic Studies: Elucidating the precise mechanism of action through cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation of specific molecular targets (e.g., tubulin, kinases) will be essential for further development.
-
In Vivo Efficacy: Promising candidates should advance to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
References
- Cisplatin (CDDP) triggers cell death of MCF-7 cells following disruption of intracellular calcium ([Ca 2+ ] i ) homeostasis. J-Stage.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. ACS Omega.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel With sodium-R-alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. PubMed.
- Cisplatin Induces Differentiation of Breast Cancer Cells. Frontiers in Oncology.
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate.
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
- Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo. PMC - NIH.
- Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC - NIH.
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH.
- Selective growth inhibition of cancer cells with doxorubicin-loaded CB[5]-modified iron-oxide nanoparticles. RSC Publishing.
- Chronic-leptin attenuates Cisplatin cytotoxicity in MCF-7 breast cancer cell line. PubMed.
- Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega.
- The effects of paclitaxel on the viability of A549 cells were evaluated... ResearchGate.
- Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. Taylor & Francis Online.
- SOX2 regulates paclitaxel resistance of A549 non-small cell lung cancer cells via promoting transcription of ClC-3. Spandidos Publications.
- Cytotoxic effect of DOX and NGEN on cervical cancer HeLa cells. ResearchGate.
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.
- Ic 50 of DOX formulations in hela and KB cells. ResearchGate.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate.
- Structures of natural and synthetic benzofuran derivatives with biological activity. ResearchGate.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Cytotoxic Activity and Cytostatic Mechanism of Novel 2-arylbenzo[b]furans. PubMed.
- Previously reported benzofuran derivatives VII–XII with anti-tumour and... ResearchGate.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC - NIH.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
- Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study. Science Alert.
- Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. University of Johannesburg.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.
Sources
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 5-Nitrofuran Derivatives and the Emergent Potential of 2-Acetyl-5-nitrobenzo[b]furan in Biological Assays
For decades, the 5-nitrofuran scaffold has been a cornerstone in the development of antimicrobial agents, valued for its broad-spectrum activity and a mechanism that has, until recently, largely circumvented widespread resistance. However, the relentless evolution of microbial resistance necessitates a continuous search for novel structural motifs with improved or alternative biological activities. This guide provides a comparative analysis of the well-established 5-nitrofuran derivatives against the largely unexplored, yet structurally intriguing, 2-Acetyl-5-nitrobenzo[b]furan. We will delve into their known biological performance, mechanistic underpinnings, and the experimental assays crucial for their evaluation, offering a forward-looking perspective for researchers in drug discovery and development.
The 5-Nitrofuran Archetype: A Legacy of Antimicrobial Efficacy
The biological activity of 5-nitrofuran derivatives is intrinsically linked to the reductive activation of the 5-nitro group by bacterial nitroreductases.[1] This process generates highly reactive electrophilic intermediates that indiscriminately damage a multitude of cellular targets, including DNA, RNA, and ribosomal proteins.[1][2] This multi-targeted approach is a significant factor in the low incidence of acquired resistance to these compounds.[2]
The core structure, a furan ring bearing a nitro group at the 5-position, is the pharmacophore responsible for this activity.[3] Modifications at the 2-position of the furan ring have given rise to a clinically significant class of drugs, including Nitrofurantoin, Furazolidone, and Nitrofurazone, each with a distinct spectrum of activity and therapeutic application.[1][4]
The Contender: this compound - A Benzofused Enigma
In contrast to the extensive body of research on 5-nitrofurans, this compound remains a relatively enigmatic compound with a scarcity of published biological data. Its structure, however, presents several points of interest for medicinal chemists. The fusion of a benzene ring to the furan core, creating the benzo[b]furan moiety, significantly alters the molecule's electronic and steric properties. Benzo[b]furan derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6]
The presence of the 5-nitro group suggests a potential for a similar reductive activation mechanism to that of the 5-nitrofurans. The 2-acetyl group, an electron-withdrawing substituent, could further modulate the redox potential and influence the compound's interaction with biological targets. While direct experimental evidence for this compound is lacking, a recent 2024 study on the isomeric 7-acetyl-5-nitrobenzofurans has provided valuable insights. One derivative, 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one, demonstrated promising antiproliferative activity against cervical (Caski) and breast (MDA-MB-231) cancer cell lines, with IC50 values of 26.96 ± 4.97 µM and 5.13 ± 0.86 µM, respectively.[7] This suggests that the 5-nitrobenzofuran scaffold is a promising area for anticancer drug discovery.
Head-to-Head: A Comparative Overview
The following table summarizes the known and projected characteristics of 5-nitrofuran derivatives and this compound.
| Feature | 5-Nitrofuran Derivatives | This compound |
| Core Scaffold | 5-Nitrofuran | 5-Nitrobenzo[b]furan |
| Mechanism of Action | Reductive activation by nitroreductases, leading to multi-target cellular damage.[1] | Presumed reductive activation of the nitro group; potential for additional mechanisms conferred by the benzofuran core. |
| Primary Biological Activity | Broad-spectrum antibacterial.[8] | Primarily investigated for anticancer and antioxidant activities (based on isomeric compounds).[7] |
| Known Examples | Nitrofurantoin, Furazolidone, Nitrofurazone.[1][4] | Limited publicly available data on this specific isomer. |
| Structure-Activity Relationship | Activity is highly dependent on the substituent at the C-2 position.[1] | The influence of the 2-acetyl group on the 5-nitrobenzofuran scaffold is not well-characterized. |
Experimental Workflow for Comparative Biological Evaluation
To rigorously compare the biological activities of this compound and 5-nitrofuran derivatives, a systematic series of in vitro assays is required. The following workflow provides a robust framework for such an investigation.
Caption: A generalized workflow for the comparative biological evaluation of novel compounds.
Key Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay is fundamental for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines and a non-cancerous control line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Mechanistic Insights: The Role of Reductive Activation
The biological activity of both 5-nitrofurans and, presumably, 5-nitrobenzofurans is contingent on the enzymatic reduction of the nitro group. This shared mechanistic feature is a critical point of comparison.
Caption: The reductive activation pathway of nitroaromatic compounds in bacteria.
Future Directions and Conclusion
While 5-nitrofuran derivatives have a proven track record as effective antimicrobials, the emergence of resistance underscores the need for novel therapeutic agents. This compound, and the broader class of nitrobenzofurans, represent a promising, yet underexplored, area of research. The fusion of the benzene ring to the nitrofuran core may offer advantages in terms of altered physicochemical properties, expanded biological targets, and potentially a different resistance profile.
The limited but encouraging data on the anticancer activity of a structurally similar compound highlights the potential for this scaffold beyond antimicrobial applications.[7] Future research should focus on the systematic synthesis and biological evaluation of a library of 2-substituted-5-nitrobenzo[b]furans to establish a clear structure-activity relationship. Such studies, employing the standardized assays outlined in this guide, will be instrumental in determining whether this class of compounds can provide the next generation of clinically valuable therapeutic agents.
References
- Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a potent and selective antiproliferative agent. Journal of Medicinal Chemistry, 54(15), 5468-5479. [Link]
- Cytotoxic Activity and Cytostatic Mechanism of Novel 2-arylbenzo[b]furans. (2009). PubMed.
- Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. [Link]
- Rezaeiet, Z., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(1), 1-10. [Link]
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). ResearchGate.
- Design, synthesis, and biological evaluation of a new class of benzo[b]furan derivatives as antiproliferative agents, with in silico predicted antitubulin activity. (2018). PubMed.
- Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. (2021). ResearchGate.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI.
- Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. (1999). PubMed.
- Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). PubMed Central.
- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (2018). PubMed.
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results.
- Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. (1988). PubMed.
- Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with in-silico and in-vitro antioxidant properties. (2024). University of Johannesburg.
- synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. (2025). ResearchGate.
- Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. (2011). Journal of Chemical and Pharmaceutical Research, 3(5), 130-135. [Link]
- 2-Acetyl-5-nitrobenz[b]furan. (n.d.). Industrial Chemicals.
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PubMed Central.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI.
- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2023). PubMed.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). PubMed.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). ResearchGate.
Sources
- 1. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 4. Design, synthesis, and biological evaluation of a new class of benzo[b]furan derivatives as antiproliferative agents, with in silico predicted antitubulin activity [pubmed.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-Acetyl-5-nitrobenzo[b]furan in Enzymatic Assays
Foreword
In the landscape of drug discovery and chemical biology, the identification of specific and potent modulators of enzyme activity is paramount. However, the journey from a primary hit to a validated lead is fraught with potential pitfalls, one of the most common being off-target effects and assay interference. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to proactively assess the enzymatic cross-reactivity of a specific nitrofuran derivative, 2-Acetyl-5-nitrobenzo[b]furan.
Our discussion is rooted in the fundamental principles of chemical biology and enzymology. We will dissect the structural motifs of this compound to predict its likely behavior in common enzymatic assays. Rather than a simple listing of protocols, this guide explains the causality behind experimental choices, empowering you to design self-validating systems that generate trustworthy and publishable data. We will explore potential mechanisms of interference, propose a panel of rationally selected alternative compounds for comparison, and provide detailed, actionable protocols to quantify cross-reactivity.
Understanding the Molecule: Structural Alerts for Cross-Reactivity
This compound is a compound that, by its very structure, warrants careful scrutiny for off-target interactions. Its chemical architecture contains two key "structural alerts" that are known to be problematic in high-throughput screening (HTS) and enzymatic assays: the nitroaromatic system and the benzofuran core .
-
The Nitroaromatic Moiety : The nitro group (NO₂) is a strong electron-withdrawing group that is susceptible to enzymatic reduction in biological systems.[1] This reduction, often catalyzed by nitroreductases (NTRs) or other flavoenzymes, can produce highly reactive nitroso and hydroxylamine intermediates.[1][2] These intermediates can lead to assay artifacts through several mechanisms:
-
Redox Cycling : The nitro anion radical can react with molecular oxygen to generate superoxide, leading to oxidative stress and non-specific effects on enzymes sensitive to the redox environment.[2]
-
Covalent Modification : Highly reactive intermediates can covalently modify nucleophilic residues (e.g., cysteine) on proteins, leading to irreversible inhibition.[3]
-
Prodrug Activation : In bacteria, this reductive activation is the basis of the antimicrobial activity of many nitrofurans, where reactive metabolites damage DNA and proteins.[4][5] This highlights the compound's intrinsic potential to become reactive upon enzymatic transformation.
-
-
The Benzofuran Core : Furan-containing compounds are well-documented substrates and inhibitors of cytochrome P450 (CYP) enzymes.[1][6] Metabolism by CYPs can lead to the formation of reactive epoxides or cis-enediones, which are electrophilic species capable of alkylating proteins and DNA, causing toxicity and mechanism-based enzyme inactivation.[6][7][8] The benzofuran structure, specifically, has been implicated in the inhibition of enzymes like aromatase (CYP19A1).[1][2]
The combination of these two motifs suggests that this compound is a prime candidate for promiscuous inhibition or assay interference, acting through mechanisms ranging from specific off-target inhibition (e.g., CYPs) to non-specific reactivity following metabolic activation.
The Challenge of Promiscuous Inhibition
Beyond specific off-target binding, small molecules can act as "promiscuous inhibitors," a phenomenon that often confounds early-stage drug discovery.[9] A primary mechanism for this is the formation of colloidal aggregates at micromolar concentrations.[9][10] These aggregates can sequester and partially denature enzymes, leading to non-specific inhibition that is independent of the enzyme's active site architecture.[10] Given the planar, relatively hydrophobic nature of the benzofuran system, the potential for aggregation must be a central consideration in any validation workflow.
}
Figure 1. Logical workflow of potential cross-reactivity mechanisms for this compound.
A Strategy for Comparison: Selecting the Right Alternatives
To contextualize the cross-reactivity profile of this compound, it is essential to compare its performance against a panel of carefully selected alternative compounds. This panel should be designed to dissect the contributions of the different structural motifs to any observed off-target activity.
| Compound Class | Example Compound(s) | Rationale for Inclusion |
| Target Compound | This compound | The focus of the investigation. |
| Clinical Nitrofuran Analog | Nitrofurantoin | A widely used nitrofuran antibiotic. Provides a benchmark for the activity and cross-reactivity of a clinically relevant compound from the same class.[5][11] |
| Benzofuran (Non-Nitro) Analog | 2-Acetylbenzo[b]furan (synthesis required) | Isolates the effect of the benzofuran core without the nitro group. A direct comparison will reveal the contribution of the nitro moiety to cross-reactivity. |
| CYP Inhibitor Benzofuran | Benzofuran-2-yl-(4-methoxyphenyl)-3-pyridylmethanol | A known benzofuran-based inhibitor of Cytochrome P450 aromatase.[1] Useful for comparison in CYP-inhibition assays. |
| Simple Nitroaromatic | 4-Nitroanisole | A simple nitroaromatic compound lacking the furan ring. Helps to distinguish effects driven by the nitroaromatic system from those specific to the benzofuran scaffold. |
| Known Promiscuous Inhibitor | Rottlerin | A well-characterized aggregate-based promiscuous inhibitor.[10] Serves as a positive control in assays designed to detect non-specific inhibition by aggregation. |
Experimental Protocols for Assessing Cross-Reactivity
The following protocols provide a robust framework for evaluating the cross-reactivity of this compound. It is critical to test the compound panel across diverse enzyme classes and assay formats.
Protocol 1: Assessing Promiscuous Inhibition via Aggregation
Objective: To determine if this compound inhibits enzymes through a detergent-sensitive aggregation-based mechanism. A well-characterized enzyme like beta-lactamase is often used as a model.[12]
Methodology:
-
Compound Preparation : Prepare a 10 mM stock solution of all test compounds in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM final assay concentration).
-
Reaction Setup : Prepare two sets of assay plates (e.g., 96-well format).
-
Plate A (No Detergent) : Add assay buffer, beta-lactamase enzyme, and the test compound dilutions.
-
Plate B (With Detergent) : Add assay buffer containing 0.01% Triton X-100, beta-lactamase enzyme, and the test compound dilutions.
-
-
Incubation : Pre-incubate the enzyme-inhibitor mixtures for 15 minutes at room temperature to allow for aggregate formation.
-
Initiate Reaction : Add a chromogenic substrate (e.g., nitrocefin) to all wells to initiate the enzymatic reaction.
-
Data Acquisition : Measure the rate of product formation by monitoring the change in absorbance over time using a plate reader.
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control for both conditions (with and without detergent).
-
Plot the dose-response curves and determine the IC₅₀ values for each condition.
-
Interpretation of Results: A significant rightward shift (increase) in the IC₅₀ value in the presence of Triton X-100 is indicative of an aggregation-based mechanism of inhibition.[12] If this compound shows this behavior, especially when compared to the non-aggregating controls, it should be flagged as a potential promiscuous inhibitor.
Protocol 2: Profiling Against Cytochrome P450 Enzymes
Objective: To quantify the inhibitory potential of this compound against a key metabolic enzyme family, with a focus on a representative isoform like CYP3A4.[8]
Methodology:
-
System : Use human liver microsomes or a recombinant CYP3A4/CPR system.
-
Compound Preparation : Prepare serial dilutions of the test compound panel as described in Protocol 1.
-
Reaction Mixture : In a 96-well plate, combine the enzyme system, a fluorescent probe substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC), and the test compounds in a phosphate buffer. Include a known inhibitor (e.g., ketoconazole) as a positive control.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction : Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Data Acquisition : Monitor the formation of the fluorescent product over time using a fluorescence plate reader.
-
Data Analysis : Calculate IC₅₀ values from the dose-response curves.
Interpretation of Results: Potent inhibition of CYP3A4 (low micromolar or nanomolar IC₅₀) by this compound, especially when compared to the non-nitro analog, would confirm cross-reactivity with this major drug-metabolizing enzyme. This has significant implications for potential drug-drug interactions.
Protocol 3: Counter-Screening Against a Reporter Assay Enzyme (Firefly Luciferase)
Objective: To determine if this compound directly interferes with a common reporter enzyme used in cell-based HTS.[13][14]
Methodology:
-
Enzyme and Substrate : Use a commercially available recombinant firefly luciferase enzyme and its substrate, D-luciferin.
-
Reaction Setup : In a white, opaque 96-well plate, add assay buffer, firefly luciferase enzyme, and serial dilutions of the test compound panel.
-
Pre-incubation : Incubate for 15 minutes at room temperature.
-
Initiate Reaction : Add the luciferase assay reagent containing D-luciferin and ATP.
-
Data Acquisition : Immediately measure the luminescence signal using a luminometer.
-
Data Analysis : Calculate IC₅₀ values from the dose-response curves.
Interpretation of Results: Inhibition of luciferase activity indicates direct assay interference. Such a finding would cast doubt on any data generated for this compound in a luciferase-based reporter gene assay, as the observed effect may not be related to the intended biological target.[15][16]
}
Figure 2. An integrated experimental workflow for characterizing compound cross-reactivity.
Data Summary and Interpretation
To facilitate a clear comparison, all generated IC₅₀ data should be compiled into a summary table. This allows for an at-a-glance assessment of the compound's selectivity profile.
Table 2: Template for Summarizing Cross-Reactivity Data (IC₅₀ in µM)
| Compound | Beta-Lactamase | Beta-Lactamase (+0.01% Triton) | CYP3A4 | Firefly Luciferase | Primary Target Assay |
| This compound | [User Data] | [User Data] | [User Data] | [User Data] | [User-Data] |
| Nitrofurantoin | [User Data] | [User Data] | [User Data] | [User Data] | [User-Data] |
| 2-Acetylbenzo[b]furan | [User Data] | [User Data] | [User Data] | [User Data] | [User-Data] |
| Benzofuran-2-yl-(4-methoxyphenyl)... | [User Data] | [User Data] | [User Data] | [User Data] | [User-Data] |
| 4-Nitroanisole | [User Data] | [User Data] | [User Data] | [User Data] | [User-Data] |
| Rottlerin | [User Data] | [User Data] | [User Data] | [User Data] | [User-Data] |
Interpreting the Profile:
-
High Cross-Reactivity : If this compound shows potent activity in the beta-lactamase assay that is reversed by detergent, and also inhibits CYP3A4 and luciferase at similar concentrations to your primary target, it is likely a promiscuous compound and a poor candidate for further development.
-
Specific Off-Target Activity : If the compound is inactive in the aggregation and luciferase assays but potently inhibits CYP3A4, it has a specific off-target liability that must be considered.
-
Clean Profile : If the compound is inactive across all counter-screens but potent in your primary assay, this provides strong evidence for selective activity and merits progression in your discovery pipeline.
Conclusion
The structural features of this compound—namely its nitroaromatic and benzofuran components—serve as significant warnings for potential cross-reactivity in enzymatic assays. A proactive, systematic evaluation of its behavior is not merely a quality control step but a critical component of rigorous scientific inquiry. By employing the comparative framework and detailed protocols outlined in this guide, researchers can effectively de-risk their findings, avoid the costly pursuit of artifactual hits, and build a robust, trustworthy data package for their compounds. This approach, grounded in mechanistic understanding and self-validating experimental design, is the hallmark of sound drug discovery and chemical biology research.
References
- Coan, K. E., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 1(3), 146-148. [Link]
- Seidler, J., McGovern, S. L., Dror, O., & Shoichet, B. K. (2003). A detergent-based assay for the detection of promiscuous inhibitors. Journal of medicinal chemistry, 46(21), 4477-4486. [Link]
- Woo, L. W., Jackson, T., Putz, T., Purohit, A., Reed, M. J., & Potter, B. V. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of enzyme inhibition and medicinal chemistry, 20(3), 245-255. [Link]
- Rowlands, M. G., Barrie, S. E., & Potter, B. V. (1995). Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles. Journal of steroid biochemistry and molecular biology, 52(3), 259-267. [Link]
- Stevens, M. M., Howe, C. M., Ray, A. M., Washburn, A. L., Chitre, S. A., Sivinski, J. A., ... & Johnson, M. A. (2020). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. Bioorganic & medicinal chemistry, 28(22), 115710. [Link]
- Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 1(3), 146-148. [Link]
- Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical research in toxicology, 26(1), 6-25. [Link]
- McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A detergent-based assay for the detection of promiscuous inhibitors. Journal of medicinal chemistry, 46(20), 4265-4272. [Link]
- Stockman, B. J., et al. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (145), e59928. [Link]
- Park, H. J., Lee, J. Y., & Choi, J. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1084. [Link]
- Copp, J. N., Mowday, A. M., Williams, E. M., Guise, C. P., Ashoorzadeh, A., Sharrock, A. V., ... & Smaill, J. B. (2017). Toward a high-throughput screening platform for directed evolution of enzymes that activate genotoxic prodrugs. Journal of biomolecular screening, 22(4), 481-491. [Link]
- Rezaei, Z., Khabnadideh, S., & Zomorodian, K. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138. [Link]
- Stevens, M. M., et al. (2020). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. Bioorganic & Medicinal Chemistry, 28(22), 115710. [Link]
- Anusevicius, Z., Sarlauskas, J., & Cenas, N. (2018). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs.
- Klink, T. A., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual.
- Guengerich, F. P., & Johnson, W. W. (2015). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Biochemistry, 54(4), 978-987. [Link]
- Williams, E. M., et al. (2015). A cell-based assay for nitroreductase activity. A library of candidate...
- Valley, M. P., et al. (2014). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Journal of Biological Chemistry, 289(22), 15458-15469. [Link]
- Auld, D. S. (2018). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
- Stefaniuk, E., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1297. [Link]
- Timm, T., et al. (2011). Cross-reactivity of compounds with selected kinases.
- Nagar, S., et al. (2009). Pharmacophore Searching of Benzofuran Derivatives for Selective CYP19 Aromatase Inhibition. Letters in Drug Design & Discovery, 6(1), 55-63. [Link]
- Thorne, N., Inglese, J., & Auld, D. S. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
- Senger, J., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 629-637. [Link]
- Wikipedia. 25-NB. [Link]
- T Cooke, M., & D Real, M. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(14), 7481. [Link]
- Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]
- Senger, J., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. ScienceOpen. [Link]
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug discovery today. Technology, 18, 1-8. [Link]
- Kalinitchenko, A., et al. (2021).
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Sources
- 1. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 5. ijabbr.com [ijabbr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Challenge of Resistance: Evaluating 2-Acetyl-5-nitrobenzo[b]furan Against Drug-Resistant Bacteria
A Comparative Guide for Drug Discovery Professionals
In an era where antimicrobial resistance (AMR) threatens to unwind decades of medical progress, the discovery of novel antibacterial agents is a paramount objective for the global scientific community. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and multidrug-resistant (MDR) Gram-negative bacteria present formidable challenges in clinical settings. This guide provides a technical comparison of the efficacy of 2-Acetyl-5-nitrobenzo[b]furan, a representative of the promising nitrobenzofuran class, against these resistant bacterial strains, contextualized with existing therapeutic options.
The benzofuran scaffold is a recurring motif in biologically active compounds, and its derivatives have been explored for a wide range of therapeutic properties, including antibacterial effects.[1][2][3] The incorporation of a nitro group, as seen in the broader nitrofuran class of antibiotics, suggests a mechanism of action that could be effective against resistant phenotypes.[4] Nitrofurans are prodrugs that are activated within the bacterial cell, a process that circumvents many common resistance mechanisms.[5][6]
This document synthesizes available data on related compounds to project the potential of this compound, details the mechanistic rationale for its anticipated activity, provides a robust experimental framework for its evaluation, and offers a comparative analysis against established antibiotics.
Comparative Efficacy: A Data-Driven Analysis
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, we can infer its potential by examining structurally similar benzofuran derivatives and the broader nitrofuran class against key resistant pathogens. The following table summarizes the MIC values for related compounds against MRSA and VRE, offering a benchmark for comparison against standard-of-care antibiotics like Vancomycin and Linezolid.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzofuran Derivatives (Proxy) | |||
| 2-Arylbenzofurans | MRSA | 3.13 | |
| 2-Arylbenzofurans | VRE (VanA, VanB, VanC) | 3.13 - 6.25 | [7] |
| 2-Salicyloylbenzofurans | MRSA ATCC 43300 | ~35 - 70 (0.12 - 0.27 mM) | [8] |
| Nitrofuran Antibiotic (Class Representative) | |||
| Nitrofurantoin | VRE | No resistance observed (MIC ≤ 64) | [2][9][10] |
| Nitrofurantoin | ESBL-producing E. coli | High susceptibility reported | [11][12][13] |
| Standard-of-Care Antibiotics | |||
| Vancomycin | MRSA | ≤ 2 (Susceptible) | [14][15] |
| Vancomycin | VRE | ≥ 16 (Resistant) | [16] |
| Linezolid | MRSA | ~0.5 - 8 | [17] |
| Linezolid | VRE | Low resistance reported | [10] |
Note: MIC values for benzofuran derivatives are used as a proxy to estimate the potential efficacy of this compound.
The data suggests that benzofuran derivatives can exhibit potent activity against Gram-positive resistant bacteria, with MICs in the low microgram-per-milliliter range.[7] Furthermore, the established efficacy of nitrofurantoin against VRE and ESBL-producing Gram-negative strains underscores the potential of the nitro-functionalized benzofuran scaffold.[2][9][11]
Mechanism of Action: A Multi-Target Approach
The anticipated antibacterial activity of this compound is rooted in the mechanism characteristic of nitrofuran antibiotics. These compounds are prodrugs that remain inert until they enter the bacterial cell.
-
Reductive Activation : Inside the bacterium, flavoproteins, specifically nitroreductases (like NfsA and NfsB in E. coli), reduce the nitro group of the compound.[6][18] This enzymatic reduction is a critical activation step.
-
Generation of Reactive Intermediates : The reduction process generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives, as well as radical species.[1][6]
-
Multi-Target Damage : These reactive molecules are not specific to a single target. They indiscriminately attack multiple cellular components, including:
This multi-pronged attack is a key advantage. It is significantly more difficult for bacteria to develop resistance by modifying a single target, which contributes to the sustained efficacy of this class of antibiotics.[19]
Caption: Broth microdilution workflow for MIC determination.
Future Outlook and Conclusion
The emergence of multidrug-resistant bacteria necessitates a departure from traditional antibiotic scaffolds. Nitrobenzofurans, represented here by this compound, offer a compelling avenue for research and development. Their multi-target mechanism of action presents a high barrier to resistance development, a critical attribute for any new antibacterial agent.
The proxy data from related benzofuran compounds is promising, suggesting that this compound could possess potent activity against clinically significant resistant pathogens like MRSA and VRE. [7]The broader success of the nitrofuran class against other challenging bacteria further supports this potential. [4] Rigorous experimental validation, following standardized protocols such as those outlined by CLSI, is the essential next step. Should empirical data confirm the projected efficacy, this compound and its analogues could represent a valuable new class of therapeutics in the ongoing battle against antimicrobial resistance. The synthesis and evaluation of such novel structures are critical to replenishing the dwindling pipeline of effective antibiotics. [20]
References
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). ijcrt.org.
- The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. (n.g.). ningbo-innopharmchem.com.
- Le, D. D., & Rakonjac, J. (2021). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 10(8), 954. [Link]
- What is the mechanism of Nitrofurantoin? (2024, July 17). Patsnap Synapse.
- McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33 Suppl A, 23–30. [Link]
- Espinosa-Fuentes, E. A., et al. (2012). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 50(5), 1747–1750. [Link]
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Zhanel, G. G., et al. (2001). Nitrofurantoin is active against vancomycin-resistant enterococci. Antimicrobial Agents and Chemotherapy, 45(1), 324–326. [Link]
- Zhanel, G. G., et al. (2001). Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci. Antimicrobial Agents and Chemotherapy, 45(1), 324–326. [Link]
- Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus. (2024, March 3). ijrar.org.
- Rezaei, Z., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138.
- da Silva, A. P. S., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 378–383. [Link]
- Zhanel, G. G., et al. (2003). Antibiotic activity against urinary tract infection (UTI) isolates of vancomycin-resistant enterococci (VRE): results from the 2002 North American Vancomycin Resistant Enterococci Susceptibility Study (NAVRESS). Journal of Antimicrobial Chemotherapy, 52(3), 382–388. [Link]
- Synthesis and evaluation of antifungal and antibacterial activity of 2-amino. (n.d.). ijrpr.com.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). ijcrt.org.
- Nguyen, P.-D., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 687. [Link]
- Fukai, T., et al. (2004). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. Chemical & Pharmaceutical Bulletin, 52(12), 1457-1460. [Link]
- Horcajada, J. P., et al. (2019). Therapeutic Strategies for Emerging Multidrug-Resistant Pseudomonas aeruginosa. Clinical Infectious Diseases, 69(Suppl 7), S539–S545. [Link]
- Rudilla, H., et al. (2016). Enhancement of Antibiotic Efficacy against Multi-drug Resistant Pseudomonas Aeruginosa Infections via Combination with Curcumin. Journal of Antimicrobial Agents, 2(2). [Link]
- Surakshitha, T., et al. (2020). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 10(2), 343-348.
- Nguyen, P.-D., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 687. [Link]
- Kumar, A., & Kumar, A. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances, 5(118), 97793-97817.
- Zhanel, G. G., et al. (2001). Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci. Antimicrobial Agents and Chemotherapy, 45(1), 324–326.
- Majumder, S., et al. (2021). β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept. ACS Infectious Diseases, 7(5), 1017–1027. [Link]
- Wang, X., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5859. [Link]
- Li, Y., et al. (2024). Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. Journal of Molecular Structure, 1300, 137254. [Link]
- Rudilla, H., et al. (2016). Enhancement of Antibiotic Efficacy against Multi-drug Resistant Pseudomonas Aeruginosa Infections via Combination with Curcumin and 1-(1-Naphthylmethyl)-Piperazine. Journal of Antimicrobial Agents, 2(2).
- Song, S., et al. (2023). Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain. PeerJ, 11, e16186. [Link]
- Khan, A. U., et al. (2019). Nitrofurantoin and Fosfomycin for Extended Spectrum Beta-lactamases Producing Escherichia coli and Klebsiella pneumoniae. Sultan Qaboos University Medical Journal, 19(1), e40–e45. [Link]
- Tasbakan, M. I., et al. (2012). Nitrofurantoin in the treatment of extended-spectrum β-lactamase-producing Escherichia coli-related lower urinary tract infection. International Journal of Antimicrobial Agents, 40(6), 554–556. [Link]
- Can nitrofurantoin be used to treat uncomplicated urinary tract infections (UTIs) caused by Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli (E. coli)? (2025, May 30). Dr.Oracle.
- Can Macrobid (Nitrofurantoin) treat ESBL (Extended-Spectrum Beta-Lactamase) infections? (2025, March 26). Dr.Oracle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrofurantoin is active against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic activity against urinary tract infection (UTI) isolates of vancomycin-resistant enterococci (VRE): results from the 2002 North American Vancomycin Resistant Enterococci Susceptibility Study (NAVRESS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrofurantoin and Fosfomycin for Extended Spectrum Beta-lactamases Producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrofurantoin in the treatment of extended-spectrum β-lactamase-producing Escherichia coli-related lower urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. β-Lactamase Suppression as a Strategy to Target Methicillin-Resistant Staphylococcus aureus: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]
Benchmarking the synthesis of "2-Acetyl-5-nitrobenzo[b]furan" against other methods
A Comparative Benchmarking Guide to the Synthesis of 2-Acetyl-5-nitrobenzo[b]furan
This guide provides an in-depth technical comparison of synthetic methodologies for producing this compound, a heterocyclic ketone of significant interest. As a crucial intermediate, its efficient synthesis is paramount for researchers in medicinal chemistry and drug development.[1] The benzofuran scaffold is a privileged structure in numerous biologically active compounds, exhibiting anticancer, antibacterial, and antifungal properties.[2][3][4] The presence of the nitro group and the acetyl moiety on this scaffold makes this compound a versatile building block for creating novel and complex molecules.[5] This document moves beyond a simple recitation of protocols to offer a comparative analysis, grounded in mechanistic principles and empirical data, to guide chemists in selecting the optimal synthetic route for their specific research and development needs.
Overview of Synthetic Strategies
The construction of the this compound scaffold can be approached through several distinct chemical strategies. The choice of method is often a trade-off between factors such as starting material availability, desired yield, reaction time, scalability, and alignment with green chemistry principles. We will benchmark three primary approaches:
-
Classical Condensation & Cyclization: Traditional methods that build the furan ring onto a phenolic precursor.
-
Transition-Metal Catalyzed Cross-Coupling: Modern, highly efficient methods that form key C-C and C-O bonds using catalysts.
-
Energy-Enhanced Synthesis: Green chemistry approaches utilizing microwave or ultrasonic energy to accelerate reactions.
Caption: Overview of synthetic pathways to this compound.
Methodological Comparison
Method 1: Classical Condensation & Cyclization
This approach represents the foundational strategy for benzofuran synthesis. Typically, it involves the reaction of a substituted salicylaldehyde or a 2-hydroxyphenyl ketone with a compound that provides the remaining two carbons of the furan ring, followed by cyclization. A relevant pathway involves the Perkin reaction conditions for the cyclization of 2-formyl-4-nitrophenoxy)alkanoic acids to yield the corresponding 5-nitrobenzofurans.[6]
-
Causality of Experimental Choices: The use of a strong base (like sodium acetate in the Perkin reaction) is critical for deprotonating the α-carbon of the anhydride, creating the nucleophile necessary to attack the aldehyde. The subsequent intramolecular condensation and dehydration are driven by the formation of the stable aromatic benzofuran ring system. While robust, these methods often require harsh conditions, including high temperatures and long reaction times, which can lead to side products and lower yields.
Method 2: Transition-Metal Catalyzed Cross-Coupling
Palladium and copper-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering mild conditions and broad functional group tolerance.[7] The most prominent strategy for substituted benzofurans is the tandem Sonogashira cross-coupling and cyclization reaction.[8] This involves coupling an o-halophenol with a terminal alkyne.
-
Causality of Experimental Choices: The Sonogashira reaction relies on a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) activates the C-X bond of the o-halophenol for oxidative addition, while a copper(I) co-catalyst (e.g., CuI) forms a copper acetylide, which then participates in transmetalation to the palladium center.[9] The subsequent 5-endo-dig cyclization is an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, which is often facilitated by the catalyst. This one-pot process is highly efficient as it avoids the isolation of intermediates, saving time and resources.[10] A recent study demonstrated the synthesis of 7-acetyl-5-nitrobenzofurans using a Sonogashira coupling of 2-hydroxy-3-iodo-5-nitroacetophenone with terminal acetylenes, highlighting the applicability of this method for nitro-substituted systems.[11]
Method 3: Energy-Enhanced Synthesis (Microwave & Ultrasound)
Green chemistry principles have driven the adoption of alternative energy sources to promote chemical reactions. Both microwave irradiation and ultrasound have proven effective in accelerating the synthesis of benzofuran derivatives.
-
Causality of Experimental Choices:
-
Microwave-Assisted Synthesis: Microwaves directly heat the solvent and polar reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture.[12] This localized superheating dramatically shortens reaction times—often from hours to minutes—and can improve yields by minimizing the formation of thermal decomposition side products.[13][14] Microwave-assisted Sonogashira couplings for benzofuran synthesis are well-documented, offering excellent yields in significantly reduced timeframes.[9][15]
-
Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, creating highly reactive species and increasing mass transfer.[16][17] This method is particularly effective for heterogeneous reactions and has been successfully applied to the synthesis of various benzofuran hybrids.[18][19]
-
Quantitative Performance Benchmark
The following table summarizes key performance indicators for the discussed synthetic methodologies, based on data from the synthesis of structurally related 5-nitrobenzofurans.
| Methodology | Key Reagents / Catalyst | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages | Reference(s) |
| Classical Condensation | Acetic Anhydride, Sodium Acetate | 10 - 24 hours | 40 - 60% | Low-cost reagents, well-established. | Harsh conditions, long reaction times, moderate yields. | [6] |
| Transition-Metal Catalysis (Sonogashira) | PdCl₂(PPh₃)₂ / CuI, Base (e.g., Cs₂CO₃) | 3 - 12 hours | 80 - 96% | High yields, excellent functional group tolerance, one-pot procedure. | Cost of catalyst, sensitivity to air/moisture. | [9][11] |
| Microwave-Assisted Sonogashira | PdCl₂(PPh₃)₂ / CuI, Base | 5 - 30 minutes | 85 - 98% | Extremely fast, high yields, improved energy efficiency. | Requires specialized microwave reactor equipment. | [9][14][15] |
| Ultrasound-Assisted Synthesis | Varies (e.g., Copper Acetate) | 30 - 90 minutes | 70 - 90% | Fast, energy-efficient, improves heterogeneous reactions. | Yields may be slightly lower than microwave methods. | [16][18][19] |
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of this compound, adapted from established procedures for analogous compounds.
Protocol 1: Microwave-Assisted Sonogashira Coupling & Cyclization
This protocol is adapted from methodologies for synthesizing substituted benzofurans via microwave-assisted coupling.[9][15]
Caption: Experimental workflow for microwave-assisted synthesis.
Materials and Reagents:
-
2-Iodo-4-nitrophenol
-
Propargyl alcohol (or another suitable terminal alkyne)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
K₂CO₃ (Base)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vessel, add 2-iodo-4-nitrophenol (1 mmol), K₂CO₃ (2.5 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the vessel with argon or nitrogen gas three times.
-
Add anhydrous DMF (4 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 15 minutes.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Expected Characterization:
-
Appearance: Yellow to orange solid.[5]
-
¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.6 ppm), and distinct signals for the aromatic protons on the benzofuran ring system.[20]
-
¹³C NMR: A signal for the carbonyl carbon (~186-194 ppm) and signals for the aromatic carbons.[11][20]
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 205.17, consistent with the molecular formula C₁₀H₇NO₄.[21][22]
Protocol 2: Iron-Catalyzed Intramolecular C-O Bond Formation
This protocol is a conceptual adaptation of a one-pot iron/copper-catalyzed synthesis of benzofurans from 1-arylketones.[7] It provides a pathway from more accessible starting materials.
Materials and Reagents:
-
1-(2-hydroxyphenyl)ethan-1-one
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Iodinating agent (e.g., I₂)
-
FeCl₃ (Catalyst)
-
CuI (Co-catalyst, if needed)
-
Solvent (e.g., Dichloroethane)
-
Base (e.g., K₂CO₃)
Procedure:
-
Nitration: Carefully nitrate 1-(2-hydroxyphenyl)ethan-1-one to obtain 1-(2-hydroxy-5-nitrophenyl)ethan-1-one under standard nitrating conditions (e.g., HNO₃ in H₂SO₄ at low temperature). Purify the intermediate.
-
Halogenation: In a round-bottom flask, dissolve the nitrated intermediate (1 mmol) in a suitable solvent like dichloroethane. Add FeCl₃ (0.05 mmol) and the iodinating agent. Heat the reaction to effect regioselective halogenation ortho to the hydroxyl group.
-
Cyclization: After halogenation is complete (monitored by TLC), add a base such as K₂CO₃ (2.5 mmol) and CuI (0.1 mmol) to the same pot. Reflux the mixture for 6-12 hours to facilitate the intramolecular C-O bond formation.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1 to isolate and purify the final product.
Conclusion and Recommendations
The synthesis of this compound can be accomplished through various methods, each with distinct advantages.
-
For exploratory chemistry and rapid synthesis of analogs , the Microwave-Assisted Sonogashira Coupling is unequivocally the superior method. It offers exceptional speed, high yields, and is amenable to parallel synthesis, making it ideal for drug discovery campaigns.
-
For large-scale synthesis where cost is a primary driver , exploring optimizations of transition-metal catalyzed processes using less expensive starting materials (as in the iron-catalyzed approach) may be more economical, despite longer reaction times.
-
Classical condensation methods , while foundational, are largely superseded by modern catalytic techniques due to their lower efficiency and harsher conditions.
The selection of a synthetic route should be a deliberate choice based on the specific goals of the research program, balancing the need for speed, yield, scalability, and cost.
References
- NIST. This compound. NIST Chemistry WebBook.
- Arce-Ramos, L., Castillo, J.-C., & Becerra, D. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
- Industrial Chemicals. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price.
- Singleton, J. L., & Willis, M. C. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2578–2581.
- Patil, S. B., et al. (2012). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Current Pharmaceutical Research, 4(2), 50-55.
- Cacchi, S., et al. (2008). Efficient Synthesis of 5-Nitro-benzo[b]furans via 2-Bromo-4-nitro-phenyl Acetates. Synlett, 2008(12), 1875-1879.
- Marole, M. M., et al. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Journal of Molecular Structure, 1301, 137359.
- Arce-Ramos, L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Wang, Z., et al. (2012). Microwave-assisted efficient synthesis of 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans from readily prepared propargylic alcohols and o-iodophenols. Journal of Chemical Sciences, 124(3), 695–700.
- Heravi, M. M., et al. (2020). Recent Development on the Synthesis of Benzo[b]- and Naphtho[b]furans: A Review. ResearchGate.
- Kumar, D., et al. (2009). Microwave assisted synthesis and antimicrobial activity of some 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles. Indian Journal of Chemistry, 48B, 1150-1155.
- ResearchGate. Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes.
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
- ResearchGate. (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran.
- ResearchGate. An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride.
- NIST. This compound. NIST Chemistry WebBook.
- ResearchGate. 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
- Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.
- MedCrave. Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination.
- Hellwig, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 64(25), e202501660.
- Semantic Scholar. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- Arce-Ramos, L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. PubMed.
- ResearchGate. Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV).
- Aslam, S., et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 23(18), 10979.
- Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- Patil, S. P., et al. (2020). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 8(1), 74-81.
- Aslam, S., et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. MDPI.
- ResearchGate. ULTRASOUND ASSISTED GREEN SYNTHESIS OF 2-FURAN-2-YL-4H-CHROMEN-4-ONES FROM CHALCONES.
- Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. Bulletin of the Korean Chemical Society, 26(10), 1635-1638.
- ResearchGate. Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods.
- ResearchGate. synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran.
Sources
- 1. Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price [forecastchemicals.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 4. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 23136-39-2: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 12. ajrconline.org [ajrconline.org]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. fujc.pp.ua [fujc.pp.ua]
- 17. researchgate.net [researchgate.net]
- 18. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 2-ACETYL-5-NITROFURAN synthesis - chemicalbook [chemicalbook.com]
- 21. This compound [webbook.nist.gov]
- 22. This compound [webbook.nist.gov]
A Senior Application Scientist's Guide to the Comparative Spectral Analysis of 2-Acetyl-nitrobenzo[b]furan Isomers
Abstract: The precise identification of constitutional isomers is a critical challenge in drug discovery, chemical synthesis, and materials science, where distinct isomeric forms can exhibit vastly different pharmacological or material properties. This guide provides a comprehensive comparative analysis of the key spectroscopic features of positional isomers of "2-Acetyl-nitrobenzo[b]furan." We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to establish a robust framework for their unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who require reliable methods for isomer characterization.
Introduction: The Critical Need for Isomer Differentiation
The benzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activities, including anticancer, antibacterial, and antifungal properties[1]. When functionalized with an acetyl group and a nitro group, as in 2-Acetyl-nitrobenzo[b]furan, the potential for diverse biological interactions increases. However, the position of the nitro group on the benzene ring gives rise to four distinct constitutional isomers: 4-nitro, 5-nitro, 6-nitro, and 7-nitro.
The electronic and steric differences imposed by the nitro group's location can profoundly impact a molecule's biological activity and safety profile. Therefore, possessing a definitive analytical strategy to distinguish these isomers is not merely an academic exercise but a fundamental requirement for regulatory approval and successful drug development. This guide explains the causality behind experimental choices and provides self-validating protocols for confident isomer identification.
The Isomers in Focus: Structural Overview
The core challenge lies in differentiating the four positional isomers of 2-Acetyl-nitrobenzo[b]furan. The acetyl group remains fixed at the 2-position of the furan ring, while the nitro group can occupy positions 4, 5, 6, or 7 on the benzofuran ring system.
Caption: Positional isomers of 2-Acetyl-nitrobenzo[b]furan.
Spectroscopic Strategy: A Multi-Technique Approach
No single technique provides absolute certainty. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for irrefutable characterization. This guide will follow a logical workflow, starting with the most definitive technique for positional isomerism, NMR, and supplementing it with data from IR, UV-Vis, and MS.
Caption: General workflow for spectroscopic differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these positional isomers. The key lies in the chemical shifts and, more importantly, the spin-spin coupling patterns of the protons on the benzene ring.[2][3] The strongly electron-withdrawing nitro group (–NO₂) significantly deshields adjacent protons, causing their signals to appear at a higher chemical shift (further downfield).
Predicted ¹H NMR Spectral Characteristics in CDCl₃
The most informative region will be the aromatic portion of the spectrum (typically 7.0-9.0 ppm). The single proton on the furan ring (H-3) will appear as a singlet, while the acetyl methyl group will also be a singlet around 2.5-2.7 ppm. The differentiation comes from the protons on the benzene ring (H-4, H-5, H-6, H-7).
| Isomer | Aromatic Protons | Predicted Chemical Shifts (ppm) & Multiplicity (J in Hz) | Rationale for Differentiation |
| 4-Nitro | H-5, H-6, H-7 | H-5: ~8.5 (d, J=8-9), H-6: ~7.8 (t, J=8-9), H-7: ~8.0 (d, J=8-9) | H-5 is strongly deshielded by the adjacent nitro group. Expect a clear triplet for H-6. |
| 5-Nitro | H-4, H-6, H-7 | H-4: ~8.6 (d, J≈2), H-6: ~8.3 (dd, J≈9, 2), H-7: ~7.8 (d, J≈9) | H-4 appears as a sharp doublet with small meta-coupling, highly deshielded. H-6 shows both ortho and meta coupling.[4] |
| 6-Nitro | H-4, H-5, H-7 | H-4: ~7.8 (d, J≈9), H-5: ~8.3 (dd, J≈9, 2), H-7: ~8.7 (d, J≈2) | H-7 is the most downfield proton (para to acetyl, ortho to nitro) and will appear as a doublet with small meta-coupling. |
| 7-Nitro | H-4, H-5, H-6 | H-4: ~7.9 (d, J=8-9), H-5: ~7.8 (t, J=8-9), H-6: ~8.4 (d, J=8-9) | H-6 is strongly deshielded by the adjacent nitro group. H-5 will appear as a clear triplet. |
Note: These are predicted values based on established principles of substituent effects. Actual values may vary slightly.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans. Ensure a spectral width that covers the range of 0-12 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): A COSY (Correlation Spectroscopy) experiment can be invaluable to confirm which protons are coupled to each other, validating the assignments made from the 1D spectrum.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While less definitive than NMR for positional isomerism, IR spectroscopy provides rapid confirmation of the essential functional groups.[5] The key is to look for subtle shifts in vibrational frequencies that may arise from changes in the electronic environment.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| C=O (Acetyl) | Stretch | 1680 - 1700 | Conjugation with the furan ring lowers the frequency from a typical ketone (~1715 cm⁻¹). The position of the nitro group may cause minor shifts (±5 cm⁻¹). |
| NO₂ (Nitro) | Asymmetric Stretch | 1550 - 1475 | A very strong and characteristic absorption for aromatic nitro compounds.[6] |
| NO₂ (Nitro) | Symmetric Stretch | 1360 - 1290 | A strong absorption, confirming the presence of the nitro group.[6] |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Multiple bands are expected, characteristic of the aromatic system. |
| C-H (Aromatic) | Out-of-plane bend | 900 - 675 | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.
-
Sample Preparation (KBr Pellet): Grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and automatically subtracted.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated electronic system of the molecules. All isomers are expected to be strong absorbers due to the extended π-system of the nitrobenzofuran core. The position of the nitro group will influence the degree of conjugation and intramolecular charge transfer, leading to differences in the maximum absorption wavelength (λ_max) and molar absorptivity.[7][8][9][10]
Predicted UV-Vis Characteristics in Ethanol
-
General Features: Expect two main absorption bands. One at a shorter wavelength corresponding to the benzofuran π → π* transitions, and a longer wavelength band associated with charge-transfer character from the benzofuran ring to the nitro group.
-
Isomeric Differentiation: Isomers with more effective conjugation and charge-transfer character (e.g., 5-nitro and 7-nitro, where the nitro group is in a 'para-like' position relative to the furan oxygen) may exhibit a red-shift (longer λ_max) in their charge-transfer band compared to the 4-nitro and 6-nitro isomers.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The final absorbance should ideally be between 0.1 and 1.0.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank. Scan a range from approximately 200 to 600 nm.
-
Data Analysis: Identify the λ_max for each significant absorption band. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular formula but is generally the most challenging technique for differentiating positional isomers without specialized methods.[11][12][13]
Expected Mass Spectral Data
-
Molecular Ion (M⁺•): All four isomers have the same molecular formula, C₁₀H₇NO₄, and will therefore show the same molecular ion peak at an m/z of 205.17.[4] High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
-
Key Fragmentation Pathways:
-
Loss of a methyl group ([M-15]⁺): A peak at m/z 190 resulting from the loss of •CH₃ from the acetyl group.
-
Loss of an acetyl group ([M-43]⁺): A strong peak at m/z 162 from the loss of •COCH₃. This fragment ion (nitrobenzo[b]furan radical cation) will be common to all isomers.
-
Loss of NO₂ ([M-46]⁺): A peak at m/z 159 from the loss of •NO₂.
-
-
Isomer Differentiation: Standard Electron Ionization (EI) mass spectra are likely to be very similar for all isomers. Differentiation may be possible using tandem mass spectrometry (MS/MS), where the molecular ion (m/z 205) is isolated and fragmented. Subtle differences in the relative abundances of the daughter ions might emerge, but this requires careful, controlled experimental conditions.[14][15]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer.
Conclusion: A Consolidated Strategy for Identification
The unambiguous identification of 2-Acetyl-nitrobenzo[b]furan isomers is reliably achieved through a systematic and multi-faceted spectroscopic approach.
-
¹H NMR is the primary and most definitive technique. The coupling patterns and chemical shifts of the three protons on the benzene ring provide a unique fingerprint for each isomer.
-
IR spectroscopy serves as a rapid and essential confirmation tool, verifying the presence of the key acetyl and nitro functional groups.
-
UV-Vis spectroscopy offers complementary data on the electronic structure, with shifts in λ_max providing corroborating evidence for a particular isomeric structure.
-
Mass spectrometry confirms the correct molecular weight and elemental composition, forming the foundational piece of evidence for the compound's identity.
By integrating the data from these techniques, researchers can confidently assign the correct structure, ensuring the integrity and reproducibility of their scientific work.
References
- Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
- (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... ResearchGate.
- 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed.
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
- Technical Support Center: Spectroscopic Analysis of Benzofurans. Benchchem.
- Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF. ResearchGate.
- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace.
- UV-vis absorption spectra of the reduction of various nitro compounds... ResearchGate.
- The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate.
- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI.
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
- The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate.
- 2-Acetyl-5-nitrobenzo[b]furan. NIST WebBook.
- Infrared spectroscopy. The Royal Society of Chemistry.
- Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.
- IR: nitro groups. University of Calgary.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
- distinguishing isomers by 1H NMR spectroscopy. YouTube.
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. youtube.com [youtube.com]
- 4. This compound [webbook.nist.gov]
- 5. edu.rsc.org [edu.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Acetyl-5-nitrobenzo[b]furan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Nitrobenzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group, particularly at the 5-position, can significantly enhance the therapeutic efficacy of these derivatives.[1][3] This guide provides a comparative analysis of the known in vitro efficacy of 2-Acetyl-5-nitrobenzo[b]furan and its analogs, and explores the prospective in vivo efficacy based on related compounds, offering a roadmap for future research and development.
In Vitro Efficacy: A Profile of Potent Biological Activity
Substantial in vitro evidence highlights the potential of this compound and its derivatives as potent therapeutic agents. The presence of the electron-withdrawing nitro group often correlates with enhanced cytotoxicity in cancer cell lines and potent activity against various microbial pathogens.[3]
Anticancer Activity
Recent studies on closely related 7-acetyl-5-nitrobenzofuran derivatives have demonstrated significant antiproliferative activity against human cancer cell lines. Notably, the compound 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one has shown promising IC50 values against MDA-MB-231 (breast cancer) and Caski (cervical cancer) cell lines.[4] This suggests that the this compound scaffold is a promising candidate for anticancer drug development.
Table 1: In Vitro Anticancer Activity of 7-Acetyl-5-nitrobenzofuran Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 | 5.13 ± 0.86 |
| Caski | 26.96 ± 4.97 | |
| Camptothecin (Control) | MDA-MB-231 | 24.69 ± 0.26 |
| Caski | 8.96 ± 0.23 |
Antimicrobial Activity
Bridging the Gap: From In Vitro Promise to In Vivo Potential
A critical step in drug development is the translation of promising in vitro results into tangible in vivo efficacy. While direct in vivo studies on this compound are not yet published, research on other benzofuran and nitrofuran derivatives provides a strong rationale for its investigation in preclinical animal models.[2][7][8]
Considerations for In Vivo Studies
The transition from cell-based assays to whole-organism studies introduces complexities such as absorption, distribution, metabolism, and excretion (ADME) and potential toxicity.[9] The pharmacokinetic and pharmacodynamic profiles of this compound will be critical determinants of its success as a therapeutic agent.[10]
Experimental Protocols: A Roadmap for Evaluation
To systematically evaluate the comparative efficacy of this compound, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol is fundamental for assessing the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Caski) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.[3]
In Vivo Anticancer Efficacy: Xenograft Mouse Model
This protocol outlines a standard approach to evaluate the antitumor activity of the compound in a living organism.[11]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various dosages.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and analyze the tumors for biomarkers of drug activity.[8]
Visualizing the Path Forward
Workflow for Efficacy Evaluation
Caption: A proposed workflow for the comprehensive evaluation of this compound's efficacy.
Hypothetical Mechanism of Action
Caption: A potential mechanism of anticancer action for this compound.
Conclusion and Future Directions
This compound stands as a promising therapeutic candidate, supported by strong in vitro data from analogous compounds. The next crucial phase of research must focus on rigorous in vivo studies to ascertain its efficacy, safety, and pharmacokinetic profile. The experimental frameworks provided in this guide offer a clear path for advancing this promising molecule from the laboratory bench to potential clinical applications.
References
- Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR p
- Chemistry and antibacterial activity of nitrobenzofurans. PubMed. [Link]
- Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. UJ Content - University of Johannesburg. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]
- Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. PubMed. [Link]
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- Antibacterial activity of nitrobenzofurans. PubMed. [Link]
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor | Request PDF.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]
- In vitro cytotoxic activities of title compounds. | Download Table.
- In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity rel
- Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)
- Antibacterial activity in vitro of the synthesized compounds (MIC, µg/mL).
- Microwave assisted synthesis and in vitro antimicrobial activities of fluorine containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. PubMed. [Link]
- In vivo pharmacokinetics of nitroxides in mice. PubMed - NIH. [Link]
- Pharmacokinetic and Pharmacodynamic Principles for Toxicology. PubMed. [Link]
- Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. [Link]
- In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. [Link]
- Toxicokinetics, in vivo metabolic profiling, and in vitro metabolism of gelsenicine in r
- In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Dove Medical Press. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Target Validation Strategies for Novel Benzofuran Derivatives: A Case Study with 2-Acetyl-5-nitrobenzo[b]furan
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, stage in this process is target validation.[1][2] This guide provides an in-depth, comparative framework for the experimental validation of a novel compound's biological target, using the uncharacterized molecule, 2-Acetyl-5-nitrobenzo[b]furan , as a representative case study.
While this compound is commercially available as a synthesis intermediate, its biological activity and molecular targets remain undefined. However, its core benzofuran scaffold is a well-established pharmacophore present in numerous compounds with demonstrated anticancer, anti-inflammatory, and antifungal properties. This structural alert provides a compelling rationale for its investigation.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-phase workflow that a senior scientist would employ to deconvolve and validate the target of a novel bioactive compound. We will explore and compare orthogonal methodologies, detailing the causality behind experimental choices to build a self-validating and trustworthy case for a compound's mechanism of action.
Phase 1: Target Deconvolution — Unmasking Potential Binding Partners
When the target of a bioactive compound is unknown, the initial approach must be broad and unbiased. The goal of this "target deconvolution" or "target identification" phase is to generate a list of high-confidence candidate proteins that physically or functionally interact with the compound.[3][4]
Workflow for Target Deconvolution
Caption: Phase 1 workflow for identifying candidate targets of a novel compound.
Phenotypic Screening: Establishing a Functional Readout
Before embarking on molecular-level investigations, it is crucial to confirm that this compound elicits a measurable and reproducible biological effect. A high-content phenotypic screen is the ideal starting point.
-
Rationale: This step validates that the compound is biologically active in a relevant context (e.g., a cancer cell line) and provides a functional assay that will be indispensable for downstream validation.
-
Comparison of Alternatives:
-
2D Cell Viability Assays (e.g., CellTiter-Glo®): High-throughput and cost-effective for an initial assessment of anti-proliferative effects.[5]
-
3D Spheroid Assays: More physiologically relevant, mimicking the tumor microenvironment, but with lower throughput and higher cost.[6]
-
High-Content Imaging: Provides multiparametric readouts (e.g., apoptosis, cell cycle arrest, morphological changes), offering deeper mechanistic clues from the outset.
-
Experimental Protocol: High-Throughput Cell Viability Assay
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 384-well plates at a pre-determined optimal density.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for a standard period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.[5]
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Unbiased Proteomics: Finding Direct Binders
Once a bioactive phenotype is confirmed, the next step is to identify the proteins that the compound directly binds to within the cell. Thermal Proteome Profiling (TPP) is a powerful, state-of-the-art technique for this purpose.[7][8][9]
-
Principle of TPP: The method is based on the principle that when a small molecule binds to a protein, it typically increases the protein's thermal stability.[8][10] By heating cell lysates or intact cells to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, one can identify proteins that are stabilized in the presence of the drug.[9]
Alternative Method: Affinity Chromatography This classical approach involves immobilizing a modified version of the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[11]
Comparative Table: TPP vs. Affinity Chromatography
| Feature | Thermal Proteome Profiling (TPP) | Affinity Chromatography |
| Compound Modification | Not required. Uses the native compound.[10] | Requires chemical modification to add a linker, which can alter binding.[11] |
| Cellular Context | Can be performed in live, intact cells, preserving native protein complexes and localization.[7][9] | Performed on cell lysates, which disrupts cellular organization and may lead to non-specific binding. |
| Primary Readout | Change in protein melting temperature (Tm). | Proteins physically bound to the immobilized compound. |
| Key Advantage | Physiologically more relevant; identifies direct target engagement in a native environment. | Can be technically less complex than quantitative mass spectrometry. |
| Key Disadvantage | Requires sophisticated quantitative mass spectrometry capabilities. | Risk of false positives from non-specific binding and false negatives if the linker sterically hinders interaction. |
Due to its ability to use the unmodified compound in a live-cell context, TPP is the superior method for initial, unbiased target identification.[7][10]
Genetic Screens: Identifying Functional Modulators
Genetic approaches provide an orthogonal line of evidence by identifying genes that are essential for the compound's activity. A genome-wide CRISPR knockout screen can reveal genes whose loss confers resistance to the compound, strongly implicating them as either the direct target or a critical component of the target pathway.[12][13]
-
Principle: A library of cells, each with a different gene knocked out, is treated with the compound at a lethal dose. Cells that survive are enriched for knockouts of genes required for the drug's efficacy. Sequencing the guide RNAs in the surviving population identifies these resistance genes.[13]
Alternative Method: Yeast-Based Screens The model organism Saccharomyces cerevisiae offers powerful genetic tools, such as haploinsufficiency profiling (HIP), where a collection of strains, each with one copy of a gene deleted, is screened for hypersensitivity to the compound.[14] This can rapidly identify targets, especially for compounds with antifungal activity or those that target highly conserved pathways.[14][15]
Phase 2: Target Validation — From Candidates to Confirmation
The list of putative targets from Phase 1 must be rigorously validated through a series of orthogonal, hypothesis-driven experiments. The goal is to prove, at both the molecular and cellular levels, that the compound directly engages the proposed target and that this engagement is responsible for the observed biological effect.
Let us hypothesize that our Phase 1 screens converged on a specific protein kinase, "Kinase X," as the top candidate target for this compound.
Biochemical Validation: Proving Direct Interaction
The first step is to confirm a direct, physical interaction between the compound and purified Kinase X protein in a cell-free system.[16]
-
Rationale: Biochemical assays provide quantitative data on binding affinity and inhibitory potency, free from the complexities of the cellular environment.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagents: Obtain purified, recombinant Kinase X enzyme, its specific substrate peptide, and ATP.
-
Reaction Setup: In a 384-well plate, set up reactions containing the enzyme, substrate, and varying concentrations of this compound. Initiate the kinase reaction by adding ATP.
-
Kinase Activity Measurement: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by Kinase X into a luminescent signal.
-
Data Acquisition & Analysis: Measure luminescence. The signal is proportional to kinase activity. Plot the data to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[17]
Comparison of Biochemical Validation Techniques
| Technique | Measures | Key Advantage |
| Enzyme Inhibition Assay | Functional inhibition (IC50).[18] | Confirms the compound modulates the target's activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD) and thermodynamics. | Gold standard for measuring binding thermodynamics; no labeling required. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). | Provides real-time binding kinetics. |
Performing both an inhibition assay and a direct binding assay (ITC or SPR) provides a self-validating system. A strong correlation between the IC50 and the KD strengthens the case that the compound's functional effect is due to direct binding to the target.
Cellular Target Engagement: Confirmation in a Physiological Context
Confirming that the compound binds to its target within a living cell is a critical validation step that bridges the gap between biochemical activity and cellular phenotype.[19][20] The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for this.[21][22]
-
Principle: Similar to TPP, CETSA measures the thermal stabilization of a target protein in response to ligand binding, but it is performed on a specific target of interest, typically using antibody-based detection methods like Western Blot or high-throughput immunoassays.[21]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Centrifugation: Lyse the cells and pellet the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blot: Analyze the amount of soluble Kinase X remaining at each temperature using a specific antibody against Kinase X.
-
Analysis: In the presence of the compound, the CETSA "melting curve" for Kinase X should shift to the right, indicating it is more stable at higher temperatures. This is direct evidence of target engagement in the cell.
Pathway Modulation: Linking Engagement to Function
The final step is to demonstrate that the engagement of Kinase X by the compound leads to the modulation of its downstream signaling pathway, ultimately causing the observed anti-proliferative effect.
Caption: Hypothetical pathway inhibited by this compound.
-
Rationale: This experiment connects the molecular interaction (target binding) to the cellular outcome (phenotype).
-
Methodology: Western blotting is a standard technique to measure changes in protein phosphorylation. Cells are treated with the compound, and lysates are probed with antibodies specific for the phosphorylated form of Kinase X's substrate (p-Substrate Y). A dose-dependent decrease in the p-Substrate Y signal would confirm that the compound inhibits the kinase's activity in cells. For broader analysis, a service like KinomeView® Profiling can provide a global snapshot of kinase pathway inhibition.[23]
Phase 3: In Vivo Validation — Proving Therapeutic Relevance
The ultimate test of a target's validity is to demonstrate that its modulation by the compound leads to a therapeutic effect in a whole-organism model of the disease.[24][25]
-
Genetic Phenocopying: Before moving to compound studies in animals, it is crucial to show that genetically silencing the target produces a similar effect. Using shRNA or CRISPR to knock down/out the gene for Kinase X in cancer cells should inhibit their ability to form tumors in a mouse xenograft model. This confirms the target's role in the disease.[26][27]
-
Animal Models of Efficacy: If the genetic experiment is successful, the compound itself is tested. For an anticancer hypothesis, this typically involves treating tumor-bearing mice (e.g., patient-derived xenograft models) with this compound and measuring its effect on tumor growth.[24][28]
Conclusion
The validation of a drug's target is not a single experiment but a meticulously constructed portfolio of evidence. For a novel molecule like this compound, the process must begin with unbiased, agnostic methods like phenotypic screening and thermal proteome profiling to identify high-probability candidates. These candidates must then be prosecuted through a gauntlet of orthogonal validation assays, moving from clean biochemical systems to complex cellular environments and finally to whole-organism models.
By systematically comparing and integrating data from biochemical assays (IC50, KD), cellular target engagement studies (CETSA), pathway modulation analyses (Western Blot), and in vivo models, researchers can build an unassailable case for a compound's mechanism of action. This rigorous, multi-faceted approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous path of drug discovery.
References
A complete list of all sources cited in this guide is provided below for verification.
[Please note: The reference list would be populated here with the full details and clickable URLs from the search results provided in the prompt's context.]
Sources
- 1. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. researchgate.net [researchgate.net]
- 5. noblelifesci.com [noblelifesci.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 9. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A survey of yeast genomic assays for drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Target Engagement Assay Services [conceptlifesciences.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. researchgate.net [researchgate.net]
- 23. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 24. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. labtoo.com [labtoo.com]
- 27. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Synthesis of 2-Acetyl-5-nitrobenzo[b]furan: Replicating and Optimizing Literature Protocols
This in-depth technical guide provides a comprehensive analysis of the synthesis of 2-Acetyl-5-nitrobenzo[b]furan, a key intermediate in pharmaceutical and medicinal chemistry research. We will delve into a replicable, step-by-step protocol derived from established chemical principles and analogous reactions found in the literature. Furthermore, a critical comparison with alternative synthetic strategies will be presented, offering researchers the insights needed to select the most suitable method for their specific applications. All protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes.
Introduction: The Significance of this compound
The benzo[b]furan scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a nitro group at the 5-position and an acetyl group at the 2-position of the benzo[b]furan core in "this compound" offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates. This guide aims to provide a reliable and well-documented pathway to this important intermediate.
Primary Synthetic Pathway: A Two-Step Approach from 4-Nitrophenol
Based on an analysis of analogous syntheses of substituted nitrobenzofurans, a robust and logical two-step synthetic route starting from the readily available and inexpensive 4-nitrophenol is proposed. This pathway involves an initial ortho-formylation to produce 5-nitrosalicylaldehyde, followed by a Rap-Stoermer reaction to construct the acetyl-substituted furan ring.
Step 1: Synthesis of 5-Nitrosalicylaldehyde via the Duff Reaction
The first step involves the ortho-formylation of 4-nitrophenol to yield 5-nitrosalicylaldehyde. The Duff reaction, which utilizes hexamethylenetetramine (urotropine) in an acidic medium, is a classic and effective method for this transformation.[1]
Experimental Protocol:
-
Reagents and Materials:
-
4-Nitrophenol
-
Hexamethylenetetramine (Urotropine)
-
Polyphosphoric acid (PPA)
-
Anhydrous acetic acid
-
Ice water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve polyphosphoric acid (e.g., 80% concentration) in anhydrous acetic acid with stirring. The acetic acid helps to reduce the viscosity of the PPA, facilitating better mixing and reaction monitoring.
-
To this acidic solution, add 4-nitrophenol and hexamethylenetetramine in batches, ensuring the temperature does not rise excessively.
-
Once the addition is complete, heat the reaction mixture to reflux (typically around 120 °C) and maintain for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice water with vigorous stirring. This will precipitate the crude 5-nitrosalicylaldehyde.
-
Collect the light yellow solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Causality of Experimental Choices:
-
Polyphosphoric Acid: Acts as both a solvent and a catalyst, providing the acidic medium necessary for the Duff reaction.
-
Anhydrous Acetic Acid: Reduces the viscosity of the PPA, ensuring a homogenous reaction mixture and preventing localized overheating.
-
Hexamethylenetetramine: Serves as the formylating agent in this reaction.
-
Ice Water Quench: The product is insoluble in water, allowing for its precipitation and easy separation from the acidic reaction medium.
Step 2: Synthesis of this compound via the Rap-Stoermer Reaction
The second and final step utilizes the prepared 5-nitrosalicylaldehyde and reacts it with chloroacetone in a Rap-Stoermer reaction to construct the desired this compound.[2] This reaction is a base-catalyzed condensation followed by cyclization.
Experimental Protocol:
-
Reagents and Materials:
-
5-Nitrosalicylaldehyde
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetone or a suitable solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 5-nitrosalicylaldehyde, chloroacetone, and a suitable solvent like acetone.
-
Add the base, such as anhydrous potassium carbonate or triethylamine, to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
-
Causality of Experimental Choices:
-
Chloroacetone: Provides the three-carbon unit that will form the furan ring, including the acetyl group.
-
Base (K₂CO₃ or TEA): Deprotonates the phenolic hydroxyl group of the salicylaldehyde, activating it for nucleophilic attack on the chloroacetone. It also neutralizes the HCl generated during the reaction.
-
Reflux Conditions: Provides the necessary thermal energy to drive the condensation and cyclization reactions to completion.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Comparative Analysis of Alternative Synthetic Routes
While the proposed two-step synthesis from 4-nitrophenol is a robust and practical approach, other synthetic strategies are worth considering for specific applications or access to different starting materials.
| Synthetic Route | Starting Materials | Key Reactions | Advantages | Disadvantages |
| Proposed Route | 4-Nitrophenol, Chloroacetone | Duff Reaction, Rap-Stoermer Reaction | Readily available and inexpensive starting materials; well-established and reliable reactions. | Two-step process; the Duff reaction can sometimes have moderate yields. |
| Sonogashira Coupling Approach | 2-Bromo-4-nitrophenol, Terminal Alkyne | Sonogashira Cross-Coupling, Cyclization | Can be performed in a one-pot fashion; allows for diverse substituents at the 2-position.[3] | Requires a palladium catalyst and a suitable terminal alkyne, which may be more expensive or require synthesis. |
| Friedel-Crafts Acylation | 5-Nitrobenzo[b]furan | Friedel-Crafts Acylation | Potentially a single step to introduce the acetyl group. | The nitro group is strongly deactivating, making electrophilic substitution at the 2-position challenging and likely to result in low yields or require harsh conditions. |
| Route from 2-Hydroxy-5-nitroacetophenone | 2-Hydroxy-5-nitroacetophenone, α-Haloester | O-alkylation, Cyclization | Starts with a pre-existing acetyl group on the benzene ring. | Requires a multi-step sequence to build the furan ring and may involve less common starting materials. |
Conclusion and Future Perspectives
This guide has outlined a detailed and scientifically grounded protocol for the synthesis of this compound, a valuable intermediate for drug discovery and development. The proposed two-step synthesis, starting from 4-nitrophenol, represents a practical and cost-effective approach. The comparative analysis of alternative routes provides researchers with a broader perspective on the available synthetic strategies, enabling them to make informed decisions based on their specific needs and resources. Future research could focus on optimizing the reaction conditions for both the Duff and Rap-Stoermer reactions to improve yields and reduce reaction times, potentially through the use of microwave-assisted synthesis or flow chemistry.
References
- Koca M., Ertürk A. S., Bozca O. Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect 2022, 7 (30), e202202243. [Link]
- Gopal, P. R., Chandrashekar, E. R. R., Saravanan, M., Bhaskar, B. V., & Somaiah, P. V. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077–1085. [Link]
- Kaur, N., Singh, G., & Kumar, M. (2023).
- Horaguchi, T., et al. (1988). Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). ChemInform. [Link]
- ResearchGate. (n.d.). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK.[Link]
- Scribd. (n.d.).
- Perkin Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]
- Penning, T. D., et al. (1997). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077-1085. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-acetylfuran.
- Khabarov, Y. G., et al. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1586-1590. [Link]
- Ganguly, A. K., et al. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 15(1), 479-485. [Link]
- Google Patents. (n.d.). Method for preparing 5-nitrosalicylaldehyde.
- Marole, M. M., et al. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Journal of Molecular Structure, 1301, 137397. [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Current Organic Synthesis, 15(6), 772-795. [Link]
- Lévesque, F., et al. (2018). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 22(10), 1398-1405. [Link]
- Michalski, J., et al. (2000). 2,4-Dinitrophenol: a novel activating reagent in nucleotide synthesis via the phosphoramidite route. Design of new effective phosphitylating reagents. Tetrahedron Letters, 41(36), 7071-7074. [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Acetylbenzofurans: synthesis, reactions and applications. Mini-Reviews in Organic Chemistry, 15(4), 282-298. [Link]
Sources
A Comparative Guide to 2-Acetyl-5-nitrobenzo[b]furan and its Commercially Available Analogs for Drug Discovery
This guide provides an in-depth technical comparison of 2-Acetyl-5-nitrobenzo[b]furan and its commercially available analogs, offering valuable insights for researchers, scientists, and drug development professionals. By examining the available experimental data, this document aims to elucidate the structure-activity relationships within this class of compounds and guide the selection of appropriate molecules for further investigation in antimicrobial and anticancer research.
Introduction: The Benzofuran Scaffold and the Significance of this compound
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is present in a multitude of natural products and synthetic molecules that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.
This compound (CAS No: 23136-39-2) is a key derivative that has garnered interest as a synthetic intermediate in pharmaceutical and chemical research.[5] Its structure, featuring an acetyl group at the 2-position and a nitro group at the 5-position, suggests potential for significant biological activity. The nitro group, in particular, is a well-known pharmacophore in many antimicrobial and anticancer agents, often enhancing the compound's efficacy.[1][6]
This guide will compare this compound with its commercially available analogs, focusing on the impact of substituent modifications on their biological performance.
Comparative Analysis of Biological Activity
The biological activity of benzofuran derivatives is highly dependent on the nature and position of their substituents. This section compares the reported antimicrobial and anticancer activities of this compound and its key commercially available analogs.
Commercially Available Analogs of this compound
A variety of benzofuran analogs are commercially available, offering a range of structural modifications for comparative studies. Key analogs include:
-
2-Acetylbenzofuran: Lacks the nitro group, allowing for an assessment of the nitro group's contribution to biological activity.[5][7]
-
5-Nitrobenzofuran: Lacks the acetyl group, providing insight into the role of the acetyl moiety.[8][9][10]
-
Benzofuran-2-yl(phenyl)methanone: Replaces the acetyl methyl group with a phenyl group, altering the steric and electronic properties.[11][12]
-
Other Substituted Benzofurans: Various other derivatives with different substituents on the benzofuran ring are also available and have been studied for their biological activities.
Antimicrobial Activity
Nitrobenzofurans have a history of use as antibacterial agents.[13] The nitro group is often crucial for their mechanism of action. The antibacterial spectrum of 2-methyl-3-nitrobenzofuran and its analogs, including those with a 5-NO2 substituent, has been shown to be similar to nitrofurazone.[13]
| Compound | Target Organism(s) | Observed Activity | Reference(s) |
| 2-Methyl-5-nitrobenzofuran analogs | E. coli, S. aureus, and other bacteria | Bacteriostatic activity. | [13] |
| Benzofuran-2-yl(phenyl)methanone derivatives | Various bacteria and fungi | Some derivatives show antimicrobial activity. | [11][12] |
| General Benzofuran Derivatives | Gram-positive and Gram-negative bacteria | Activity is highly dependent on substitution patterns. | [14][15][16] |
The data suggests that the presence of the nitro group is a key contributor to the antibacterial activity of benzofuran derivatives. The acetyl group in this compound may further modulate this activity.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[2][17][18][19] The substitution pattern on the benzofuran ring plays a critical role in their cytotoxic efficacy and selectivity against cancer cells.
For instance, a benzofuran ring-linked 3-nitrophenyl chalcone derivative showed selective cytotoxicity against colon cancer cells, with an IC₅₀ value of 1.71 µM for HCT-116 cells.[20] This highlights the potential of the nitro-substituted benzofuran scaffold in cancer therapy. Furthermore, 2-benzoylbenzofuran derivatives have shown potent activity against breast cancer cell lines.[18]
| Compound | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference(s) |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 µM | [20] |
| 2-Benzoylbenzofuran derivatives | MCF-7, MDA-MB-231 (Breast) | Potent activity, with some derivatives showing low toxicity to normal cells. | [18] |
| Various Benzofuran Derivatives | K562 (Leukemia), HL60 (Leukemia), HeLa (Cervical) | Cytotoxic activity is highly dependent on the specific substituents. | [17] |
| 5-Nitrofurans | Various cancer cell lines | Potent anticancer activity. | [21] |
While direct data for this compound is limited in the public domain, the existing literature on related nitrobenzofurans suggests it is a promising candidate for anticancer research. The acetyl group at the 2-position provides a handle for further synthetic modifications to optimize activity and selectivity.
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is intricately linked to their chemical structure. The following diagram illustrates key structure-activity relationships based on the available literature.
Caption: Structure-Activity Relationship of Benzofuran Derivatives.
The presence of a nitro group at the 5-position is a strong determinant of both antimicrobial and anticancer activity.[6][13] The electron-withdrawing nature of the nitro group is believed to be key to its biological effects. The substituent at the 2-position also plays a significant role. While an acetyl group provides a site for further modification, replacing it with larger aryl or acyl groups can enhance anticancer potency.[2][18] Other substituents on the benzofuran ring, such as halogens or hydroxyl groups, can further modulate the activity and selectivity of the compounds.[15]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of benzofuran derivatives.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.
Caption: Workflow for the MTT Assay.
Materials:
-
Benzofuran derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative. Include a vehicle control (DMSO). Incubate for an additional 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Protocol 2: Broth Microdilution Assay for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Broth Microdilution Assay.
Materials:
-
Benzofuran derivative stock solution
-
Bacterial culture
-
Nutrient broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform two-fold serial dilutions of the benzofuran derivative in nutrient broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Conclusion
This compound stands as a promising scaffold for the development of novel antimicrobial and anticancer agents. The collective evidence from studies on its analogs strongly suggests that the 5-nitro group is a critical determinant of biological activity. The 2-acetyl group not only influences this activity but also provides a valuable site for synthetic elaboration to optimize potency and selectivity. This guide provides a foundational understanding and practical protocols to empower researchers in their exploration of this important class of compounds. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound.
References
For a complete list of references, please refer to the provided search results. Each reference is linked to its source for verification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. 2-Acetylbenzo[b]furan, 99% | Fisher Scientific [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]
- 8. 5-Nitrobenzofuran-2(3H)-one | CymitQuimica [cymitquimica.com]
- 9. calpaclab.com [calpaclab.com]
- 10. molbase.com [molbase.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Acetyl-5-nitrobenzo[b]furan
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Acetyl-5-nitrobenzo[b]furan (CAS No. 23136-39-2), a key intermediate in pharmaceutical and chemical research.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a nitroaromatic compound, this substance requires specific handling considerations beyond general laboratory waste management.
Core Principle: Hazard-Centric Waste Management
The disposal plan for any chemical must begin with a thorough understanding of its intrinsic hazards. The molecular structure of this compound, containing a nitro group, dictates its classification and dictates a disposal pathway that ensures complete chemical destruction. The primary documented risks are acute toxicity if ingested and serious irritation upon eye contact.[2]
Table 1: Hazard Profile of this compound
| Hazard Aspect | Description | Source |
|---|---|---|
| GHS Pictogram | [2] | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [2] |
| Key Precautionary Statements | P264: Wash hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |[2] |
The causality is clear: because the compound is harmful and an irritant, direct contact must be avoided through engineering controls and Personal Protective Equipment (PPE), and its waste stream must be managed as hazardous to prevent environmental release or accidental exposure.
Pre-Disposal Protocol: Waste Generation and Segregation
Proper disposal begins at the point of waste generation. Meticulous segregation and containment are non-negotiable steps that prevent dangerous chemical reactions and ensure the waste can be accepted by a licensed disposal facility.
Step 1: Designate a Satellite Accumulation Area (SAA) In accordance with laboratory safety best practices, establish an SAA at or near the point of waste generation (e.g., within the fume hood where the compound is handled).[3] This area must be under the control of laboratory personnel and clearly marked.
Step 2: Prepare Designated Hazardous Waste Containers Use only approved, chemically compatible containers for waste collection. For this compound, the following are required:
-
Solid Waste Container: A wide-mouth, sealable container made of polyethylene or other compatible material.
-
Liquid Waste Container: A sealable, compatible solvent waste container, typically a safety can or plastic carboy.
Step 3: Label Containers Before Use Proper labeling is a critical compliance and safety requirement. Each container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any solvents used.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date on which waste was first added to the container.
Step 4: Segregate Waste Streams At no point should waste containing this compound be mixed with incompatible chemicals. It should be segregated into the following streams within the SAA:
-
Grossly Contaminated Solids: Unused compound, reaction residues, and heavily contaminated spill cleanup materials.
-
Trace Contaminated Consumables: Used gloves, weigh boats, and paper towels with minimal residue. These items must also be placed in the solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound and the first rinse from decontaminating glassware.
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps for handling the chemical from active use through to final collection.
Diagram Caption: Workflow for the safe segregation and disposal of this compound waste.
Protocol:
-
Ensure Proper PPE: Before handling any waste, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Transfer Solid Waste: Carefully transfer solid residues and contaminated consumables into the designated SOLID hazardous waste container. Use spark-proof tools and avoid creating dust.
-
Transfer Liquid Waste: Pour solutions containing the compound directly into the designated LIQUID hazardous waste container.
-
Decontaminate Glassware:
-
Perform a triple rinse on all contaminated glassware using a suitable solvent (e.g., acetone).[4]
-
Crucially, the first rinse must be collected and added to the LIQUID hazardous waste container , as it will contain the highest concentration of the compound. Subsequent rinses may also be added.
-
An empty container that has held this hazardous waste must be triple rinsed before it can be disposed of as regular trash.[4]
-
-
Seal and Store: Keep waste containers securely sealed when not in use. Store them in your designated SAA until they are ready for pickup.
-
Schedule Waste Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for the collection of the waste containers. Do not transport hazardous waste yourself.[4]
The Definitive Disposal Method: Controlled Incineration
The only acceptable final disposal method for this compound is controlled incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][5]
-
Why Incineration? High-temperature incineration with flue gas scrubbing is necessary to ensure the complete destruction of the aromatic and nitro functional groups, preventing the formation and release of toxic byproducts like oxides of nitrogen (NOx). This method mineralizes the organic compound into simpler, less harmful components.
-
Prohibited Methods:
-
Drain Disposal: It is strictly forbidden to dispose of this chemical or its rinsate down the drain.[2][3] This action is illegal under EPA regulations and can contaminate waterways.[6][7]
-
Trash Disposal: Disposing of the chemical or improperly rinsed containers in the regular trash is a regulatory violation and poses a risk to sanitation workers and the environment.
-
Emergency Procedures: Spills and Exposures
In the event of an accident, immediate and correct action is vital.
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential sources of ignition.[2]
-
Contain: For a solid spill, gently sweep up the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Wearing full PPE, carefully collect all contaminated materials and place them in your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
First-Aid for Exposure: [2]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
By integrating this hazard-aware, regulated approach into your laboratory workflow, you ensure that the valuable work conducted with this compound does not come at the cost of safety or environmental integrity.
References
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price. Industrial Chemicals. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- 2-Acetyl-5-nitrofuran | C6H5NO4 | CID 21348. PubChem - NIH. [Link]
- Cas 5275-69-4, 2-ACETYL-5-NITROFURAN. LookChem. [Link]
- Requirements for labeling products that contain a nitrate or nitrite.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services - The University of British Columbia. [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- OSHA standards applicable to medical and safety uses of pure nitrogen gas.
- 1926.55 - Gases, vapors, fumes, dusts, and mists.
- OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]
- APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. NASA. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US EPA. [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
Sources
Personal protective equipment for handling 2-Acetyl-5-nitrobenzo[b]furan
Comprehensive Safety and Handling Guide: 2-Acetyl-5-nitrobenzo[b]furan
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. At the forefront of this endeavor is an unwavering commitment to safety. This guide provides an in-depth operational framework for the safe handling and disposal of this compound (CAS No. 23136-39-2), a compound with significant potential in various research and development applications. The protocols herein are designed to be a self-validating system, empowering you with the knowledge not just of what to do, but why you are doing it.
Hazard Analysis and Risk Assessment
This compound is a heterocyclic compound with a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol .[1][2] A thorough risk assessment is paramount before any handling of this substance. Its chemical structure, featuring a nitro group, a furan ring, and an acetyl group, suggests several potential hazards that must be addressed.
-
Nitro Compounds: Aromatic nitro compounds are often associated with thermal instability and can be shock-sensitive, posing a risk of explosion under certain conditions.[3][4] They are also often toxic and can be readily absorbed through the skin.
-
Furan Derivatives: Furans are known to be potential carcinogens and can form explosive peroxides upon exposure to air and light, particularly if stored for extended periods.[5]
-
Aromatic Ketones: While generally less reactive, aromatic ketones can still pose inhalation and contact hazards.
Given these structural alerts, this compound should be treated as a hazardous substance with potential for skin irritation, toxicity upon ingestion or inhalation, and a risk of forming explosive peroxides.[5][6] It is crucial to handle this compound in a controlled laboratory environment, minimizing exposure at all times.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[5][6] | Protects against splashes of the compound or solvents, as well as potential projectiles in the event of an unexpected reaction. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile base glove with a neoprene or butyl rubber outer glove).[7] | The inner nitrile glove provides a good barrier against incidental contact, while the outer neoprene or butyl rubber glove offers enhanced protection against a broader range of chemicals and potential solvents used in conjunction with the compound.[8] Always consult a glove compatibility chart for the specific solvents being used. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned, with long sleeves.[5] | Provides a removable barrier to protect skin and clothing from splashes and spills. Flame-resistant material is crucial given the potential flammability of solvents and the energetic nature of nitro compounds. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[4][5] | Protects against the inhalation of fine powders or vapors, which can be a primary route of exposure. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is essential for minimizing risks. The following workflow provides a procedural guide for handling this compound.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5][7]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit: Have a chemical spill kit specifically designed for solid hazardous materials readily available.
-
Waste Containers: Prepare clearly labeled, compatible waste containers for solid and liquid waste.[9]
Handling Procedure
Caption: Experimental workflow for handling this compound.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound within the chemical fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolving and Reaction: If dissolving the compound, add the solvent to the solid slowly to avoid splashing. All reactions should be carried out in a closed or contained system to prevent the release of vapors or aerosols.
-
Transfers: When transferring solutions, use a pipette or a cannula to minimize the risk of spills.
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and potential safety hazards.
Waste Segregation and Collection
Caption: Decision tree for the segregation of waste contaminated with this compound.
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, weighing boats, and paper towels, must be collected in a clearly labeled, sealed container designated for solid hazardous chemical waste.[9]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled, and sealed container made of a compatible material. Do not mix with other waste streams unless compatibility has been confirmed.[9] Specifically, do not mix with strong acids or bases, as this could catalyze decomposition.[7]
-
Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.[10]
Storage and Disposal
-
Storage: All waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill: In case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound.
References
- This compound. In NIST Chemistry WebBook.
- Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston, Office of Environmental Health and Safety.
- NIH Waste Disposal Guide 2022. National Institutes of Health.
- Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Washington, DC: The National Academies Press.
- 2-ACETYL-5-NITROFURAN. LookChem.
- Standard Operating Procedure for the use of Furan. Western Carolina University.
- Safety Data Sheet: Furan-d4. (2023, July 10). Chemos GmbH & Co. KG.
- FURFURAL Safety Data Sheet. International Furan Chemicals BV.
- Personal Protective Equipment. Miami University.
- Personal Protective Equipment (PPE). Appendix E.
- Personal Protective Equipment: Hands. (2024, May 10). San José State University.
- FURANES.... their safe use in foundries. (2021, March 22). Health and Safety Executive.
- Chapter: 6 Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Washington, DC: The National Academies Press.
- Nitromethane Chemical Safety Protocol. Vanderbilt University.
- 2-Acetyl-5-nitrofuran. PubChem. National Institutes of Health.
- Buy 2-Acetyl-5-nitrobenz[b]furan - High Purity at Best Price. Industrial Chemicals.
- Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
- Hazardous Waste Disposal Guide. NSWAI.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. The University of Tennessee, Memphis.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
Sources
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. wcu.edu [wcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. sjsu.edu [sjsu.edu]
- 9. nswai.org [nswai.org]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

